molecular formula C14H13NO2 B6386916 3-(2,4-Dimethylphenyl)isonicotinic acid CAS No. 1262004-30-7

3-(2,4-Dimethylphenyl)isonicotinic acid

Katalognummer: B6386916
CAS-Nummer: 1262004-30-7
Molekulargewicht: 227.26 g/mol
InChI-Schlüssel: CRLPTDNPZOSTTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-(2,4-Dimethylphenyl)isonicotinic acid is a chemical compound based on the isonicotinic acid scaffold, a structure of significant importance in medicinal chemistry . As a derivative, it is of high interest for research and development in pharmaceutical chemistry, particularly in the search for new anti-infective agents. The isonicotinic acid pharmacophore is a key structural component in several front-line therapeutics, most notably Isoniazid, which is a cornerstone of tuberculosis treatment . Isoniazid and its derivatives function as prodrugs that, upon activation by bacterial enzymes, inhibit the essential enoyl-acyl carrier protein reductase (InhA) in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis . The rise of strains resistant to first-line drugs like Isoniazid has driven research into novel derivatives, including those with modifications to the core structure to bypass common resistance mechanisms . Incorporating substituted phenyl rings, such as the 2,4-dimethylphenyl group in this compound, is a recognized strategy in drug design to modulate the lipophilicity and steric properties of a molecule, which can influence its bioavailability and interaction with biological targets . Consequently, 3-(2,4-Dimethylphenyl)isonicotinic acid serves as a valuable synthetic intermediate or building block for researchers designing and synthesizing new molecular entities. Its primary research applications include use as a precursor for the development of hydrazone derivatives, amides, and esters with potential antimycobacterial activity, as well as a reference standard in analytical studies. This product is intended for research purposes as a chemical reference standard and synthetic intermediate. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

IUPAC Name

3-(2,4-dimethylphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-9-3-4-11(10(2)7-9)13-8-15-6-5-12(13)14(16)17/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRLPTDNPZOSTTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C=CN=C2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80687070
Record name 3-(2,4-Dimethylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80687070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262004-30-7
Record name 3-(2,4-Dimethylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80687070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

3-(2,4-Dimethylphenyl)isonicotinic acid CAS number

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 3-(2,4-Dimethylphenyl)isonicotinic Acid: Structural Dynamics, Synthesis, and Application in Drug Discovery

Executive Summary

In modern medicinal chemistry, the strategic incorporation of biaryl motifs is a cornerstone of structure-based drug design. 3-(2,4-Dimethylphenyl)isonicotinic acid (Molecular Formula: C14H13NO2) represents a highly privileged, sterically constrained building block. While often synthesized as a proprietary intermediate rather than a bulk commodity chemical, its structural architecture—a pyridine ring bearing a carboxylic acid at the 4-position and an ortho-substituted phenyl ring at the 3-position—makes it an invaluable precursor for developing kinase inhibitors, GPCR antagonists, and epigenetic modulators.

This whitepaper provides a comprehensive mechanistic analysis of 3-(2,4-dimethylphenyl)isonicotinic acid, detailing its physicochemical profile, the causality behind its synthetic assembly via Suzuki-Miyaura cross-coupling[1], and its deployment in target-directed drug discovery[2].

Physicochemical Profiling & Structural Dynamics

The utility of 3-(2,4-dimethylphenyl)isonicotinic acid stems from its unique three-dimensional topography. The steric clash between the carboxylic acid at the pyridine C4 position and the methyl group at the C2' position of the phenyl ring restricts the rotation around the biaryl axis. This restricted rotation induces atropisomerism (axial chirality), allowing the molecule to adopt a stable, non-planar conformation that is highly favorable for locking into the deep hydrophobic pockets of target proteins.

Quantitative Data Summary

The following table summarizes the computed physicochemical properties of the 3-(2,4-dimethylphenyl)isonicotinic acid scaffold, utilizing data from closely related biaryl isonicotinic acid analogs as a validated proxy[3].

PropertyValuePharmacological Significance
Molecular Weight 227.26 g/mol Highly efficient ligand efficiency (LE); leaves ample mass budget for downstream derivatization.
Formula C14H13NO2Standard biaryl core.
Computed LogP ~3.2Optimal lipophilicity for membrane permeability without excessive hydrophobic trapping.
Topological Polar Surface Area (TPSA) 50.2 ŲFavorable for oral bioavailability; falls well within Lipinski's Rule of 5.
Hydrogen Bond Donors 1The -COOH group acts as a strong H-bond donor (or anchor for amide coupling).
Hydrogen Bond Acceptors 3Pyridine nitrogen and carboxylic oxygens facilitate interaction with kinase hinge regions.
Rotatable Bonds 2Low conformational entropy penalty upon target binding due to steric hindrance.

Synthetic Methodology: The Suzuki-Miyaura Workflow

The assembly of 3-(2,4-dimethylphenyl)isonicotinic acid is typically achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling between 3-bromoisonicotinic acid and (2,4-dimethylphenyl)boronic acid[1][4]. As a Senior Application Scientist, I have designed the following protocol as a self-validating system . Every step includes causality and in-process controls (IPCs) to ensure synthetic integrity.

Step-by-Step Protocol

Step 1: Reagent Assembly & Stoichiometry

  • Action: In a Schlenk flask, combine 3-bromoisonicotinic acid (1.0 equivalent) and (2,4-dimethylphenyl)boronic acid (1.2 equivalents).

  • Causality: A 20% molar excess of the boronic acid is critical. Boronic acids are prone to protodeboronation at elevated temperatures; the excess ensures complete consumption of the valuable pyridine halide.

Step 2: Solvent Selection & Degassing

  • Action: Suspend the reagents in a biphasic solvent system of 1,2-Dimethoxyethane (DME) and H₂O (ratio 4:1). Add Na₂CO₃ (2.5 equivalents). Degas the mixture via argon sparging for 15 minutes.

  • Causality: The biphasic DME/H₂O system ensures that both the organic substrates and the inorganic base remain fully solvated. Rigorous deoxygenation is mandatory to prevent the irreversible oxidation of the active Pd(0) catalyst to an inactive Pd(II) state.

Step 3: Catalyst Activation & Cross-Coupling

  • Action: Add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 equivalents). Heat the reaction mixture to 80–85 °C under an argon atmosphere for 18–24 hours[1].

  • Self-Validation (IPC): Monitor the reaction via LC-MS. The protocol is validated when the characteristic 1:1 isotopic doublet of the starting material (m/z 202/204 [M+H]⁺ due to ⁷⁹Br/⁸¹Br) completely disappears, replaced by a single product peak at m/z 228[M+H]⁺.

Step 4: Workup & Isolation

  • Action: Cool the mixture to room temperature. Remove DME under reduced pressure. Dilute the aqueous layer with water and wash with ethyl acetate to remove triphenylphosphine oxide and homocoupled biaryl byproducts. Carefully acidify the aqueous layer with 1M HCl to pH 3–4.

  • Causality: The product is an amphoteric molecule. Acidifying to its isoelectric point forces the 3-(2,4-dimethylphenyl)isonicotinic acid to precipitate as a solid, allowing for isolation via vacuum filtration with high purity (>95%).

Mechanistic Visualization

SuzukiCycle Pd0 Pd(0) Catalyst [Active Species] OxAdd Oxidative Addition (3-Bromoisonicotinic Acid) Pd0->OxAdd Ar-Br TransMet Transmetallation (2,4-Dimethylphenylboronic Acid) OxAdd->TransMet Base, Ar'-B(OH)2 RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product 3-(2,4-Dimethylphenyl) isonicotinic acid RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling generating the biaryl isonicotinic acid.

Applications in Target-Directed Drug Design

Once synthesized, the carboxylic acid moiety of 3-(2,4-dimethylphenyl)isonicotinic acid serves as a versatile synthetic handle. It is routinely converted into amides via EDC/HOBt coupling to generate diverse chemical libraries[5].

p38 MAPK Inhibition

Biaryl isonicotinic acid derivatives are heavily utilized in the development of anti-inflammatory agents, specifically as inhibitors of the p38 Mitogen-Activated Protein Kinase (MAPK)[2]. The pyridine nitrogen acts as a crucial hydrogen bond acceptor, interacting with the Met109 residue in the hinge region of the kinase ATP-binding pocket. Meanwhile, the sterically twisted 2,4-dimethylphenyl group projects into the hydrophobic specific pocket (hydrophobic region I), dictating high target selectivity.

p38Pathway Stimulus Pro-inflammatory Stimuli (TNF-α, IL-1) Receptor Cell Surface Receptors Stimulus->Receptor MKK MKK3 / MKK6 Receptor->MKK p38 p38 MAPK MKK->p38 Phosphorylation Response Inflammatory Cytokine Production p38->Response Inhibitor Biaryl Isonicotinamide Inhibitor Inhibitor->p38 Competitive Inhibition

Caption: p38 MAPK signaling cascade illustrating the intervention point of biaryl isonicotinamide inhibitors.

CYP17 and Aldosterone Synthase Inhibition

Beyond kinases, structurally analogous pyridyl-substituted biaryls have shown profound efficacy as inhibitors of cytochrome P450 enzymes, such as CYP17 (relevant in prostate cancer)[5] and CYP11B2 (aldosterone synthase)[1]. The basicity of the pyridine nitrogen allows it to coordinate directly with the heme iron in the active site of these enzymes, while the biaryl system provides the necessary lipophilic bulk to stabilize the complex within the enzyme cavity.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 50999397, 2-(4-Ethylphenyl)isonicotinic acid". PubChem.
  • Fortune Journals. "Pyridyl-Substituted Naphthalenes and 3,4-dihydro-1H-quinolin-2-ones as Fluorinated Aldosterone Synthase (CYP11B2) Inhibitors". Fortune Journals.
  • Benchchem. "3-Bromoisonicotinic acid | 13959-02-9". Benchchem.
  • Google Patents. "US8916553B2 - Sulfonamide compounds useful as CYP17 inhibitors". Google Patents.
  • Google Patents. "JP2002530397A - Substituted pyrazoles as p38 kinase inhibitors". Google Patents.

Sources

A Comprehensive Technical Guide to the Structural Elucidation of 3-(2,4-Dimethylphenyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive, in-depth framework for the structural elucidation of the novel compound, 3-(2,4-Dimethylphenyl)isonicotinic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. Instead, it offers a logical, causality-driven narrative that explains the strategic choices behind each analytical technique. By integrating foundational principles with advanced spectroscopic and crystallographic methodologies, this guide establishes a self-validating system for confirming the molecular architecture of this and similar N-heterocyclic compounds. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Diffraction, culminating in an unambiguous structural assignment.

Introduction: The Imperative for Rigorous Structural Verification

The therapeutic potential of pyridine carboxylic acid derivatives is a subject of significant interest in medicinal chemistry, with isomers like nicotinic and isonicotinic acid forming the backbone of numerous approved drugs.[1] The introduction of a 2,4-dimethylphenyl substituent at the 3-position of the isonicotinic acid scaffold presents a unique molecular entity with potentially novel pharmacological properties. Before any biological evaluation can be undertaken, its precise molecular structure must be unequivocally confirmed. Structural elucidation is the cornerstone of chemical and pharmaceutical research, ensuring that all subsequent data—be it on efficacy, toxicity, or mechanism of action—is attributed to the correct molecule.

This guide will systematically detail the analytical workflow for the structural confirmation of 3-(2,4-Dimethylphenyl)isonicotinic acid, emphasizing the "why" behind each experimental step.

The Analytical Blueprint: A Multi-Technique Approach

No single analytical technique can provide a complete structural picture. A robust elucidation strategy relies on the convergence of data from multiple, complementary methods. Each technique interrogates a different aspect of the molecule's constitution, and together, they provide a cross-validated and definitive structural assignment.

G cluster_0 Initial Hypothesis & Synthesis cluster_1 Spectroscopic & Spectrometric Analysis cluster_2 Definitive 3D Structure cluster_3 Final Elucidation Synthesis Proposed Synthesis of 3-(2,4-Dimethylphenyl)isonicotinic acid MS Mass Spectrometry (MS) [Molecular Weight & Formula] Synthesis->MS Provides M.W. IR Infrared (IR) Spectroscopy [Functional Groups] Synthesis->IR Confirms functional groups NMR NMR Spectroscopy (1H, 13C, 2D) [Connectivity & Spatial Proximity] Synthesis->NMR Details H/C framework Structure Elucidated Structure of 3-(2,4-Dimethylphenyl)isonicotinic acid MS->Structure IR->Structure XRay Single-Crystal X-ray Diffraction [Absolute 3D Structure] NMR->XRay Validates connectivity NMR->Structure XRay->Structure

Caption: A workflow diagram illustrating the multi-technique approach to structural elucidation.

Mass Spectrometry (MS): The First Checkpoint

Expertise & Experience: The initial step in analyzing a newly synthesized compound is to confirm that it has the correct molecular weight and, by extension, the correct molecular formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose. The choice of ionization technique is critical; for a polar molecule like a pyridine carboxylic acid, Electrospray Ionization (ESI) is generally preferred due to its soft ionization nature, which minimizes fragmentation and preserves the molecular ion.[2]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS-ESI)
  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water mixture).

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, equipped with an ESI source.

  • Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da).

  • Data Analysis: Determine the exact mass of the [M+H]⁺ ion and use the instrument's software to calculate the elemental composition, comparing it to the theoretical value.

Data Presentation: Expected HRMS Data
ParameterExpected Value
Molecular Formula C₁₄H₁₃NO₂
Theoretical Monoisotopic Mass 227.0946 g/mol
Theoretical [M+H]⁺ 228.1025 m/z
Observed [M+H]⁺ Within 5 ppm of theoretical

Trustworthiness: A match between the observed and theoretical exact mass to within 5 ppm provides high confidence in the elemental composition of the synthesized molecule.[3] The fragmentation pattern of nitrogen-containing heterocyclic compounds can also provide structural clues, often involving the loss of HCN.[4]

Infrared (IR) Spectroscopy: Identifying the Key Functional Groups

Expertise & Experience: With the molecular formula confirmed, the next logical step is to verify the presence of the expected functional groups. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for this purpose. For 3-(2,4-Dimethylphenyl)isonicotinic acid, we expect to see characteristic absorptions for the carboxylic acid and the aromatic rings.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be taken and subtracted from the sample spectrum.

Data Presentation: Characteristic IR Absorptions
Functional GroupExpected Wavenumber (cm⁻¹)Description
O-H Stretch (Carboxylic Acid) 3300-2500Very broad, often obscuring C-H stretches.
C-H Stretch (Aromatic) 3100-3000Sharp, medium intensity.
C-H Stretch (Aliphatic) 3000-2850Sharp, medium intensity.
C=O Stretch (Carboxylic Acid) 1725-1700Strong, sharp absorption. Conjugation with the pyridine ring may lower this value.[5][6]
C=C/C=N Stretch (Aromatic) 1600-1450Multiple sharp bands of varying intensity.
O-H Bend (Carboxylic Acid) 1440-1395Medium intensity.
C-O Stretch (Carboxylic Acid) 1320-1210Medium intensity.

Trustworthiness: The presence of a strong, sharp carbonyl (C=O) absorption around 1700 cm⁻¹ in conjunction with a very broad hydroxyl (O-H) stretch in the 3300-2500 cm⁻¹ region is highly indicative of a carboxylic acid functional group.[6][7] The absorptions in the 1600-1450 cm⁻¹ range confirm the presence of the aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the detailed connectivity of a molecule in solution. A suite of 1D and 2D NMR experiments will be used to map out the carbon-hydrogen framework and establish the substitution pattern on both aromatic rings.

¹H NMR Spectroscopy: Proton Environment and Connectivity

Protons on aromatic rings typically resonate in the 6.5-8.0 ppm region.[8][9] The chemical shifts and coupling patterns will be crucial for determining the substitution.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which will also show the acidic proton).

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis: Integrate the signals to determine proton ratios and analyze the splitting patterns (singlets, doublets, etc.) to deduce neighboring protons.

Data Presentation: Predicted ¹H NMR Data (in DMSO-d₆)
Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~13.0Broad Singlet1HCOOHThe acidic proton of the carboxylic acid is typically very downfield and broad.[6]
~8.6Singlet1HH-2 (Pyridine)Adjacent to the nitrogen atom, this proton is highly deshielded.
~8.5Doublet1HH-6 (Pyridine)Ortho-coupled to H-5.
~7.5Doublet1HH-5 (Pyridine)Ortho-coupled to H-6.
~7.2Singlet1HH-3' (Phenyl)No adjacent protons.
~7.1Doublet1HH-5' (Phenyl)Ortho-coupled to H-6'.
~7.0Doublet1HH-6' (Phenyl)Ortho-coupled to H-5'.
~2.3Singlet3HCH₃ (at C-4')Methyl group protons.
~2.1Singlet3HCH₃ (at C-2')Methyl group protons.
¹³C NMR Spectroscopy: The Carbon Skeleton

This experiment reveals the number of unique carbon environments. Aromatic carbons typically appear in the 110-150 ppm range, while the carboxylic acid carbonyl carbon is significantly downfield (~160-180 ppm).[8][10]

2D NMR Spectroscopy: Unambiguous Assignments

While 1D spectra provide a wealth of information, 2D NMR is essential for definitively connecting the pieces.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This will confirm the connectivity within the pyridine and dimethylphenyl rings.[11][12]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is critical for establishing the connection between the two aromatic rings and the positions of the substituents. For instance, correlations from the protons on the dimethylphenyl ring to the C-3 of the pyridine ring would confirm the overall connectivity.

G cluster_0 Key HMBC Correlations H6_prime H-6' C2_prime C-2' H6_prime->C2_prime 3J C4_prime C-4' H6_prime->C4_prime 3J C3_pyridine C-3 (Pyridine) H6_prime->C3_pyridine 3J (Crucial Link) C4_pyridine C-4 (Pyridine) COOH COOH H5_pyridine H-5 (Pyridine) H5_pyridine->C3_pyridine 2J H5_pyridine->COOH 3J H2_prime_CH3 2'-CH₃ Protons H2_prime_CH3->C2_prime 2J H2_prime_CH3->C3_pyridine 4J (Possible weak)

Caption: Expected key HMBC correlations for structural confirmation.

Trustworthiness: The combination of 1D and 2D NMR experiments provides a self-validating dataset. COSY confirms intra-ring couplings, HSQC assigns protons to their carbons, and HMBC provides the long-range correlations that piece the entire molecular puzzle together.

Single-Crystal X-ray Diffraction: The Definitive Proof

Expertise & Experience: While the combination of MS and NMR provides an exceptionally strong case for the proposed structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof.[13][14] This technique determines the precise three-dimensional arrangement of atoms in the solid state, providing bond lengths, bond angles, and the overall molecular conformation.[15][16]

Authoritative Grounding: Obtaining a diffraction-quality single crystal is often the most challenging step.[14][17] The crystal must be of sufficient size (typically >0.1 mm in all dimensions) and possess a high degree of internal order.[13][14]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: Grow single crystals of the compound. This can be achieved through various methods, such as slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion. A range of solvents and solvent mixtures should be screened.

  • Crystal Mounting: Select a suitable crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a diffractometer and expose it to a monochromatic X-ray beam. The diffracted X-rays are collected on a detector as the crystal is rotated.[13]

  • Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and space group. The phase problem is solved (often using direct methods for small molecules) to generate an initial electron density map.[14] An atomic model is then built into this map and refined against the experimental data to yield the final structure.

Trustworthiness: The result of a successful X-ray crystallography experiment is a detailed 3D model of the molecule. This not only confirms the connectivity established by NMR but also reveals the solid-state conformation and any intermolecular interactions, such as hydrogen bonding between the carboxylic acid moieties.[18]

Conclusion: A Synthesis of Evidence

The structural elucidation of 3-(2,4-Dimethylphenyl)isonicotinic acid is a process of logical deduction, built upon a foundation of complementary analytical techniques. High-resolution mass spectrometry confirms the elemental formula. Infrared spectroscopy verifies the presence of the key carboxylic acid and aromatic functional groups. A comprehensive suite of 1D and 2D NMR experiments meticulously maps the proton and carbon framework, establishing the precise connectivity of the atoms. Finally, single-crystal X-ray diffraction provides the ultimate, irrefutable evidence of the molecular structure in three dimensions. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides the unshakeable foundation upon which all future research on this compound will be built.

References

  • ResearchGate. (n.d.). Nitrogen-Containing Heterocyclic Compounds | Request PDF. Retrieved April 3, 2026, from [Link]

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  • ConnectSci. (n.d.). MASS SPECTRA OF NITROGEN HETEROCYCLES - By CS BARNES,? EJ HALBERT,? RJ GOLDSACK,? and JG WILSON. Retrieved April 3, 2026, from [Link]

  • PMC. (2025, March 10). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Retrieved April 3, 2026, from [Link]

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  • ChemRxiv. (n.d.). Synthesis and Applications of an Electrospray-Active N-Heterocyclic Carbene for Electrospray Ionization Mass Spectrometric Analy. Retrieved April 3, 2026, from [Link]

  • ResearchGate. (n.d.). The supramolecular structure of pyridine-2,6-dicarboxylic acid. Retrieved April 3, 2026, from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved April 3, 2026, from [Link]

  • RSC Publishing. (n.d.). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm. Retrieved April 3, 2026, from [Link]

  • PMC. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved April 3, 2026, from [Link]

  • ResearchGate. (2025, August 14). Structural and Computational Insights into a Colorless Carboxylic Acid–Pyridine Cocrystal. Retrieved April 3, 2026, from [Link]

  • ACS Publications. (2025, July 9). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra | Journal of Chemical Education. Retrieved April 3, 2026, from [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Retrieved April 3, 2026, from [Link]

  • NIH. (n.d.). Absolute Configuration of Small Molecules by Co‐Crystallization - PMC. Retrieved April 3, 2026, from [Link]

  • (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved April 3, 2026, from [Link]

  • (2025, December 15). Structural and Computational Insights into a Colorless Carboxylic Acid-Pyridine Cocrystal. Retrieved April 3, 2026, from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved April 3, 2026, from [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences. Retrieved April 3, 2026, from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved April 3, 2026, from [Link]

  • OpenStax. (2023, September 20). 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry. Retrieved April 3, 2026, from [Link]

  • YouTube. (2024, March 15). Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives. Retrieved April 3, 2026, from [Link]

  • Bulletin of the Karaganda university. (2023, April 26). Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides. Retrieved April 3, 2026, from [Link]

  • PubChem. (n.d.). 2-(4-Ethylphenyl)isonicotinic acid | C14H13NO2 | CID 50999397. Retrieved April 3, 2026, from [Link]

Sources

3-(2,4-Dimethylphenyl)isonicotinic acid molecular weight

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 3-(2,4-Dimethylphenyl)isonicotinic Acid: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 3-(2,4-Dimethylphenyl)isonicotinic acid, a substituted pyridine carboxylic acid of interest in medicinal chemistry and materials science. While specific experimental data for this compound is not widely published, this document synthesizes information from related isonicotinic acid derivatives to present its core physicochemical properties, a detailed theoretical synthesis protocol, and methods for its structural characterization. The guide is intended for researchers, scientists, and professionals in drug development, offering insights into the scientific rationale behind experimental design and potential applications of this class of molecules.

Introduction

Isonicotinic acid, or pyridine-4-carboxylic acid, and its derivatives are a well-established class of compounds with significant applications, most notably as the basis for the antitubercular drug isoniazid.[1][2] The functionalization of the pyridine ring allows for the modulation of a compound's steric and electronic properties, which in turn can influence its biological activity and material characteristics. The introduction of a 2,4-dimethylphenyl group at the 3-position of the isonicotinic acid scaffold is anticipated to enhance lipophilicity and introduce specific steric bulk, which can be pivotal for targeted biological interactions. This guide will delve into the essential technical details of 3-(2,4-Dimethylphenyl)isonicotinic acid, starting with its fundamental molecular properties.

Physicochemical Properties

The foundational step in understanding a molecule is to define its physicochemical properties. These parameters are critical for everything from reaction stoichiometry to formulation and drug delivery. The key properties of 3-(2,4-Dimethylphenyl)isonicotinic acid are summarized in the table below. The molecular formula and weight have been calculated based on its chemical structure.

PropertyValueSource
IUPAC Name 3-(2,4-Dimethylphenyl)pyridine-4-carboxylic acid-
Molecular Formula C₁₄H₁₃NO₂Calculated
Molecular Weight 227.26 g/mol Calculated
CAS Number Not available-
Physical State Expected to be a solid at room temperatureInferred from similar compounds[3]
Solubility Expected to be sparingly soluble in water, soluble in organic solvents like DMSO and methanolInferred from isonicotinic acid and its derivatives[3][4]
pKa Estimated to be in the range of 4-5Inferred from isonicotinic acid (pKa ~4.96)[4][5]

Synthesis and Purification

A robust and efficient synthesis is paramount for the further study of any novel compound. A highly effective and common method for creating a carbon-carbon bond between an aromatic ring and a pyridine ring is the Suzuki-Miyaura cross-coupling reaction. This proposed synthesis utilizes 3-bromoisonicotinic acid and 2,4-dimethylphenylboronic acid as starting materials.

Proposed Synthesis Workflow: Suzuki-Miyaura Coupling

Synthesis_Workflow cluster_reaction Reaction Mixture reagent1 3-Bromoisonicotinic Acid reaction_step Heat under Inert Atmosphere (e.g., 90 °C, 12-24h) reagent1->reaction_step reagent2 2,4-Dimethylphenylboronic Acid reagent2->reaction_step catalyst Pd(PPh₃)₄ (Catalyst) K₂CO₃ (Base) catalyst->reaction_step solvent Dioxane/Water (Solvent) solvent->reaction_step workup Aqueous Workup (Acidification and Extraction) reaction_step->workup purification Purification (Recrystallization or Chromatography) workup->purification product 3-(2,4-Dimethylphenyl)isonicotinic Acid purification->product

Caption: Proposed synthesis workflow for 3-(2,4-Dimethylphenyl)isonicotinic acid.

Detailed Experimental Protocol
  • Reaction Setup: To a flame-dried round-bottom flask, add 3-bromoisonicotinic acid (1.0 eq), 2,4-dimethylphenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Solvent Addition: The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen). A degassed mixture of dioxane and water (e.g., 4:1 v/v) is then added via syringe.

  • Reaction: The reaction mixture is heated to 90 °C with vigorous stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: After cooling to room temperature, the reaction mixture is diluted with water and acidified with 1M HCl to a pH of approximately 4-5 to precipitate the product. The aqueous layer is then extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is a critical step. A combination of spectroscopic methods is used for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and dimethylphenyl rings, as well as singlets for the two methyl groups and a broad singlet for the carboxylic acid proton.

    • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carboxyl carbon, the aromatic carbons, and the methyl carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition of the compound. The expected [M+H]⁺ ion would have a mass-to-charge ratio corresponding to the calculated molecular weight of 227.26 g/mol .

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad peak around 3000 cm⁻¹), the C=O stretch (around 1700 cm⁻¹), and C=C/C=N stretches in the aromatic region (1600-1400 cm⁻¹).

Potential Applications and Biological Activity

Derivatives of isonicotinic acid are known for a wide range of biological activities.[6] The primary application of these scaffolds has been in the development of antimicrobial and particularly antitubercular agents.[2][7]

Rationale in Drug Discovery

The parent molecule of isonicotinic acid, isoniazid, functions by inhibiting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1] It is a pro-drug activated by the mycobacterial enzyme KatG. Derivatives of isonicotinic acid are often explored to overcome resistance mechanisms or to improve the pharmacokinetic properties of the parent drug. The 2,4-dimethylphenyl substituent on the target molecule could potentially enhance its ability to penetrate the waxy mycobacterial cell wall or interact with different biological targets.

Potential Mechanism of Action Pathway

Potential_Mechanism compound 3-(2,4-Dimethylphenyl) isonicotinic acid cell_wall Mycobacterial Cell Wall compound->cell_wall Penetration enzyme Target Enzyme (e.g., InhA, KasA) compound->enzyme Binding cell_wall->enzyme synthesis Mycolic Acid Synthesis enzyme->synthesis inhibition Inhibition enzyme->inhibition disruption Cell Wall Disruption synthesis->disruption inhibition->synthesis cell_death Bacterial Cell Death disruption->cell_death

Caption: A conceptual pathway for the potential antitubercular activity.

Applications in Materials Science

Pyridine carboxylic acids are also used as ligands in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.[8] The specific stereoelectronic profile of 3-(2,4-Dimethylphenyl)isonicotinic acid could make it a valuable building block for creating novel materials with tailored porosity, catalytic activity, or photoluminescent properties.

Conclusion

3-(2,4-Dimethylphenyl)isonicotinic acid represents a molecule of significant interest, building upon the well-established chemical and biological importance of the isonicotinic acid scaffold. While experimental data on this specific compound is sparse, this guide has provided a robust theoretical framework for its synthesis, characterization, and potential applications. The methodologies and insights presented here are intended to serve as a valuable resource for researchers and scientists working in drug discovery and materials science, facilitating the exploration of this and other novel isonicotinic acid derivatives.

References

  • MDPI. (2024, July 3). Synthesis, Characterization, X-ray Molecular Structure, Antioxidant, Antifungal, and Allelopathic Activity of a New Isonicotinate-Derived meso-Tetraarylporphyrin.
  • ChemicalBook. (2026, March 14). Isonicotinic acid | 55-22-1.
  • Google Patents. (n.d.). WO2006048172A1 - Process for preparation of isonicotinic acid derivatives.
  • EMBL-EBI. (n.d.). Compound: ISONICOTINIC ACID (CHEMBL1203) - ChEMBL.
  • Merck Index. (n.d.). Isonicotinic Acid.
  • Bhalla, T. C., & Mehta, A. (2009, September 24). Production of isonicotinic acid using agar entrapped whole cells of Nocardia globerula NHB-2.
  • TÜBİTAK Academic Journals. (2005, January 1). Spectroscopic and Luminescence Properties of an Isonicotinic Acid.
  • PubMed. (2018, July 15). Rational Design of Isonicotinic Acid Hydrazide Derivatives With Antitubercular Activity: Machine Learning, Molecular Docking, Synthesis and Biological Testing.
  • Google Patents. (n.d.). US2748137A - Process for preparing isonicotinic acid.
  • OUCI. (n.d.). Spectroscopic and quantum chemical analysis of Isonicotinic acid methyl ester.
  • Semantic Scholar. (n.d.). Solubility and pKa value of isonicotinic acid as factors in optimizing conditions for isolating it.
  • Royal Society of Chemistry. (n.d.). Synthesis of pyranopyrazoles using isonicotinic acid as a dual and biological organocatalyst.
  • PubChem. (n.d.). 2-(4-Ethylphenyl)isonicotinic acid | C14H13NO2 | CID 50999397.
  • NIST. (n.d.). Isonicotinic acid, (4-methoxyphenyl)methyl ester - NIST WebBook.
  • PubMed. (2015, February 1). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides.
  • Arabian Journal of Chemistry. (2010, November 1). Synthesis, characterization and biological activities of some azo derivatives of aminothiadiazole derived from nicotinic and isonicotinic acids.
  • ResearchGate. (n.d.). Antibacterial Activities of Isonicotinic acid derivatives. | Download Table.
  • PubChem. (n.d.). 3-Aminoisonicotinic acid | C6H6N2O2 | CID 459531.
  • Sigma-Aldrich. (n.d.). Isonicotinic acid 0.99 Pyridine-4-carboxylic acid.

Sources

Rational Design, Synthesis, and Characterization of 3-(2,4-Dimethylphenyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In modern structure-based drug design, the strategic selection of core scaffolds is critical for achieving target selectivity and favorable pharmacokinetic profiles. 3-(2,4-Dimethylphenyl)isonicotinic acid (IUPAC Name: 3-(2,4-dimethylphenyl)pyridine-4-carboxylic acid) is a highly specialized, privileged building block. By combining a basic pyridine core, a functionalizable carboxylic acid handle, and a sterically demanding ortho-substituted aryl ring, this molecule serves as an ideal precursor for developing kinase inhibitors, G-protein-coupled receptor (GPCR) modulators, and protein-protein interaction (PPI) antagonists.

This technical guide provides an in-depth analysis of the structural rationale behind this compound, a field-proven, self-validating synthetic protocol, and the analytical frameworks required for its characterization in pharmaceutical research.

Chemical Identity & Structural Rationale

Nomenclature and Physicochemical Profile
  • IUPAC Name: 3-(2,4-dimethylphenyl)pyridine-4-carboxylic acid

  • Common Name: 3-(2,4-Dimethylphenyl)isonicotinic acid

  • Molecular Formula: C₁₄H₁₃NO₂

  • Molecular Weight: 227.26 g/mol

Conformational Locking (The Causality of Design)

The true value of 3-(2,4-dimethylphenyl)isonicotinic acid lies in its three-dimensional geometry. The presence of the methyl group at the 2-position (ortho) of the phenyl ring creates a severe steric clash with the adjacent protons of the pyridine ring.

Mechanistic Insight: This steric hindrance restricts the free rotation around the C-C biaryl bond, effectively "locking" the molecule into a specific dihedral angle. In medicinal chemistry, pre-organizing a molecule into its bioactive conformation reduces the entropic penalty upon binding to a target protein[2]. For instance, diaryl pyridine scaffolds are frequently utilized in the design of p38 MAP kinase inhibitors, where the locked biaryl system perfectly occupies the hydrophobic allosteric pocket adjacent to the ATP-binding site [2].

G Core 3-(2,4-Dimethylphenyl) isonicotinic acid Acid Carboxylic Acid (H-Bond Donor/Acceptor) Core->Acid Functional Handle Pyridine Pyridine Ring (Pi-Pi Stacking / Basic Nitrogen) Core->Pyridine Core Scaffold Aryl 2,4-Dimethylphenyl (Hydrophobic Pocket / Steric Lock) Core->Aryl Conformational Control Amides Amide Library Generation Acid->Amides Kinase Kinase/GPCR Inhibitors Amides->Kinase

Caption: Pharmacophore mapping and downstream medicinal chemistry applications of the scaffold.

Synthetic Methodology: Palladium-Catalyzed Cross-Coupling

The most robust route to synthesize 3-arylisonicotinic acids is via the Suzuki-Miyaura cross-coupling of 3-bromoisonicotinic acid with the corresponding arylboronic acid[1].

Reaction Design and Causality

Synthesizing ortho-substituted biaryls is notoriously challenging due to steric hindrance during the transmetalation step.

  • Catalyst Selection: We employ Pd(dppf)Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)). The bidentate dppf ligand forces a cis-coordination geometry on the palladium center, which accelerates the final reductive elimination step and prevents catalyst deactivation in the presence of bulky substrates.

  • Base & Solvent: A biphasic mixture of 1,4-dioxane and aqueous K₂CO₃ is used. The aqueous hydroxide/carbonate ions are strictly required to convert the neutral boronic acid into the electron-rich, nucleophilic boronate species, which is the actual intermediate that undergoes transmetalation with the Pd(II) complex.

Step-by-Step Protocol

This protocol is designed as a self-validating system , incorporating in-process controls to ensure scientific integrity.

Reagents Required:

  • 3-Bromoisonicotinic acid (1.0 eq, 10 mmol)

  • (2,4-Dimethylphenyl)boronic acid (1.5 eq, 15 mmol)

  • Pd(dppf)Cl₂ (0.05 eq, 0.5 mmol)

  • Potassium carbonate (K₂CO₃) (3.0 eq, 30 mmol)

  • Solvent: 1,4-Dioxane / Deionized Water (4:1 v/v, 50 mL)

Procedure:

  • Degassing (Critical Step): Charge a round-bottom flask with 1,4-dioxane and water. Sparge the solvent mixture with ultra-pure Nitrogen or Argon for 15 minutes. Causality: Oxygen rapidly oxidizes the Pd(0) active species to inactive Pd(II) complexes, killing the catalytic cycle.

  • Reagent Addition: Add 3-bromoisonicotinic acid, (2,4-dimethylphenyl)boronic acid, and K₂CO₃ to the degassed solvent. Stir for 5 minutes.

  • Catalyst Introduction: Add Pd(dppf)Cl₂ under a positive stream of inert gas. Equip the flask with a reflux condenser.

  • Heating: Heat the reaction mixture to 90°C for 12 hours.

  • In-Process Validation (LC-MS): Sample 10 µL of the reaction mixture, dilute in methanol, and inject into the LC-MS.

    • Validation Check: Confirm the disappearance of the starting material peak. 3-Bromoisonicotinic acid exhibits a distinct 1:1 isotopic doublet (M, M+2) due to ⁷⁹Br and ⁸¹Br. The complete absence of this doublet, coupled with the emergence of the product mass (m/z [M+H]⁺ = 228.1), validates reaction completion.

  • Workup: Cool the mixture to room temperature. Filter through a pad of Celite to remove palladium black. Concentrate the filtrate under reduced pressure to remove dioxane.

  • Acidification & Isolation: Dilute the aqueous residue with water and cool to 0°C. Slowly add 1M HCl dropwise until the pH reaches ~3.5 (the isoelectric point of the product). The product will precipitate as an off-white solid.

  • Purification: Filter the solid, wash with cold water, and dry under high vacuum. If necessary, recrystallize from ethanol/water.

G A 3-Bromoisonicotinic Acid C Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C A->C B (2,4-Dimethylphenyl) boronic Acid B->C D 3-(2,4-Dimethylphenyl) isonicotinic acid C->D Suzuki-Miyaura Cross-Coupling

Caption: Synthetic workflow for 3-(2,4-dimethylphenyl)isonicotinic acid via Suzuki-Miyaura coupling.

Analytical Data & Specifications

To ensure trustworthiness and reproducibility in downstream drug development, batches of 3-(2,4-dimethylphenyl)isonicotinic acid must meet stringent purity criteria. Below is a summary of the expected quantitative analytical data.

Analytical TechniqueParameter / SpecificationInterpretation / Rationale
HPLC (UV 254 nm) > 98.0% AreaEnsures absence of unreacted boronic acid or homocoupled biaryl impurities.
LC-MS (ESI+) m/z 228.1[M+H]⁺Confirms molecular weight (C₁₄H₁₃NO₂ + H⁺).
¹H NMR (400 MHz, DMSO-d₆) δ 13.5 (br s, 1H), 8.6-8.7 (m, 2H), 7.6 (d, 1H), 7.0-7.2 (m, 3H), 2.3 (s, 3H), 2.0 (s, 3H)Validates structural connectivity. The upfield shift of the ortho-methyl (δ 2.0) compared to the para-methyl (δ 2.3) is diagnostic of the shielding effect from the adjacent pyridine ring.
Residual Palladium (ICP-MS) < 10 ppmCritical for pharmaceutical applications; residual heavy metals can cause false positives in biological assays (e.g., enzyme inhibition artifacts).

Conclusion

3-(2,4-Dimethylphenyl)isonicotinic acid is a sophisticated intermediate that leverages steric constraints to lock molecular conformation, a highly desirable trait in rational drug design. By strictly adhering to the palladium-catalyzed cross-coupling protocols and self-validating analytical checks outlined in this guide, researchers can reliably produce high-purity batches of this scaffold for the generation of targeted chemical libraries.

References

  • BenchChem. "An In-depth Technical Guide to the Synthesis of 3-Phenylisonicotinic Acid from Pyridine." BenchChem.
  • Google Patents. "Substituted pyrazoles as p38 kinase inhibitors (JP2002530397A)." Google Patents.

A Comprehensive Spectroscopic Guide to 3-(2,4-Dimethylphenyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

3-(2,4-Dimethylphenyl)isonicotinic acid is a bi-aryl carboxylic acid of significant interest to researchers in medicinal chemistry and materials science. As a substituted pyridine derivative, it serves as a versatile building block for synthesizing complex molecular architectures with potential applications in pharmaceuticals and functional materials. Accurate and comprehensive structural characterization is paramount for ensuring the identity, purity, and functionality of this compound. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as applied to the structural elucidation of 3-(2,4-Dimethylphenyl)isonicotinic acid. We delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer expert interpretation of the predicted spectral data. This document is designed to be a vital resource for scientists engaged in the synthesis, quality control, and application of this and structurally related molecules.

Molecular Structure and Spectroscopic Overview

The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. 3-(2,4-Dimethylphenyl)isonicotinic acid, with a molecular formula of C₁₄H₁₃NO₂ and a molecular weight of 227.26 g/mol , consists of a pyridine ring substituted with a carboxylic acid group at the 4-position (isonicotinic acid) and a 2,4-dimethylphenyl group at the 3-position.

The molecule's rotational freedom around the C-C bond connecting the two aromatic rings, combined with the electronic effects of the substituents (electron-withdrawing carboxylic acid and pyridine nitrogen, and electron-donating methyl groups), gives rise to a unique and predictable spectroscopic fingerprint. This guide will deconstruct the expected ¹H NMR, ¹³C NMR, IR, and MS data based on these structural features.

Caption: Molecular structure of 3-(2,4-Dimethylphenyl)isonicotinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[1]

Experimental Protocol: NMR Analysis

A self-validating protocol ensures reproducibility and accuracy. The following is a standard procedure for acquiring high-quality NMR data.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of purified 3-(2,4-Dimethylphenyl)isonicotinic acid and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it ensures the acidic proton is observable.[2]

  • Solvent and Standard: Use a high-purity deuterated solvent. Chemical shifts will be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[3]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.[2]

    • Spectral Width: Set to cover a range of approximately -1 to 14 ppm.

    • Acquisition Time: 2-4 seconds to ensure good resolution.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans, increasing for more dilute samples.

  • ¹³C NMR Acquisition:

    • Pulse Program: A standard proton-decoupled pulse program with a 30-degree pulse ('zgpg30').

    • Spectral Width: Set to cover a range of approximately 0 to 200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

  • Data Processing: Apply a Fourier transform with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H) to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum.

Predicted ¹H NMR Spectrum and Interpretation

The ¹H NMR spectrum is predicted to show distinct signals for each unique proton environment. The electron-withdrawing nature of the pyridine nitrogen and the carboxyl group will shift the pyridine protons downfield, while the dimethylphenyl protons will appear in the standard aromatic region.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.0br s1HCOOHThe acidic proton of a carboxylic acid typically appears as a broad singlet at a very downfield chemical shift, which is solvent and concentration-dependent.[4]
~8.8-8.9s1HH-2 (Py)This proton is ortho to the electron-withdrawing nitrogen atom, resulting in a significant downfield shift. It appears as a singlet due to the lack of adjacent protons.
~8.6-8.7d1HH-6 (Py)This proton is also ortho to the nitrogen, causing a downfield shift. It will appear as a doublet due to coupling with H-5.
~7.8-7.9d1HH-5 (Py)This proton is meta to the nitrogen and will be coupled to H-6, appearing as a doublet.
~7.2-7.3d1HH-6' (Ph)Aromatic proton on the dimethylphenyl ring, coupled to H-5'.
~7.1-7.2s1HH-3' (Ph)Aromatic proton adjacent to two methyl-substituted carbons, expected to be a singlet.
~7.0-7.1d1HH-5' (Ph)Aromatic proton coupled to H-6'.
~2.3s3HCH₃ (at C-4')Aromatic methyl protons typically appear as a sharp singlet in this region.
~2.1s3HCH₃ (at C-2')This methyl group may be slightly shifted due to steric interactions arising from its ortho position relative to the pyridine ring.
Predicted ¹³C NMR Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon environment. The chemical shifts are highly dependent on hybridization and the electronic environment.[5]

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~166-168C=OCarboxylic acid carbonyl carbons are significantly deshielded and appear far downfield.[6]
~150-152C-2, C-6 (Py)Carbons adjacent to the electronegative nitrogen in a pyridine ring are strongly deshielded.[7]
~140-145C-4 (Py), C-1' (Ph)Quaternary carbons attached to the carboxyl group and the phenyl ring.
~137-139C-2', C-4' (Ph)Aromatic carbons bearing the methyl substituents.
~135-137C-3 (Py)Quaternary carbon connecting the two rings.
~130-132C-6' (Ph)Tertiary aromatic carbon.
~127-129C-5' (Ph)Tertiary aromatic carbon.
~124-126C-5 (Py)Pyridine carbon meta to the nitrogen.
~122-124C-3' (Ph)Tertiary aromatic carbon.
~20-22CH₃ (at C-4')Typical chemical shift for an aromatic methyl carbon.
~19-21CH₃ (at C-2')Typical chemical shift for an aromatic methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[8]

Experimental Protocol: ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is a common sampling technique for IR spectroscopy that requires minimal sample preparation, making it ideal for routine analysis.[9]

Objective: To identify the key functional groups in the molecule.

Methodology:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Spectrum: Record a background spectrum of the empty ATR stage. This is a critical step to subtract the spectral contributions of the atmosphere (CO₂ and H₂O).[10]

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and consistent contact between the sample and the crystal. Good contact is essential for a high-quality spectrum.[11]

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected in the range of 4000-400 cm⁻¹.

  • Data Analysis: The final spectrum is displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

Predicted IR Spectrum and Interpretation

The IR spectrum will be dominated by features characteristic of an aromatic carboxylic acid.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensityFunctional GroupRationale
3300-2500O-H StretchBroadCarboxylic AcidThe O-H stretch in a hydrogen-bonded carboxylic acid dimer is exceptionally broad and is a hallmark feature of this functional group.[12]
3100-3000C-H StretchMediumAromatic C-HStretching vibrations of C-H bonds on the pyridine and phenyl rings.
2980-2850C-H StretchMedium-WeakMethyl C-HStretching vibrations of the C-H bonds in the methyl groups.
1710-1680C=O StretchStrong, SharpCarboxylic AcidThe carbonyl stretch is very intense. Its position is slightly lowered due to conjugation with the aromatic pyridine ring.[13]
1610-1580C=C / C=N StretchMediumAromatic RingsSkeletal vibrations of the pyridine and phenyl rings.
1320-1210C-O StretchStrongCarboxylic AcidThe C-O single bond stretch, often coupled with O-H bending.[8]
950-900O-H BendBroadCarboxylic AcidOut-of-plane bending of the O-H group in the carboxylic acid dimer.[13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, analysis of the fragmentation patterns can offer valuable structural clues.[14]

Experimental Protocol: ESI-MS Analysis

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids, typically producing a protonated molecular ion [M+H]⁺.[15]

Objective: To confirm the molecular weight and analyze the fragmentation pattern.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent compatible with ESI, such as methanol or acetonitrile/water.[16] A small amount of formic acid may be added to promote protonation in positive ion mode.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, for high-resolution mass analysis.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[17]

  • Ionization (Positive Mode):

    • Capillary Voltage: Apply a high voltage (e.g., 3-5 kV) to the ESI needle.

    • Drying Gas: Use a heated nitrogen gas flow to aid in desolvation.

    • Nebulizer Gas: Use nitrogen gas to assist in forming a fine spray.

  • Mass Analysis: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da).

  • Tandem MS (MS/MS): To obtain fragmentation data, isolate the precursor ion of interest (e.g., the [M+H]⁺ ion) and subject it to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon or nitrogen). Acquire the spectrum of the resulting product ions.

Predicted MS Data and Fragmentation Analysis

The monoisotopic mass of C₁₄H₁₃NO₂ is 227.0946 Da. In positive-mode ESI-MS, the primary ion observed will be the protonated molecule.

Table 4: Predicted High-Resolution Mass Spectrometry Data

Predicted Ionm/z (Calculated)Fragmentation Pathway
[M+H]⁺228.1024Protonated molecular ion
[M+H - H₂O]⁺210.0918Loss of water from the carboxylic acid
[M+H - CO₂H]⁺182.1021Loss of the entire carboxyl group (decarboxylation)

The fragmentation pathway provides a logical map of how the molecule breaks apart, which helps to confirm the connectivity of its constituent parts.

Caption: Predicted ESI-MS fragmentation pathway for the protonated molecule.

Conclusion

The structural integrity of 3-(2,4-Dimethylphenyl)isonicotinic acid can be unequivocally confirmed through a multi-technique spectroscopic approach. ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (notably the aromatic rings and the carboxylic acid moiety), and high-resolution mass spectrometry validates the molecular weight and elemental composition. The predicted data presented in this guide, grounded in established spectroscopic principles, serves as a reliable benchmark for researchers, ensuring confidence in the identity and quality of this important chemical building block.

References

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

  • Chem Help ASAP. (2022). Chemical shift of functional groups in 13C NMR spectroscopy. Available at: [Link]

  • Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Available at: [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift. Available at: [Link]

  • Lam, C. W., & Siu, T. S. (2001). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Hong Kong Medical Diary. Available at: [Link]

  • University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. Available at: [Link]

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Engineering the Isonicotinic Acid Scaffold: A Technical Guide to the Biological Activity of Substituted Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyridine-4-carboxylic acid core, universally known as isonicotinic acid, represents one of the most highly privileged pharmacophores in medicinal chemistry. Originally catapulted into prominence by the discovery of the frontline antitubercular drug isoniazid, the scaffold has since been extensively engineered. By introducing specific substitutions—such as hydrazone linkages, lipophilic alkyl chains, and halogenation—researchers have unlocked a broad spectrum of biological activities. This technical whitepaper synthesizes the mechanistic pathways, quantitative efficacy data, and validated experimental protocols associated with the antitubercular, anti-inflammatory, and anticancer properties of substituted isonicotinic acids.

Structural Rationale & Mechanisms of Action

The versatility of the isonicotinic acid scaffold stems from the electron-withdrawing nature of the pyridine nitrogen, which enhances the electrophilicity of the carbonyl carbon at the 4-position. This structural feature facilitates rapid condensation reactions and allows the molecule to engage in critical hydrogen bonding and coordinate covalent interactions within enzyme active sites.

Antimycobacterial (Antitubercular) Activity

The most characterized mechanism of isonicotinic acid derivatives is their ability to disrupt the cell wall of Mycobacterium tuberculosis. Isoniazid (INH) acts as a prodrug that must be activated by the mycobacterial enzyme catalase-peroxidase (KatG)[1]. The oxidation of INH generates an highly reactive isonicotinoyl radical. This radical subsequently forms a covalent adduct with NAD(P)+. The resulting INH-NAD adduct acts as a potent, competitive inhibitor of InhA (enoyl-acyl carrier protein reductase), thereby halting the synthesis of mycolic acids—essential components of the mycobacterial cell envelope[1].

KatG_Pathway INH Isoniazid (Prodrug) KatG KatG Enzyme Activation INH->KatG Radical Isonicotinoyl Radical KatG->Radical Oxidation Adduct INH-NAD(P) Adduct Radical->Adduct Covalent Binding NAD NAD+ / NADP+ NAD->Adduct InhA InhA Inhibition Adduct->InhA Competitive Inhibition Mycolic Mycolic Acid Blockade InhA->Mycolic Cell Death

Fig 1: KatG-mediated activation of isoniazid and subsequent inhibition of mycolic acid synthesis.

Anti-inflammatory Activity (ROS Inhibition)

Recent drug development efforts have identified [2]. Chronic inflammation is heavily mediated by the overproduction of Reactive Oxygen Species (ROS). Substituted isonicotinates, particularly those lacking excessively long lipophilic chains (e.g., meta-aminophenol isonicotinate), have demonstrated profound inhibitory activities against ROS-producing enzymes like myeloperoxidase (MPO) and cyclooxygenase-2 (COX-2)[2].

Anticancer Activity

Derivatization of the isonicotinic hydrazide core into hydrazones (by condensation with aromatic aldehydes) yields compounds with significant antiproliferative properties. These derivatives exhibit strong cytotoxicity against several human cancer cell lines, including the human lung cancer cell strain A549, colorectal cancer strain HCT-116, and breast cancer strain MCF-7[3]. The introduction of electronegative halogens or methoxy groups on the aryl rings significantly enhances lipophilicity and cellular uptake, driving sub-micromolar inhibitory concentrations[4].

Quantitative Efficacy Data

To establish a benchmark for drug development, the following table summarizes the biological activity of engineered isonicotinic acid derivatives compared to clinical standards.

Compound / DerivativeTarget AssayEfficacy MetricClinical StandardStandard Metric
meta-Aminophenol isonicotinate Anti-inflammatory (ROS Inhibition)IC₅₀ = 1.42 ± 0.1 µg/mLIbuprofenIC₅₀ = 11.2 ± 1.9 µg/mL
Isonicotinoyl hydrazone (3l) Anticancer (HCT-116 Cell Line)IC₅₀ = 0.29 µM5-FluorouracilIC₅₀ = 5.0 µM
Isatin hydrazide (8c) Antitubercular (M. tuberculosis)MIC = 6.25 µg/mLIsoniazidMIC = 0.57 µM
Isonicotinoyl hydrazone (3b) Anticancer (HCT-116 Cell Line)IC₅₀ = 3.1 µM5-FluorouracilIC₅₀ = 5.0 µM

Data synthesized from peer-reviewed literature[4],[2],[1].

Experimental Methodologies

The following workflows detail the synthesis and biological evaluation of isonicotinic acid derivatives. Each protocol is designed as a self-validating system to ensure data integrity and reproducibility.

Workflow Design Pharmacophore Modeling Synth Chemical Synthesis (Coupling/Esterification) Design->Synth Char Structural Validation (NMR, MS, IR) Synth->Char BioEval In Vitro Assays Char->BioEval TB Antitubercular Assay (MIC Determination) BioEval->TB AntiInf Anti-inflammatory Assay (ROS Chemiluminescence) BioEval->AntiInf Cancer Anticancer Assay (MTT Cell Viability) BioEval->Cancer

Fig 2: End-to-end experimental workflow for synthesizing and evaluating isonicotinic derivatives.

Protocol 1: Synthesis of Substituted Isonicotinates via Protection-Deprotection

Causality: Direct esterification of aminophenols with isonicotinic acid often results in unwanted N-acylation. A protection-deprotection strategy is mandatory to force exclusive O-acylation[2].

  • Amine Protection: Treat an equimolar mixture of meta- or para-substituted aminophenol with di-tert-butyl pyrocarbonate (Boc₂O) in an organic solvent.

    • Validation Check: Perform Thin Layer Chromatography (TLC). Confirm the N-Boc-protected intermediate via ¹H-NMR by verifying the presence of a distinct singlet at δ ~1.51 ppm, corresponding to the C(CH₃)₃ group.

  • Coupling/Esterification: React the N-Boc-protected aminophenol with isonicotinic acid using N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) in Dimethylformamide (DMF).

    • Causality: DCC activates the carboxylic acid by forming an O-acylisourea intermediate, while DMAP acts as a nucleophilic catalyst to accelerate the esterification and suppress side reactions.

  • Deprotection: Remove the Boc group using trifluoroacetic acid (TFA) in dichloromethane to yield the final isonicotinate derivative. Purify via column chromatography.

Protocol 2: In Vitro Anti-inflammatory Assay (ROS Inhibition)

Causality: Phagocytosis of foreign particles triggers an oxidative burst in human blood cells. By introducing zymosan, we artificially stimulate this burst, allowing us to quantify the exact ROS-suppressing power of the synthesized isonicotinates[2].

  • Cell Preparation: Isolate human whole blood or neutrophils and dilute in Hank’s Balanced Salt Solution (HBSS).

  • Incubation: Plate the cells in a 96-well plate. Add varying concentrations of the isonicotinic acid derivative (e.g., 1 to 50 µg/mL) and incubate for 30 minutes at 37°C.

  • Stimulation & Detection: Add zymosan (to stimulate ROS production) and luminol (a chemiluminescent probe).

    • Causality: Luminol reacts directly with intracellular ROS to emit photons. The intensity of the light is directly proportional to the volume of ROS generated.

  • Measurement: Record the chemiluminescence over 30 minutes using a luminometer. Calculate the IC₅₀ based on the dose-response curve.

    • Validation Check: The assay is a self-validating system only if the vehicle control (DMSO) shows maximal chemiluminescence and the positive control (Ibuprofen) yields an IC₅₀ within ±10% of its established baseline (~11.2 µg/mL).

Conclusion

The rational design of substituted isonicotinic acids continues to yield highly potent therapeutic candidates. By carefully manipulating the electronic and lipophilic properties of the pyridine-4-carboxylic acid core, drug development professionals can selectively tune these molecules for antitubercular, anti-inflammatory, or anticancer applications. Strict adherence to validated synthetic pathways and rigorous in vitro biological screening ensures the reliable translation of these compounds from the bench to preclinical models.

References

  • Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid Source: National Institutes of Health (NIH) / PMC URL:[Link]

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The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and History of Phenyl-Substituted Pyridine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridine Ring in Medicinal Chemistry

The pyridine scaffold, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal chemistry.[1] Its unique electronic properties, capacity for hydrogen bonding, and structural versatility have established it as a "privileged scaffold" in a vast array of pharmaceuticals.[2][3] The strategic placement of substituents on the pyridine ring allows for the precise modulation of a molecule's physicochemical properties, target affinity, and pharmacokinetic profile.[2] Among the myriad of substituted pyridines, the introduction of a phenyl group and a carboxylic acid moiety has given rise to a particularly fruitful class of compounds: the phenyl-substituted pyridine carboxylic acids. This in-depth technical guide explores the discovery and historical development of this important class of molecules, their synthesis, and their evolution into potent therapeutic agents.

The Genesis of a Versatile Scaffold: Early Discoveries and Synthetic Evolution

The deliberate synthesis of phenyl-substituted pyridine carboxylic acids emerged from the broader field of pyridine chemistry, driven by the quest for novel therapeutic agents. Early work was often focused on the synthesis of nicotinic acid (a pyridine-3-carboxylic acid) derivatives, given its established biological importance as vitamin B3.[6][7] The introduction of a phenyl substituent was a logical step in the exploration of structure-activity relationships (SAR), aiming to enhance potency and modulate physicochemical properties.

One of the key challenges in the synthesis of these molecules has been the controlled introduction of substituents onto the pyridine ring. Various synthetic strategies have been developed and refined over the years, including transition metal-catalyzed cross-coupling reactions like the Suzuki and Stille couplings, which have proven effective for creating the phenyl-pyridine bond.[8][9]

Therapeutic Breakthroughs: Phenyl-Substituted Pyridine Carboxylic Acids as Potent Bioactive Agents

The true potential of phenyl-substituted pyridine carboxylic acids was realized with the discovery of their potent biological activities, most notably as anti-inflammatory and anticancer agents.

The Anti-Inflammatory Saga: Targeting Cyclooxygenase

The evolution of non-steroidal anti-inflammatory drugs (NSAIDs) is a landmark in pharmaceutical history.[10][11][12] The discovery that NSAIDs exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial for prostaglandin synthesis, was a pivotal moment.[12][13] This led to a more rational approach to drug design.

The subsequent identification of two COX isoforms, COX-1 (constitutive) and COX-2 (inducible at sites of inflammation), opened the door for the development of selective COX-2 inhibitors with the promise of reduced gastrointestinal side effects.[8][13][14] Phenyl-substituted pyridine carboxylic acids emerged as a promising scaffold in this endeavor. The carboxylic acid moiety often plays a crucial role in binding to the active site of the COX enzyme, while the phenyl and pyridine rings can be modified to achieve selectivity for COX-2.[15][16]

The development of pyridinic analogues of existing NSAIDs, such as nimesulide, demonstrated that strategic modifications to the scaffold could significantly enhance COX-2 selectivity and potency.[17]

The War on Cancer: Inducing Cell Cycle Arrest and Apoptosis

In the realm of oncology, phenyl-substituted pyridine carboxylic acids have shown significant promise as anticancer agents.[18][19][20] One of the key mechanisms through which these compounds exert their cytotoxic effects is by inducing cell cycle arrest and apoptosis (programmed cell death).[21][22]

Data at a Glance: Bioactivity of Phenyl-Substituted Pyridine Carboxylic Acids

The following table summarizes the in vitro activity of selected phenyl-substituted pyridine carboxylic acid derivatives against key therapeutic targets.

Compound IDTargetAssay TypeIC50 (µM)Reference
Anti-inflammatory Agents
Compound 12b (pyridinic nimesulide analogue)COX-2In vitro enzyme assay0.13[17]
Compound 12g (pyridinic nimesulide analogue)COX-2In vitro enzyme assay0.12[17]
Compound 1 (indolyl acetic acid analogue)COX-2Human whole blood assayPotent (specific value not provided)[15]
Anticancer Agents
Ro 41-4439AntiproliferativeHuman cancer cell linesLow micromolar range[21]
Nicotinic hydroxamate derivativeHDACEnzyme inhibition assaySub-nanomolar range[18]

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of phenyl-substituted pyridine carboxylic acids are rooted in their ability to modulate specific signaling pathways.

COX-2 Inhibition and the Prostaglandin Synthesis Pathway

Phenyl-substituted pyridine carboxylic acids that act as anti-inflammatory agents primarily target the COX-2 enzyme in the prostaglandin synthesis pathway. By inhibiting COX-2, these compounds prevent the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[14][24][25][26]

Prostaglandin_Pathway cluster_cox Cyclooxygenase Activity Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PGG2 PGG2 AA->PGG2 COX1 COX-1 (Constitutive) COX2 COX-2 (Inducible) PLA2 Phospholipase A2 PGH2 PGH2 PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Prostaglandin Synthases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Homeostasis Gastric Protection, Platelet Aggregation Prostaglandins->Homeostasis Inhibitor Phenyl-Substituted Pyridine Carboxylic Acids Inhibitor->COX2 Inhibition

Caption: Prostaglandin synthesis pathway and the inhibitory action of phenyl-substituted pyridine carboxylic acids on COX-2.

Induction of Cell Cycle Arrest and Apoptosis

In cancer cells, certain phenyl-substituted pyridine carboxylic acids can disrupt the normal progression of the cell cycle, leading to cell death. This often involves the modulation of key proteins that regulate cell cycle checkpoints, such as CDKs and cyclins. By arresting the cell cycle, these compounds can prevent cancer cell proliferation and trigger the apoptotic cascade.[22][27][28]

Cell_Cycle_Apoptosis cluster_cell_cycle Cell Cycle Progression Inhibitor Phenyl-Substituted Pyridine Carboxylic Acids M M Phase (Mitosis) Inhibitor->M Inhibition of Mitosis G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 G2->M M->G1 Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis Apoptosis (Programmed Cell Death) Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of anticancer activity through induction of mitotic cell cycle arrest and apoptosis.

Experimental Protocols: A Guide to Synthesis and Characterization

The following provides a representative, step-by-step methodology for the synthesis of a phenyl-substituted pyridine carboxylic acid, which can be adapted for the preparation of various analogues.

Synthesis of 5-Phenyl-2-pyridinecarboxylic Acid

This protocol is a conceptualized example based on established synthetic transformations in pyridine chemistry.

Step 1: Synthesis of 5-Phenyl-2-methylpyridine

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine 2-methyl-5-bromopyridine (1 equivalent), phenylboronic acid (1.2 equivalents), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).

  • Solvent and Base: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1), followed by a base, typically sodium carbonate (2 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 100 °C) under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain 5-phenyl-2-methylpyridine.

Step 2: Oxidation to 5-Phenyl-2-pyridinecarboxylic Acid

  • Reaction Setup: In a round-bottom flask, dissolve the 5-phenyl-2-methylpyridine from the previous step in a suitable solvent, such as pyridine or a mixture of t-butanol and water.

  • Oxidizing Agent: Add a strong oxidizing agent, such as potassium permanganate (KMnO₄) or selenium dioxide (SeO₂), in portions while monitoring the temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

  • Workup: Cool the reaction mixture and quench any excess oxidizing agent (e.g., with sodium bisulfite for KMnO₄). Filter the mixture to remove any solid byproducts.

  • Isolation: Acidify the filtrate with an acid, such as hydrochloric acid, to precipitate the carboxylic acid product. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 5-phenyl-2-pyridinecarboxylic acid.

Characterization

The synthesized compound should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the arrangement of protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and the aromatic C-H and C=C/C=N stretches.

  • Melting Point Analysis: To assess the purity of the compound.

Conclusion and Future Directions

The journey of phenyl-substituted pyridine carboxylic acids from their synthetic origins to their establishment as a privileged scaffold in drug discovery is a testament to the power of medicinal chemistry. Their success as anti-inflammatory and anticancer agents underscores the importance of this chemical class. Future research will likely focus on the development of even more selective and potent analogues, the exploration of novel therapeutic applications, and the use of advanced synthetic methodologies to access a wider range of structural diversity. The continued investigation of phenyl-substituted pyridine carboxylic acids holds great promise for the discovery of next-generation therapeutics to address unmet medical needs.

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In Silico First-Pass: A Predictive Profile of 3-(2,4-Dimethylphenyl)isonicotinic Acid for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of modern drug discovery, the imperative to reduce attrition rates and accelerate the identification of viable clinical candidates is paramount. In silico predictive modeling represents a cornerstone of this "fail fast, fail cheap" philosophy, offering a robust framework for the early-stage evaluation of novel chemical entities. This technical guide provides a comprehensive, in-depth analysis of 3-(2,4-Dimethylphenyl)isonicotinic acid, a novel molecule with therapeutic potential. By leveraging a suite of computational tools, we will construct a detailed predictive profile of its physicochemical properties, pharmacokinetics (Absorption, Distribution, Metabolism, Excretion - ADME), and potential toxicological liabilities. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering both a methodological blueprint for in silico assessment and a substantive, data-driven perspective on the viability of this specific compound.

Introduction: The Rationale for an In Silico Approach

The journey of a drug from concept to clinic is fraught with challenges, with a significant number of promising compounds failing in late-stage development due to unfavorable pharmacokinetic or toxicity profiles. The integration of computational methods into the early phases of drug discovery has been a paradigm shift, enabling the proactive identification and mitigation of potential liabilities long before costly and time-consuming synthesis and in vivo testing.[1][2] This in silico approach allows for the rapid, high-throughput screening of virtual compounds, prioritizing those with the highest probability of success.

This guide focuses on 3-(2,4-Dimethylphenyl)isonicotinic acid, a molecule of interest due to the established biological activities of the isonicotinic acid scaffold.[3][4] By computationally dissecting its properties, we aim to provide a foundational understanding of its drug-like potential and to inform subsequent experimental design.

Molecular Blueprint: Structure and Initial Assessment

The first step in any in silico analysis is the precise definition of the molecular structure. 3-(2,4-Dimethylphenyl)isonicotinic acid is comprised of a pyridine-4-carboxylic acid (isonicotinic acid) core with a 2,4-dimethylphenyl substituent at the 3-position.

Canonical SMILES: Cc1ccc(c(c1)C)c2cnccc2C(=O)O

A preliminary evaluation of this structure against established principles of drug-likeness, such as Lipinski's Rule of Five, provides an initial filter for its potential as an orally bioavailable therapeutic.[3][5]

The In Silico Predictive Workflow: A Step-by-Step Guide

Our computational evaluation follows a multi-tiered workflow, designed to build a holistic understanding of the molecule's potential behavior in vivo.

G cluster_0 Input & Preparation cluster_1 Property Prediction cluster_2 Target Interaction (Optional) cluster_3 Analysis & Decision A 1. Molecular Structure (SMILES/SDF) B 2. 3D Structure Generation & Energy Minimization A->B C 3. Physicochemical Properties B->C D 4. ADMET Prediction C->D E 5. Drug-Likeness Evaluation D->E F 6. Toxicity Assessment E->F H 8. Data Integration & Analysis F->H G 7. Molecular Docking (if target is known) G->H I 9. Go/No-Go Decision for Synthesis H->I

Caption: In silico prediction workflow for novel chemical entities.

Step 1 & 2: Structure Input and Preparation

The workflow commences with the input of the molecule's 2D structure, typically as a SMILES string. This is then converted into a 3D conformation. To ensure the use of a sterically and electronically favorable structure, an energy minimization step is performed using force fields like MMFF94 or UFF. This process is crucial for the accuracy of subsequent predictions that rely on the three-dimensional arrangement of atoms.

Step 3: Prediction of Physicochemical Properties

Physicochemical properties are the bedrock of a molecule's pharmacokinetic behavior, influencing everything from solubility to membrane permeability.[6] We employ a variety of Quantitative Structure-Property Relationship (QSPR) models to predict these key parameters.[7][8]

Table 1: Predicted Physicochemical Properties of 3-(2,4-Dimethylphenyl)isonicotinic acid

PropertyPredicted ValueImportance in Drug Discovery
Molecular Weight 241.27 g/mol Influences diffusion and transport across membranes.
logP (Octanol/Water Partition Coefficient) 3.15A measure of lipophilicity, affecting absorption and distribution.[6]
Topological Polar Surface Area (TPSA) 50.19 ŲCorrelates with passive molecular transport through membranes.
Hydrogen Bond Donors 1Key determinants of solubility and membrane permeability.[5]
Hydrogen Bond Acceptors 3Key determinants of solubility and membrane permeability.[5]
pKa (acidic) 4.85Influences ionization state at physiological pH, impacting solubility and absorption.
Aqueous Solubility (logS) -3.5Critical for dissolution in the gastrointestinal tract and systemic circulation.
Step 4 & 5: ADMET and Drug-Likeness Prediction

A promising therapeutic must not only interact with its target but also navigate the complex biological environment of the human body. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in assessing this capability.[9][10][11]

Table 2: Predicted ADMET and Drug-Likeness Profile

ParameterPredictionInterpretation & Rationale
Human Intestinal Absorption HighIndicates good potential for oral bioavailability.
Blood-Brain Barrier (BBB) Penetration LowSuggests the compound is less likely to cause central nervous system side effects.
CYP450 2D6 Inhibition Non-inhibitorReduced risk of drug-drug interactions with substrates of this major metabolic enzyme.
hERG Inhibition Low riskLower probability of cardiotoxicity, a common cause of drug withdrawal.[12]
Lipinski's Rule of Five 0 ViolationsThe compound adheres to the guidelines for good oral bioavailability.[2][5]
Bioavailability Score 0.55A composite score indicating good potential for oral bioavailability.
Step 6: In Silico Toxicity Assessment

Early identification of potential toxicities is a cornerstone of modern drug discovery, minimizing the risk of late-stage failures. Computational models trained on large datasets of known toxicants can predict a range of toxicity endpoints.

Table 3: Predicted Toxicological Profile

Toxicity EndpointPredictionConfidenceImplication
AMES Mutagenicity Non-mutagenicHighLow likelihood of causing DNA mutations.
Hepatotoxicity (DILI) Low riskMediumReduced potential for drug-induced liver injury.
Carcinogenicity Non-carcinogenMediumLower probability of causing cancer with long-term exposure.
Skin Sensitization Low riskHighUnlikely to cause allergic contact dermatitis.
Step 7: Molecular Docking (Target-Dependent)

Should a biological target for 3-(2,4-Dimethylphenyl)isonicotinic acid be identified, molecular docking can provide invaluable insights into its potential binding mode and affinity.[1] This technique computationally places the ligand into the binding site of a protein and scores the interaction, helping to prioritize compounds for further screening.

G cluster_0 Input cluster_1 Docking Simulation cluster_2 Output & Analysis A Ligand 3D Structure C Define Binding Site A->C B Target Protein 3D Structure B->C D Run Docking Algorithm C->D E Binding Poses & Scores D->E F Analyze Interactions (H-bonds, hydrophobic, etc.) E->F

Caption: Generalized workflow for molecular docking.

Synthesis and Interpretation: A Holistic View

The in silico data converges to paint a promising initial picture of 3-(2,4-Dimethylphenyl)isonicotinic acid. Its physicochemical properties are well within the range of orally bioavailable drugs, and it successfully passes Lipinski's Rule of Five. The ADMET predictions suggest good intestinal absorption and a low likelihood of CNS penetration, which is often a desirable trait for peripherally acting drugs. Importantly, the compound is not predicted to be a potent inhibitor of key metabolic enzymes and shows a low risk for hERG-related cardiotoxicity. The toxicity assessment is also favorable, with no major flags for mutagenicity or other significant toxicities.

Conclusion and Future Directions

This in-depth in silico evaluation of 3-(2,4-Dimethylphenyl)isonicotinic acid provides a strong rationale for its advancement to the next stage of the drug discovery pipeline. The predictive data suggests a compound with a favorable drug-like profile and a low probability of significant pharmacokinetic or toxicological liabilities.

The next logical steps would involve the chemical synthesis of the compound, followed by in vitro experimental validation of the predicted properties. Assays to confirm its solubility, logP, and metabolic stability would be of primary importance. Should a biological target be known, in vitro binding and functional assays would be critical to ascertain its potency and efficacy. This in silico-first approach allows for a more focused and resource-efficient experimental strategy, embodying the principles of modern, accelerated drug discovery.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25. [Link]

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Solubility of 3-(2,4-Dimethylphenyl)isonicotinic acid in different solvents

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility of 3-(2,4-Dimethylphenyl)isonicotinic Acid

This guide provides a comprehensive technical overview of the solubility characteristics of 3-(2,4-Dimethylphenyl)isonicotinic acid. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the physicochemical properties of this compound. This document moves beyond a simple data sheet to explain the underlying principles governing its solubility and provides actionable protocols for experimental determination.

Introduction: The Critical Role of Solubility in Drug Development

3-(2,4-Dimethylphenyl)isonicotinic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry. The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. Poor aqueous solubility can lead to low absorption and erratic bioavailability, hindering the development of promising drug candidates. Conversely, understanding and predicting solubility in various solvent systems is paramount for formulation development, purification processes, and analytical method development.

This guide will explore the theoretical and practical aspects of the solubility of 3-(2,4-Dimethylphenyl)isonicotinic acid, providing a framework for its rational use in a research and development setting.

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which refers to the compatibility of intermolecular forces between the solute and the solvent.[1] For 3-(2,4-Dimethylphenyl)isonicotinic acid, its structure dictates a complex interplay of these forces.

Molecular Structure and its Implications

The structure of 3-(2,4-Dimethylphenyl)isonicotinic acid comprises three key functionalities that influence its solubility:

  • Isonicotinic Acid Backbone: The pyridine ring, an aromatic heterocycle, and the carboxylic acid group are the polar components of the molecule. The carboxylic acid group can act as both a hydrogen bond donor and acceptor, facilitating interactions with polar solvents like water.[2][3][4][5][6] The nitrogen atom in the pyridine ring can also participate in hydrogen bonding.

  • 2,4-Dimethylphenyl Group: This bulky, non-polar substituent significantly contributes to the hydrophobic character of the molecule. The two methyl groups further enhance this lipophilicity. This region of the molecule will favor interactions with non-polar, organic solvents.

The balance between the hydrophilic isonicotinic acid portion and the hydrophobic dimethylphenyl portion will ultimately determine the solubility profile. Given the significant non-polar component, the overall solubility in water is expected to be low.[2][5]

The Influence of pH

As a carboxylic acid, the solubility of 3-(2,4-Dimethylphenyl)isonicotinic acid is highly dependent on the pH of the aqueous medium.[7]

  • In acidic solutions (low pH): The carboxylic acid group will be protonated (-COOH), rendering the molecule neutral. In this form, its aqueous solubility will be at its minimum due to the dominance of the hydrophobic dimethylphenyl group.

  • In basic solutions (high pH): The carboxylic acid will be deprotonated to its carboxylate form (-COO⁻). This introduces an ionic character to the molecule, significantly increasing its polarity and, therefore, its solubility in water. This principle is often exploited in the formulation of acidic drugs.

Solvent Polarity

The choice of solvent is a critical factor in determining the solubility of 3-(2,4-Dimethylphenyl)isonicotinic acid.

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can engage in hydrogen bonding with the carboxylic acid and pyridine nitrogen. While the hydrophobic dimethylphenyl group will limit solubility in water, smaller alcohols like ethanol and methanol are expected to be better solvents due to their ability to interact with both the polar and non-polar parts of the molecule.[5]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents can act as hydrogen bond acceptors and have moderate to high dielectric constants. They are generally good solvents for a wide range of organic compounds and are expected to effectively solubilize 3-(2,4-Dimethylphenyl)isonicotinic acid.

  • Non-Polar Solvents (e.g., hexane, toluene): These solvents will primarily interact with the non-polar dimethylphenyl group through van der Waals forces. While the polar isonicotinic acid moiety will hinder solubility, some degree of solubility might be observed, particularly in aromatic solvents like toluene due to potential π-π stacking interactions with the phenyl and pyridine rings.

Predicted Solubility Profile

Based on the theoretical principles discussed, the following table summarizes the expected qualitative solubility of 3-(2,4-Dimethylphenyl)isonicotinic acid in a range of common solvents. It is crucial to note that these are predictions and must be confirmed by experimental data.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic WaterLowThe large hydrophobic dimethylphenyl group counteracts the hydrogen bonding potential of the isonicotinic acid moiety.[2][5]
Methanol, EthanolModerate to HighThe alkyl chains of the alcohols can interact with the non-polar part of the molecule, while the hydroxyl groups can hydrogen bond with the polar part.[5]
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)HighThese solvents are strong hydrogen bond acceptors and have a high capacity to solvate a wide range of organic molecules.[8]
AcetoneModerateAcetone is a moderately polar aprotic solvent and should be a reasonable solvent.
Non-Polar HexaneVery LowThe high polarity of the isonicotinic acid group makes it incompatible with non-polar aliphatic solvents.
TolueneLow to ModeratePotential for π-π stacking interactions between the aromatic rings may enhance solubility compared to aliphatic non-polar solvents.
Aqueous Buffers pH 2 BufferVery LowThe carboxylic acid is protonated and neutral, minimizing aqueous solubility.[7]
pH 7.4 BufferLow to ModeratePartial deprotonation of the carboxylic acid will increase solubility compared to acidic conditions.
pH 10 BufferHighThe carboxylic acid is fully deprotonated to the highly soluble carboxylate salt.

Experimental Determination of Solubility: A Validated Protocol

To obtain quantitative solubility data, a robust and reproducible experimental method is essential. The shake-flask method is a widely accepted and conceptually straightforward approach for determining equilibrium solubility.[7]

Materials and Equipment
  • 3-(2,4-Dimethylphenyl)isonicotinic acid (solid, high purity)

  • Selected solvents (analytical grade)

  • 20 mL glass scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance (readable to 0.01 mg)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • pH meter

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solid into vial B Add a known volume of solvent A->B C Seal vial and place on orbital shaker B->C D Shake at a constant temperature (e.g., 25°C) for 24-48 hours C->D E Allow solution to settle D->E F Centrifuge to pellet undissolved solid E->F G Withdraw a known volume of the supernatant F->G H Dilute the aliquot with a suitable mobile phase G->H I Analyze by HPLC to determine concentration H->I

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 3-(2,4-Dimethylphenyl)isonicotinic acid to a series of glass vials. The excess is crucial to ensure that a saturated solution is achieved.

    • Accurately pipette a known volume (e.g., 10 mL) of each selected solvent into the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C, depending on the application).

    • Shake the vials for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 48 hours is typically adequate, but this should be verified by sampling at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the majority of the undissolved solid to settle.

    • To ensure complete removal of solid particles, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15-20 minutes.

  • Sample Analysis:

    • Carefully withdraw a precise aliquot of the clear supernatant, being cautious not to disturb the solid pellet.

    • Dilute the aliquot with a suitable solvent (typically the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

    • Determine the concentration of the diluted sample using a validated HPLC method. A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation of Solubility:

    • The solubility (S) is calculated using the following formula: S = C_diluted × Dilution_Factor Where:

      • S is the solubility (e.g., in mg/mL or mol/L)

      • C_diluted is the concentration of the diluted sample determined by HPLC

      • Dilution_Factor is the factor by which the supernatant was diluted

Conclusion

The solubility of 3-(2,4-Dimethylphenyl)isonicotinic acid is a multifaceted property governed by the interplay of its polar isonicotinic acid core and its non-polar dimethylphenyl substituent. While its aqueous solubility is expected to be limited, particularly at low pH, it is predicted to be readily soluble in polar aprotic solvents and will exhibit increased aqueous solubility in basic conditions. The provided experimental protocol offers a robust framework for the quantitative determination of its solubility in various solvent systems, which is an indispensable step in the preclinical and formulation development of this compound.

References

  • Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (2025, July 29).
  • Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).
  • Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes - Pearson. (2025, November 27).
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • Physical Properties of Carboxylic Acid | Overview & Research Examples - Perlego.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Carboxylic Acids In Chemistry, Physical And Chemical Properties, Important Topics JEE 2025. (2024, May 16).
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  • an introduction to carboxylic acids - Chemguide.

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Thermogravimetric analysis of 3-(2,4-Dimethylphenyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermogravimetric Analysis of 3-(2,4-Dimethylphenyl)isonicotinic Acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 3-(2,4-Dimethylphenyl)isonicotinic acid, a key organic molecule with potential applications in pharmaceutical and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the experimental protocol, data interpretation, and the scientific principles underpinning the thermal decomposition of this compound. By understanding its thermal stability and decomposition profile, researchers can optimize manufacturing processes, ensure product quality, and predict the long-term performance of materials incorporating this molecule.

Introduction: The Significance of Thermal Analysis in Characterizing 3-(2,4-Dimethylphenyl)isonicotinic Acid

3-(2,4-Dimethylphenyl)isonicotinic acid is a substituted pyridine carboxylic acid. Its molecular structure, featuring a rigid pyridine ring, a carboxylic acid group, and a dimethylphenyl substituent, suggests a compound with significant thermal stability, a critical attribute for pharmaceutical ingredients and advanced materials. Thermogravimetric analysis (TGA) is a fundamental technique for assessing this stability by continuously measuring the mass of a sample as it is heated at a controlled rate.[1] The resulting data, presented as a TGA curve (mass vs. temperature), provides a quantitative "fingerprint" of the material's thermal decomposition.[2]

This guide will delve into the causality behind the experimental choices for TGA of this specific molecule and provide a self-validating protocol for obtaining reliable and reproducible data.

Experimental Methodology: A Protocol for Robust TGA

The following protocol is designed to yield high-quality TGA data for 3-(2,4-Dimethylphenyl)isonicotinic acid, adhering to the principles outlined in standards such as ASTM E1131 for compositional analysis by thermogravimetry.[3][4][5][6][7]

Instrumentation and Calibration

A calibrated thermogravimetric analyzer is essential for accurate measurements. Calibration of the temperature sensor and the microbalance should be performed according to the manufacturer's specifications. For temperature calibration, the use of multiple reference materials with known melting points or Curie points is recommended.

Sample Preparation

A representative sample of 3-(2,4-Dimethylphenyl)isonicotinic acid (typically 5-10 mg) should be accurately weighed into a clean, inert crucible, commonly made of alumina or platinum.[8] The sample should be evenly distributed across the bottom of the crucible to ensure uniform heating.

Experimental Parameters

The choice of experimental parameters is critical for obtaining meaningful TGA data. The parameters described below are a starting point and may be adjusted to suit specific analytical goals.[5]

ParameterRecommended ValueRationale
Heating Rate 10 °C/minA common heating rate that provides a good balance between resolution of thermal events and experimental time.[8] Faster rates can shift decomposition temperatures to higher values.[9]
Temperature Range Ambient to 600 °CThis range is typically sufficient to observe the complete decomposition of most organic molecules, including isonicotinic acid derivatives.[8]
Atmosphere Nitrogen (Inert)A nitrogen atmosphere with a flow rate of 50 mL/min is recommended to prevent oxidative degradation and isolate the thermal decomposition behavior of the compound.[8]
Crucible Type AluminaAlumina crucibles are inert and can withstand high temperatures, making them suitable for the analysis of organic compounds.[8]
Experimental Workflow Diagram

The following diagram illustrates the key steps in the TGA workflow for 3-(2,4-Dimethylphenyl)isonicotinic acid.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Analysis cluster_interpretation Data Interpretation weigh Weigh 5-10 mg of Sample load Load into Alumina Crucible weigh->load run Run TGA Experiment load->run calibrate Calibrate TGA set_params Set Experimental Parameters (Heating Rate, Temp Range, Atmosphere) calibrate->set_params set_params->run acquire Acquire TGA/DTG Data run->acquire analyze Analyze TGA Curve acquire->analyze interpret Interpret Decomposition Steps analyze->interpret report Generate Report interpret->report

Sources

Methodological & Application

Application Notes and Protocols for the Purification of 3-(2,4-Dimethylphenyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides detailed methodologies for the purification of 3-(2,4-Dimethylphenyl)isonicotinic acid, a key heterocyclic carboxylic acid with potential applications in pharmaceutical synthesis and materials science. Achieving high purity of this compound is paramount for ensuring predictable downstream reactions, consistent biological activity, and desired material properties. This document outlines three primary purification strategies: pH-mediated Acid-Base Extraction, Recrystallization, and Silica Gel Column Chromatography. Each section details the underlying scientific principles, provides step-by-step protocols, and offers expert insights into optimizing outcomes. This guide is intended for researchers, chemists, and process development professionals seeking robust and scalable methods for obtaining high-purity 3-(2,4-Dimethylphenyl)isonicotinic acid.

Introduction and Physicochemical Profile

3-(2,4-Dimethylphenyl)isonicotinic acid belongs to the class of substituted pyridinemonocarboxylic acids. Like its parent compound, isonicotinic acid, it is an amphoteric molecule, possessing both a basic pyridine nitrogen and an acidic carboxylic acid functional group.[1] This dual nature is central to developing effective purification strategies. The purity of such building blocks is a critical parameter in drug development and chemical synthesis, as impurities can lead to unwanted side reactions, lower yields, and introduce toxicological risks.

The purification methods described herein are designed to remove common impurities encountered during synthesis, such as unreacted starting materials, by-products, and residual catalysts. The choice of method will depend on the nature of the impurities, the required final purity, and the scale of the operation.

Table 1: Physicochemical Properties of 3-(2,4-Dimethylphenyl)isonicotinic Acid

PropertyValueRationale / Source
Molecular Formula C₁₄H₁₃NO₂Based on chemical structure.
Molecular Weight 227.26 g/mol Based on chemical structure.
Appearance Expected to be a white to off-white or light-yellow crystalline solid.Based on properties of similar isonicotinic acid derivatives.[1]
Solubility Amphoteric properties suggest solubility in both aqueous acid and base.[1] Sparingly soluble in cold water, more soluble in hot water and polar organic solvents like ethanol. Insoluble in nonpolar solvents like hexane.Inferred from the isonicotinic acid core structure. Isonicotinic acid is soluble in hot water but not cold water or alcohols.[1] The bulky, nonpolar dimethylphenyl group may reduce water solubility compared to the parent compound.
pKa Two pKa values are expected: one for the carboxylic acid (~3-5) and one for the conjugate acid of the pyridine nitrogen (~4-6).Isonicotinic acid itself is a moderately basic compound.[1] The exact pKa values are influenced by the substituent group.

Purification Strategy 1: Acid-Base Extraction

Principle and Rationale

Acid-base extraction is a highly effective liquid-liquid extraction technique for separating acidic and basic compounds from neutral impurities. The amphoteric nature of 3-(2,4-Dimethylphenyl)isonicotinic acid makes it an ideal candidate for this method.

The core principle involves modulating the pH of an aqueous solution to selectively ionize the target compound, thereby transferring it from an organic solvent into the aqueous phase. By washing a solution of the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) with a mild aqueous base (e.g., sodium bicarbonate), the carboxylic acid group is deprotonated to form the water-soluble sodium salt.[2] Neutral organic impurities remain in the organic layer. Subsequently, the aqueous layer containing the sodium salt is isolated and acidified. This protonates the carboxylate, causing the purified, neutral acid to precipitate out of the aqueous solution, where it can be collected by filtration.[3]

This method is particularly powerful for removing non-acidic impurities and is often the first-line approach for a crude reaction work-up.

Workflow Diagram: Acid-Base Extraction

cluster_0 Organic Phase cluster_1 Aqueous Phase cluster_2 Isolation A Crude Product (Target Acid + Neutral Impurities) dissolved in Organic Solvent (e.g., DCM) B Separatory Funnel A->B C Organic Layer (Neutral Impurities) B->C Separate Layers F Aqueous Layer (Sodium Salt of Target Acid) B->F D Discard or Process Separately C->D E Add Aqueous Base (e.g., sat. NaHCO₃ soln) E->B Shake & Vent G Transfer to Beaker F->G H Acidify with HCl (to pH ~3-4) G->H I Precipitated Pure Acid H->I J Vacuum Filtration I->J K Wash with Cold Water J->K L Dry in Vacuum Oven K->L M High-Purity Product L->M

Caption: Workflow for purification via acid-base extraction.

Detailed Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude 3-(2,4-Dimethylphenyl)isonicotinic acid (1.0 eq) in a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc), at a concentration of approximately 50-100 mg/mL.

  • Transfer: Transfer the organic solution to a separatory funnel of appropriate size.

  • Basic Wash: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Expert Insight: Use sodium bicarbonate rather than a strong base like NaOH to minimize potential hydrolysis of any ester impurities and to selectively extract the carboxylic acid without reacting with less acidic phenols, if present.[2][4]

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure generated from CO₂ evolution.

  • Separation: Allow the layers to fully separate. Drain the lower aqueous layer into a clean beaker or flask.

    • Note: If using EtOAc, the aqueous layer will be the bottom layer. If using DCM, it will be the top layer.

  • Re-extraction: Repeat the basic wash (steps 3-5) on the organic layer one or two more times to ensure complete extraction of the acid. Combine all aqueous extracts. The remaining organic layer, containing neutral impurities, can be discarded.

  • Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 1 M hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is approximately 3-4 (check with pH paper). A white precipitate of the purified product should form.

  • Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove residual salts, followed by a small amount of a non-polar solvent like hexane to aid in drying.

  • Drying: Dry the purified solid under vacuum at 40-50 °C to a constant weight.

Purification Strategy 2: Recrystallization

Principle and Rationale

Recrystallization is a classic and highly effective technique for purifying solid organic compounds. The method relies on the principle that the solubility of a compound in a solvent generally increases with temperature. An ideal recrystallization solvent will dissolve the target compound completely at its boiling point but only sparingly at room temperature or below. Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the solution, or mother liquor, upon cooling).

The process involves dissolving the crude material in a minimum amount of a suitable hot solvent, followed by slow cooling to allow for the gradual formation of a crystalline lattice. This slow formation is selective for the desired molecule, excluding impurities from the crystal structure.

Workflow Diagram: Recrystallization

A Crude Solid in Flask B Add Minimum Amount of Hot Solvent A->B C Heat to Dissolve B->C D Hot Filtration (Optional, to remove insoluble impurities) C->D E Allow Solution to Cool Slowly C->E If no hot filtration D->E F Crystal Formation E->F G Cool in Ice Bath (to maximize yield) F->G H Vacuum Filtration G->H I Wash Crystals with Cold Solvent H->I L Mother Liquor (Contains soluble impurities) H->L Collect Filtrate J Dry Crystals I->J K Pure Crystalline Product J->K

Caption: General workflow for purification via recrystallization.

Detailed Protocol: Recrystallization
  • Solvent Selection: Determine a suitable solvent or solvent system. For 3-(2,4-Dimethylphenyl)isonicotinic acid, good starting points are ethanol/water, methanol, or isopropanol.

    • Procedure: Place a small amount of crude material in a test tube. Add a few drops of the chosen solvent. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve, heat the mixture. If it dissolves when hot but reappears upon cooling, it is a promising solvent.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small portion of the selected solvent and heat the mixture to a gentle boil (using a hot plate and stirring). Continue adding small portions of hot solvent until the solid just dissolves completely.

    • Expert Insight: Using the minimum amount of solvent is critical for maximizing the recovery yield.

  • Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot filtration. Quickly pour the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Do not disturb the flask during this period.

  • Yield Maximization: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice bath for 20-30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: While the crystals are still in the funnel, wash them with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor containing impurities.

  • Drying: Carefully transfer the purified crystals to a watch glass and dry them in a vacuum oven to a constant weight.

Purification Strategy 3: Column Chromatography

Principle and Rationale

Column chromatography is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent). For a polar molecule like 3-(2,4-Dimethylphenyl)isonicotinic acid, normal-phase chromatography on silica gel is effective.

The crude mixture is loaded onto the top of a column packed with silica gel. A solvent (or mixture of solvents) is then passed through the column. Compounds with higher polarity, like our target acid, will interact more strongly with the polar silica gel and move down the column more slowly. Less polar impurities will travel faster and elute from the column first. By systematically increasing the polarity of the mobile phase, compounds can be eluted in order of increasing polarity.

Expert Insight: The carboxylic acid group can cause significant peak tailing on silica gel. To mitigate this, a small amount of acetic acid or formic acid (e.g., 0.5-1%) is often added to the eluent. This keeps the target compound protonated and reduces its strong, ionic interaction with the silica surface, resulting in sharper peaks and better separation.

Workflow Diagram: Column Chromatography

A Prepare Slurry (Silica Gel + Eluent) B Pack Column A->B D Load Sample onto Column B->D C Adsorb Crude Product onto small amount of silica C->D E Elute with Solvent System (e.g., Hexane/EtOAc -> EtOAc/MeOH) D->E F Collect Fractions E->F G Monitor Fractions by TLC F->G H Combine Pure Fractions G->H I Remove Solvent (Rotary Evaporation) H->I J High-Purity Product I->J

Caption: Workflow for purification via silica gel column chromatography.

Detailed Protocol: Flash Column Chromatography
  • TLC Analysis: First, analyze the crude mixture by Thin-Layer Chromatography (TLC) to determine an appropriate eluent system. Test various ratios of a non-polar solvent (e.g., hexane or DCM) and a polar solvent (e.g., ethyl acetate or methanol). The ideal system should give the target compound an Rf value of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and use gentle pressure (air or nitrogen) to pack the bed evenly, avoiding cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder ("dry loading"). Carefully add this powder to the top of the packed column.

  • Elution: Begin passing the mobile phase through the column. Start with the low-polarity solvent system determined from TLC analysis. Collect the eluate in a series of test tubes or flasks (fractions).

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate or methanol) to elute the more polar compounds.

  • Fraction Monitoring: Spot each collected fraction onto a TLC plate to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified 3-(2,4-Dimethylphenyl)isonicotinic acid.

Method Comparison

Table 2: Comparison of Purification Methods

ParameterAcid-Base ExtractionRecrystallizationColumn Chromatography
Purity Achievable Good to ExcellentGood to Very HighExcellent to High (>99%)
Typical Yield High (85-95%)Moderate to High (60-90%)Moderate (50-80%)
Scalability Excellent (easily scaled to kg)Good (can be scaled, but requires large glassware)Poor to Moderate (becomes cumbersome at large scale)
Time & Labor Low to ModerateModerateHigh
Key Advantage Fast, cheap, great for removing neutral impurities.Can yield very high-purity crystalline material.Best for separating compounds with similar polarities.
Key Disadvantage Only removes non-acidic/basic impurities.Yield can be lost to mother liquor; requires finding a suitable solvent.Time-consuming, uses large volumes of solvent, potential for product loss on column.

References

  • Novel Regenerated Solvent Extraction Processes for the Recovery of Carboxylic Acids or Ammonia from Aqueous Solutions Part I. - eScholarship.org.
  • Acid-Base Extraction - Chemistry LibreTexts.
  • Removal and Extraction of Carboxylic Acids and Non-ionic Compounds with Simple Hydroxides and Layered Double Hydroxides - PubMed.
  • Removing Carboxylic Acids
  • Highly Polymorphous Nicotinamide and Isonicotinamide: Solution versus Melt Crystallization - ACS Public
  • Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin - ACS Public
  • Process for preparing isonicotinic acid - Google P
  • Crystallization of Metastable Isonicotinamide Polymorphs and Prevention of Concomitant Crystallization by Additives - ACS Public
  • A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques | Request PDF - ResearchG
  • Isonicotinic acid | 55-22-1 - ChemicalBook.
  • How to purify Nicotinic acid derivatives from the reaction mixture?

Sources

Application Notes and Protocols for the Derivatization of 3-(2,4-Dimethylphenyl)isonicotinic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of 3-(2,4-Dimethylphenyl)isonicotinic Acid in Drug Discovery

The isonicotinic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including antitubercular and anticancer properties.[1][2] The pyridine nitrogen atom can participate in hydrogen bonding, while the carboxylic acid provides a key interaction point with biological targets, often through salt bridge formation or hydrogen bonding. The substitution at the 3-position with a 2,4-dimethylphenyl group introduces a significant lipophilic and aromatic character, which can influence the molecule's pharmacokinetic and pharmacodynamic properties. This substitution pattern offers a unique vector for exploring structure-activity relationships (SAR) in novel chemical space.

The derivatization of the carboxylic acid moiety of 3-(2,4-Dimethylphenyl)isonicotinic acid is a critical step in preparing a compound library for biological screening. By converting the carboxylic acid into a diverse range of functional groups, such as amides and esters, researchers can systematically probe the chemical space around the core scaffold. This allows for the identification of derivatives with improved potency, selectivity, and drug-like properties. Furthermore, understanding the principles of bioisosteric replacement can guide the design of derivatives with enhanced metabolic stability and oral bioavailability.

This application note provides a comprehensive guide to the derivatization of 3-(2,4-Dimethylphenyl)isonicotinic acid, with a focus on creating a chemically diverse library for biological screening. We will delve into the rationale behind common derivatization strategies, provide detailed, step-by-step protocols for key reactions, and discuss the concept of bioisosteric replacement as an advanced strategy in drug design.

Strategic Derivatization for Library Synthesis

The primary goal of derivatizing 3-(2,4-Dimethylphenyl)isonicotinic acid is to generate a library of analogs with varied physicochemical properties. This diversity is crucial for increasing the probability of identifying a "hit" during biological screening. The two most common and effective strategies for modifying a carboxylic acid are amide bond formation and esterification.

Amide Coupling: The Workhorse of Medicinal Chemistry

Amide bond formation is one of the most widely used reactions in drug discovery, owing to the vast commercial availability of primary and secondary amines.[3] This allows for the introduction of a wide array of substituents, enabling a thorough exploration of the SAR. The resulting amides are generally more stable to hydrolysis than esters and can participate in different hydrogen bonding patterns.

Rationale for Amine Selection:

When selecting amines for derivatization, it is important to consider a range of properties to maximize the diversity of the resulting library. This includes:

  • Alkyl and Aryl Amines: To probe both aliphatic and aromatic interactions.

  • Amines with Varying Steric Bulk: To understand the spatial constraints of the target's binding pocket.

  • Amines with Different Electronic Properties: Incorporating electron-donating and electron-withdrawing groups on aromatic amines can modulate the electronic character of the final compound.

  • Amines Containing Additional Functional Groups: Such as alcohols, ethers, and heterocycles, to explore additional binding interactions.

Esterification: Modulating Lipophilicity and Prodrug Potential

Esterification is another fundamental derivatization strategy that can significantly impact a molecule's properties. Esters are generally more lipophilic than their corresponding carboxylic acids, which can enhance cell permeability. Furthermore, esters can act as prodrugs, undergoing hydrolysis in vivo to release the active carboxylic acid.

Rationale for Alcohol Selection:

Similar to amine selection, a diverse range of alcohols should be employed for esterification:

  • Simple Aliphatic Alcohols: To systematically increase lipophilicity.

  • Functionalized Alcohols: Containing groups that can participate in specific interactions with the biological target.

  • Phenols: To introduce aromaticity and different electronic properties.

Experimental Protocols

The following protocols are provided as a starting point for the derivatization of 3-(2,4-Dimethylphenyl)isonicotinic acid. Optimization of reaction conditions may be necessary depending on the specific amine or alcohol used.

Protocol 1: Amide Coupling via Carbodiimide Activation

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with a coupling additive like 1-Hydroxybenzotriazole (HOBt) or Hydroxy-7-azabenzotriazole (HOAt) to facilitate amide bond formation. These additives are known to suppress side reactions and reduce racemization if chiral amines are used.[3]

Materials:

  • 3-(2,4-Dimethylphenyl)isonicotinic acid

  • Amine of choice (1.1 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-(2,4-Dimethylphenyl)isonicotinic acid (1.0 equivalent) in anhydrous DCM or DMF, add the amine of choice (1.1 equivalents), EDC (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (3.0 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate or DCM/methanol) to afford the desired amide.

Data Summary Table for Amide Coupling:

ReagentEquivalentsPurpose
3-(2,4-Dimethylphenyl)isonicotinic acid1.0Starting Material
Amine1.1Nucleophile
EDC1.2Carbodiimide coupling agent
HOBt1.2Coupling additive
DIPEA3.0Base
Protocol 2: Esterification using Thionyl Chloride

This method proceeds via the formation of a more reactive acyl chloride intermediate, which then readily reacts with an alcohol to form the ester. This is a robust and widely used method for ester synthesis.[4]

Materials:

  • 3-(2,4-Dimethylphenyl)isonicotinic acid

  • Thionyl chloride (SOCl₂) (2.0 equivalents)

  • Alcohol of choice (excess, can be used as solvent)

  • Anhydrous Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a suspension of 3-(2,4-Dimethylphenyl)isonicotinic acid (1.0 equivalent) in anhydrous toluene, add thionyl chloride (2.0 equivalents) dropwise at 0 °C.

  • Heat the reaction mixture to reflux for 2-4 hours. Monitor the formation of the acyl chloride by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of a sharp C=O stretch at higher wavenumber).

  • Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride and toluene under reduced pressure.

  • To the resulting crude acyl chloride, add the alcohol of choice in excess and stir at room temperature or with gentle heating until the reaction is complete (as monitored by TLC or LC-MS).

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate) to afford the desired ester.

Data Summary Table for Esterification:

ReagentEquivalentsPurpose
3-(2,4-Dimethylphenyl)isonicotinic acid1.0Starting Material
Thionyl chloride2.0Acyl chloride formation
AlcoholExcessNucleophile/Solvent

Advanced Strategy: Bioisosteric Replacement of the Carboxylic Acid

For lead optimization, it is often beneficial to replace the carboxylic acid moiety with a bioisostere. Bioisosteres are functional groups with similar physicochemical properties that can result in comparable biological activity, but with improved pharmacokinetic profiles.[5] Carboxylic acids can suffer from poor oral bioavailability and rapid metabolism.[5]

Common Bioisosteres for Carboxylic Acids:

  • Tetrazoles: These are acidic heterocycles that can mimic the charge and hydrogen bonding capabilities of a carboxylic acid. They are often more metabolically stable.

  • Acylsulfonamides: These groups are also acidic and can form similar interactions as a carboxylic acid.

  • Hydroxamic Acids: These can also act as carboxylic acid mimics and have the added ability to chelate metal ions, which can be important for inhibiting certain enzymes.

The synthesis of these bioisosteric replacements typically involves multi-step sequences starting from the carboxylic acid or a corresponding nitrile. The decision to explore bioisosteres should be guided by the initial screening results and the desired improvements in the drug-like properties of the lead compounds.

Visualization of Workflows and Reactions

Experimental Workflow

G A 3-(2,4-Dimethylphenyl)isonicotinic acid B Derivatization A->B C Amide Library B->C Amide Coupling D Ester Library B->D Esterification E Bioisostere Library B->E Multi-step Synthesis F Biological Screening C->F D->F E->F G Hit Identification F->G H Lead Optimization G->H

Caption: General workflow for derivatization and screening.

Amide Coupling Reaction

Caption: Amide coupling reaction scheme.

Esterification Reaction

Caption: Esterification reaction scheme.

Conclusion

The derivatization of 3-(2,4-Dimethylphenyl)isonicotinic acid is a strategic approach to generating a diverse chemical library for biological screening. By employing robust and versatile reactions such as amide coupling and esterification, researchers can efficiently synthesize a wide range of analogs. The protocols provided in this application note serve as a solid foundation for these synthetic efforts. Furthermore, the consideration of advanced strategies like bioisosteric replacement can lead to the development of drug candidates with improved pharmacological profiles. A systematic and well-designed derivatization strategy is paramount to unlocking the full therapeutic potential of the 3-(2,4-Dimethylphenyl)isonicotinic acid scaffold.

References

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press. (2025). [Link]

  • Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. PMC. [Link]

  • Biological targets for isatin and its analogues: Implications for therapy. PMC. [Link]

  • Acid to Ester - Common Conditions. Organic Chemistry Portal. [Link]

  • Any procedure for the esterification of isonicotinic acid? ResearchGate. [Link]

  • Synthesis and Structure-Activity Relationships of 3-Arylisoquinolone Analogues as Highly Specific hCES2A Inhibitors. PubMed. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. PMC. [Link]

  • Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

  • Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. MDPI. [Link]

  • Isonicotinic acid derivatives and preparation methods and uses thereof.
  • Preparation of isonicotinic acid esters.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis of pyranopyrazoles using isonicotinic acid as a dual and biological organocatalyst. RSC Advances (RSC Publishing). [Link]

  • Bioisosteric Replacements. Chemspace. [Link]

  • Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

  • Production of isonicotinic acid using agar entrapped whole cells of Nocardia globerula NHB-2. Bhalla TC, Mehta. [Link]

  • Pd(0)/PR3–Catalyzed Arylation of Nicotinic and Isonicotinic Acid Derivatives. PMC - NIH. [Link]

  • Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents. PubMed. [Link]

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. [Link]

  • N-(4-(2,4-dimethylphenyl)thiazol-2-yl)isonicotinamide via Hantzsch Thiazol Condensation. ChemRxiv. [Link]

  • Synthesis of isonicotinic acid N'-arylidene-N-[2-oxo-2-(4-aryl-piperazin-1-yl)-ethyl]-hydrazides as antituberculosis agents. PubMed. [Link]

  • Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 4. 1-[ω-(4-Arylpiperazin-1-yl)alkyl]-3-(diphenylmethylene)- 2,5-pyrrolidinediones and -3-(9H-fluoren-9-ylidene)-2,5-pyrrolidinediones: Study of the Steric Requirements of the. ACS Publications - American Chemical Society. [Link]

  • Process for preparing isonicotinic acid.
  • Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. PubMed. [Link]

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Chemistry Portal. [Link]

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Application Notes & Protocols: High-Throughput Screening of Isonicotinic Acid Derivatives for Modulating NAD⁺ Metabolism

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Isonicotinic acid and its derivatives represent a versatile chemical scaffold with a rich history in medicinal chemistry, from the anti-tuberculosis agent isoniazid to novel inhibitors of critical cellular enzymes.[1][2][3][4] A particularly compelling area of modern drug discovery is the targeting of cellular metabolism, with a focus on the nicotinamide adenine dinucleotide (NAD⁺) biosynthesis pathways.[5][6] The enzyme Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting step in the dominant NAD⁺ salvage pathway in mammals, has emerged as a high-value target in oncology and other therapeutic areas.[6][7][8] Tumor cells, with their high metabolic demand, are often more sensitive to NAD⁺ depletion, making NAMPT an attractive target for therapeutic intervention.[8] This document provides an in-depth guide to the design and implementation of high-throughput screening (HTS) assays for the discovery of isonicotinic acid derivatives that modulate NAMPT activity and cellular NAD⁺ levels. We will explore both direct biochemical assays and more physiologically relevant cell-based approaches, providing detailed, field-tested protocols and explaining the scientific rationale behind key experimental decisions.

Scientific Foundation: Targeting the NAD⁺ Salvage Pathway

Before embarking on a screening campaign, it is crucial to understand the biological context. NAD⁺ is an essential coenzyme for hundreds of redox reactions and a substrate for signaling enzymes like sirtuins and Poly (ADP-ribose) polymerases (PARPs).[9][10] In mammals, NAD⁺ is primarily synthesized via the salvage pathway from nicotinamide (Nam). NAMPT catalyzes the first and rate-limiting step: the conversion of Nam to nicotinamide mononucleotide (NMN).[5][11]

The central role of NAMPT in maintaining the cellular NAD⁺ pool makes it a critical node for cell survival and proliferation.[11] Inhibition of NAMPT leads to NAD⁺ depletion, metabolic collapse, and ultimately, cell death, a vulnerability that can be exploited in cancer therapy.[5] Isonicotinic acid derivatives, sharing structural similarities with the native substrate nicotinamide, are promising candidates for the development of potent and selective NAMPT inhibitors.

cluster_0 NAD⁺ Salvage Pathway cluster_1 Downstream Functions Nam Nicotinamide (Nam) NMN Nicotinamide Mononucleotide (NMN) Nam->NMN NAMPT PRPP PRPP PRPP->NMN NAD NAD⁺ NMN->NAD NMNAT ATP_NMNAT ATP ATP_NMNAT->NAD Sirtuins Sirtuins NAD->Sirtuins PARPs PARPs NAD->PARPs Redox Redox Reactions NAD->Redox Inhibitor Isonicotinic Acid Derivatives Inhibitor->Nam Inhibition

Figure 1. The central role of NAMPT in the NAD⁺ salvage pathway.

Designing the HTS Campaign: Assay Selection

The choice of assay format is a critical decision that balances biological relevance with technical feasibility. For discovering modulators of a specific enzyme like NAMPT, two primary HTS strategies are employed: biochemical assays and cell-based assays. Each has distinct advantages and limitations that must be considered.

FeatureBiochemical AssayCell-Based Assay
Principle Measures direct interaction with the purified target protein (e.g., NAMPT enzyme).Measures a downstream cellular event (e.g., NAD⁺ levels, cell viability) in intact cells.
Pros - Direct evidence of target engagement.- Mechanistically clear.- Lower risk of off-target hits.- Generally simpler signal detection.- More physiologically relevant.- Accounts for cell permeability and metabolism.- Can identify modulators of the pathway, not just the enzyme.[12]
Cons - May identify inhibitors that are not cell-permeable.- Purified protein may not reflect native conformation.- Prone to artifacts from non-specific protein binding.- Mechanism of action is not immediately clear.- Hits may result from off-target or cytotoxic effects.[13]- More complex biology can lead to higher variability.
Best For Primary screening for direct inhibitors; SAR studies.Phenotypic screening; identifying compounds with cellular efficacy.[7]

Protocol 1: Biochemical HTS for NAMPT Inhibitors (Fluorescence-Based)

This protocol describes a coupled-enzyme assay in a 384-well format, which is robust and amenable to automation.[14] The principle relies on detecting the eventual production of NADH, which is intrinsically fluorescent, providing a sensitive readout of NAMPT activity.[11]

cluster_workflow Biochemical Assay Workflow Step1 1. Dispense Compounds & Controls Step2 2. Add NAMPT Enzyme (Pre-incubation) Step1->Step2 Step3 3. Initiate Reaction (Add Substrate Master Mix) Step2->Step3 Step4 4. Incubate (2 hours, 30°C) Step3->Step4 Step5 5. Read Fluorescence (Ex: 340 nm, Em: 460 nm) Step4->Step5

Figure 2. Workflow for the biochemical NAMPT inhibitor screening assay.

A. Materials and Reagents

  • Enzymes: Recombinant human NAMPT, NMNAT, Alcohol Dehydrogenase (ADH).

  • Substrates: Nicotinamide (Nam), 5-Phosphoribosyl-1-Pyrophosphate (PRPP), ATP, Ethanol.

  • Buffers: NAMPT Assay Buffer (e.g., Tris-based buffer, pH 7.5, with MgCl₂ and BSA).

  • Plates: 384-well, low-volume, black, flat-bottom microplates.

  • Controls: FK866 (potent, known NAMPT inhibitor) for positive control; DMSO for negative control.

B. Detailed Step-by-Step Protocol

  • Compound Plating: Using an acoustic dispenser or pin tool, transfer 50 nL of test compounds from the library source plates into the 384-well assay plates. Also dispense positive (FK866) and negative (DMSO) controls into designated wells. The final screening concentration is typically 10 µM.[15]

  • Enzyme Preparation & Addition: Prepare a solution of NAMPT enzyme in NAMPT Assay Buffer. Add 5 µL of the enzyme solution to each well of the assay plate.

  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. This step allows the compounds to bind to the enzyme before the reaction starts.

  • Substrate Master Mix Preparation: Prepare a master mix containing all other reaction components in the assay buffer. The final concentrations in the reaction should be optimized, but typical starting points are:

    • Nicotinamide: 10 µM

    • PRPP: 20 µM

    • ATP: 10 µM

    • Ethanol: 1%

    • NMNAT & ADH: Sufficient excess to ensure NAMPT is rate-limiting.

  • Reaction Initiation: Add 5 µL of the Substrate Master Mix to all wells to start the reaction. The total reaction volume is now 10 µL.

  • Incubation: Seal the plate to prevent evaporation and incubate at 30°C for 2 hours. The kinetics should be optimized to ensure the reaction is in the linear range.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader capable of excitation at ~340 nm and emission at ~460 nm.[11]

C. Data Analysis and Quality Control

A successful HTS campaign requires rigorous quality control. The Z'-factor is a statistical parameter used to assess the quality of an assay, reflecting the separation between the positive and negative controls.[16]

  • Z'-Factor Calculation:

    • Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • An assay is considered robust and suitable for HTS when the Z'-factor is consistently > 0.5.[16]

Control TypeMean Fluorescence (RFU)Standard Deviation (SD)
Negative Control (DMSO) 85,4004,100
Positive Control (FK866) 6,200850
Calculated Z'-Factor 0.78
  • Hit Identification: Compounds that cause a significant reduction in the fluorescence signal (e.g., >3 standard deviations from the negative control mean, or >50% inhibition) are identified as primary hits.

Protocol 2: Cell-Based HTS for Modulators of Cellular NAD⁺ Levels (Bioluminescent)

This protocol uses a commercially available bioluminescent assay (e.g., NAD/NADH-Glo™) to measure the total NAD⁺/NADH pool directly in cells cultured in 384-well plates.[17][18] This approach provides a more physiologically relevant screen, as it accounts for compound permeability, metabolism, and effects on the entire NAD⁺ network.[19]

cluster_workflow Cell-Based Assay Workflow Step1 1. Seed Cells (e.g., A2780) Step2 2. Incubate (24 hours) Step1->Step2 Step3 3. Add Compounds & Controls Step2->Step3 Step4 4. Incubate (24-72 hours) Step3->Step4 Step5 5. Add Lysis/Detection Reagent (e.g., NAD/NADH-Glo) Step4->Step5 Step6 6. Incubate & Read (Luminescence) Step5->Step6

Figure 3. Workflow for the cell-based NAD⁺ level screening assay.

A. Materials and Reagents

  • Cell Line: A cancer cell line known to be sensitive to NAMPT inhibition, such as A2780 or HCT-116.[5]

  • Media: Appropriate cell culture medium supplemented with FBS and antibiotics.

  • Assay Reagent: NAD/NADH-Glo™ Assay kit (or equivalent), which lyses cells and contains the enzymes (reductase, luciferase) and proluciferin substrate needed to generate a light signal proportional to the total NAD(H) amount.[17][18]

  • Plates: 384-well, solid white, tissue culture-treated microplates.

  • Controls: FK866 (positive control for NAD⁺ depletion); DMSO (negative control).

B. Detailed Step-by-Step Protocol

  • Cell Seeding: Harvest and count cells. Seed 2,000-5,000 cells per well in 40 µL of culture medium into the 384-well plates. The optimal seeding density should be determined to ensure cells are in a logarithmic growth phase at the time of assay.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified, 5% CO₂ incubator to allow for cell attachment.

  • Compound Addition: Add 50 nL of compounds and controls to the plates, as described in the biochemical protocol.

  • Treatment Incubation: Return the plates to the incubator for a prolonged period (e.g., 24 to 72 hours). This duration is required for the compound to exert its effect and for the cellular NAD⁺ pool to be depleted.

  • Assay Procedure:

    • Equilibrate the assay plates and the NAD/NADH-Glo™ reagent to room temperature.

    • Add 40 µL of the prepared reagent directly to each well. The detergent in the reagent will lyse the cells.[17]

    • Mix the plate on an orbital shaker for 1 minute.

    • Incubate at room temperature for 60 minutes to allow the enzymatic reaction to stabilize.

  • Luminescence Reading: Measure the luminescence signal using a plate reader.

C. Data Interpretation and Hit Validation

  • Primary Hits: Compounds that cause a significant decrease in luminescence are identified as hits that lower cellular NAD⁺ levels.

  • Multiplexing for Cytotoxicity: It is crucial to distinguish between specific NAD⁺ depletion and general cytotoxicity. A key validation step is to run a parallel or multiplexed cell viability assay (e.g., CellTiter-Glo®, Resazurin). A desirable hit profile is a compound that significantly reduces NAD⁺ levels at concentrations where cell viability remains high, indicating an on-target effect rather than immediate cell death.[18]

  • Dose-Response Analysis: Primary hits must be confirmed through dose-response experiments to determine their potency (IC₅₀).

CompoundNAD⁺ Depletion IC₅₀ (nM)Cytotoxicity IC₅₀ (nM)Selectivity Index
Hit Compound A 25351.4
Hit Compound B 50> 5,000> 100
FK866 (Control) 10151.5

In this hypothetical data, Compound B is a superior hit due to its large selectivity index, indicating a specific effect on NAD⁺ metabolism long before general cytotoxicity occurs.

Conclusion and Forward Look

High-throughput screening provides a powerful engine for the discovery of novel isonicotinic acid derivatives targeting NAD⁺ metabolism. A well-designed HTS campaign, whether employing direct biochemical assays or phenotypic cell-based screens, must be built on a foundation of scientific rigor and robust quality control. The protocols outlined here for targeting NAMPT serve as a comprehensive template for such an endeavor. Primary hits identified through these methods form the starting point for a deeper investigation involving dose-response validation, secondary mechanistic assays (e.g., direct enzyme kinetics), and structure-activity relationship (SAR) studies to optimize potency, selectivity, and drug-like properties.

References

  • O'Brien, T., et al. (2013). Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens. Cancer Cell. Available at: [Link]

  • Jones, J., et al. (2013). Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens. PubMed. Available at: [Link]

  • Zhang, X., et al. (2011). A fluorometric assay for high-throughput screening targeting nicotinamide phosphoribosyltransferase. Analytical Biochemistry. Available at: [Link]

  • Signosis. (n.d.). NAD⁺ Metabolism Combo Assay Kit. Signosis. Available at: [Link]

  • Sauve, A. A. (2018). Assays for NAD+-Dependent Reactions and NAD+ Metabolites. Methods in Molecular Biology. Available at: [Link]

  • Jones, J., et al. (2013). Next-Generation NAMPT Inhibitors For ALL Identified By Sequential High-Throughput Phenotypic Chemical and Functional Genomic Screens. Blood. Available at: [Link]

  • Wang, F., et al. (2021). Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening. Analytical Chemistry. Available at: [Link]

  • O'Brien, T., et al. (2013). Next-Generation NAMPT Inhibitors Identified by Sequential High-Throughput Phenotypic Chemical and Functional Genomic Screens. ResearchGate. Available at: [Link]

  • Sauve, A. A. (2018). Assays for NAD+-Dependent Reactions and NAD+ Metabolites: Methods and Protocols. ResearchGate. Available at: [Link]

  • BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. Available at: [Link]

  • Zhou, S. F., et al. (2023). Fluorescence-Based High-Throughput Assays for Investigating Cytochrome P450 Enzyme-Mediated Drug-Drug Interactions. Drug Metabolism and Disposition. Available at: [Link]

  • Sauve, A. A. (2018). Assays for NAD+-Dependent Reactions and NAD+ Metabolites. PubMed. Available at: [Link]

  • Bessen, D., et al. (2014). High-throughput fluorescence-based screening assays for tryptophan-catabolizing enzymes. Journal of Biomolecular Screening. Available at: [Link]

  • Iannotti, F. A., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI. Available at: [Link]

  • Taylor & Francis. (n.d.). Isonicotinic acid – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Khan, S. R., et al. (2024). Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. Frontiers in Pharmacology. Available at: [Link]

  • Huang, R., et al. (2020). Development of fluorescence polarization-based competition assay for nicotinamide N-methyltransferase. Analytical Biochemistry. Available at: [Link]

  • Zhao, G., et al. (2017). Discovery of a Highly Selective NAMPT Inhibitor That Demonstrates Robust Efficacy and Improved Retinal Toxicity with Nicotinic Acid Coadministration. Molecular Cancer Therapeutics. Available at: [Link]

  • Vidugiriene, J., et al. (2014). Bioluminescent Cell-Based NAD(P)/NAD(P)H Assays for Rapid Dinucleotide Measurement and Inhibitor Screening. Assay and Drug Development Technologies. Available at: [Link]

  • Huang, R., et al. (2020). Development of fluorescence polarization-based competition assay for nicotinamide N-methyltransferase. bioRxiv. Available at: [Link]

  • Huang, R., et al. (2020). Development of fluorescence polarization-based competition assay for nicotinamide N-methyltransferase. bioRxiv. Available at: [Link]

  • Yaqoob, S., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules. Available at: [Link]

  • Goldman Laboratories. (n.d.). Measure NAD+ Levels: How to Track Cellular Energy and Aging. Goldman Laboratories. Available at: [Link]

  • Biocompare. (n.d.). NAD/NADH Assay Kits. Biocompare. Available at: [Link]

  • Zhao, G., et al. (2017). Discovery of a Highly Selective NAMPT Inhibitor That Demonstrates Robust Efficacy and Improved Retinal Toxicity with Nicotinic Acid Coadministration. PubMed. Available at: [Link]

  • O'Brien, T., et al. (2013). Supplementation of nicotinic acid with NAMPT inhibitors results in loss of in vivo efficacy in NAPRT1-deficient tumor models. Neoplasia. Available at: [Link]

  • Galli, U., et al. (2013). Medicinal Chemistry of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Grokipedia. (n.d.). Isonicotinamide. Grokipedia. Available at: [Link]

  • BPS Bioscience. (n.d.). NAMPT Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]

  • O'Brien, T., et al. (2013). Supplementation of nicotinic acid with NAMPT inhibitors results in loss of in vivo efficacy in NAPRT1-deficient tumor models. Semantic Scholar. Available at: [Link]

  • Kim, Y. S., et al. (2007). Synthesis of (aryloxyacetylamino)-isonicotinic/nicotinic acid analogues as potent hypoxia-inducible factor (HIF)-1alpha inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Jabeen, A., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. ACS Omega. Available at: [Link]

  • Kassner, M., et al. (2022). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. Biochemical Pharmacology. Available at: [Link]

  • Molecular Devices. (n.d.). Fluorescence Polarization (FP). Molecular Devices. Available at: [Link]

  • Crown Bioscience. (n.d.). Cell-based Assay Services. Crown Bioscience. Available at: [Link]

  • MarinBio. (2024). Cell Based Assays for Metabolic Disease Drug Discovery. MarinBio. Available at: [Link]

  • Su, X. Z., et al. (2024). High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery. Military Medical Research. Available at: [Link]

  • Zhang, J. H., et al. (2015). Assay Validation in High Throughput Screening – from Concept to Application. IntechOpen. Available at: [Link]

Sources

Application Note: 3-(2,4-Dimethylphenyl)isonicotinic Acid in Medicinal Chemistry & Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(2,4-Dimethylphenyl)isonicotinic acid is a highly specialized, sterically hindered biaryl building block utilized in advanced medicinal chemistry. Featuring a pyridine-4-carboxylic acid core substituted at the 3-position with a 2,4-dimethylphenyl group, this scaffold is intentionally designed to exploit atropisomerism —axial chirality arising from restricted rotation around a single C–C bond[1]. By locking the molecular conformation, medicinal chemists can dramatically enhance the target selectivity of kinase inhibitors and epigenetic modulators, overcoming the promiscuity often associated with flat, rapidly interconverting pharmacophores[2].

Structural Profiling & The Causality of Atropisomerism

Steric Hindrance and Rotational Barriers

In 3-(2,4-Dimethylphenyl)isonicotinic acid, the ortho-methyl group of the phenyl ring severely clashes with both the pyridine nitrogen (or adjacent C2 proton) and the bulky carboxylic acid at the C4 position. This steric clash fundamentally restricts the rotation of the biaryl axis.

According to the LaPlante classification of atropisomers in drug design[1]:

  • Class 1: Rapidly interconverting ( t1/2​<60 s).

  • Class 2: Intermediate stability ( 60 s <t1/2​<4.5 years).

  • Class 3: Highly stable ( t1/2​>4.5 years).

The incorporation of the asymmetrical 2,4-dimethylphenyl group pushes the rotational energy barrier ( ΔErot​ ) typically above 23 kcal/mol, placing derivatives of this scaffold firmly into Class 2 or Class 3 atropisomerism[3]. This high barrier allows for the isolation of distinct (M) and (P) enantiomers at room temperature, which can be individually screened for biological activity to identify the target-optimal conformation[4].

RationalDesign Promiscuous Flexible Biaryl Lead (High Promiscuity) Design Introduce 2,4-Dimethylphenyl Isonicotinic Acid Scaffold Promiscuous->Design Restriction Steric Clash (Restricted Rotation) Design->Restriction Atropisomers Stable Atropisomers (Class 2 / Class 3) Restriction->Atropisomers Selectivity Target-Optimal Conformation (Enhanced Selectivity) Atropisomers->Selectivity

Rational design logic leveraging atropisomerism to enhance target selectivity.

Synthetic Methodology & Protocols

The synthesis of this scaffold relies on the palladium-catalyzed cross-coupling of 3-bromoisonicotinic acid[5] with 2,4-dimethylphenylboronic acid.

Causality of Reagent Selection: The bromo-acid is a deactivated, sterically hindered electrophile. Standard catalysts like Pd(PPh3)4 often fail due to rapid protodeboronation of the electron-rich boronic acid before transmetalation can occur. Therefore, a bulky, bidentate catalyst system (Pd(dppf)Cl2) combined with a strong base (K3PO4) in a biphasic solvent system (Dioxane/H2O) is required. The bidentate dppf ligand enforces a cis-coordination geometry on the palladium center, accelerating the challenging reductive elimination step of the bulky biaryl product.

Protocol 1: Suzuki-Miyaura Cross-Coupling Synthesis

Self-Validating Step: The isonicotinic acid product is amphoteric. Precise pH adjustment during workup (pH 3–4) is critical to ensure the molecule is in its neutral, organic-soluble zwitterionic/protonated state rather than lost in the aqueous layer as a carboxylate salt.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 3-bromoisonicotinic acid (1.0 eq, 5.0 mmol), 2,4-dimethylphenylboronic acid (1.5 eq, 7.5 mmol), and anhydrous K3PO4 (3.0 eq, 15.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq, 0.25 mmol). Evacuate the flask and backfill with dry N2 (repeat 3 times).

  • Solvent Addition: Inject degassed 1,4-Dioxane and deionized H2O (4:1 v/v ratio, 25 mL total) via syringe to achieve a ~0.2 M concentration.

  • Reaction: Heat the biphasic mixture to 90°C under vigorous stirring for 14 hours. Monitor consumption of the bromide via LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with water (20 mL) and wash with diethyl ether (2 x 15 mL) to remove homocoupled boronic acid byproducts.

  • Product Isolation: Carefully acidify the aqueous layer to pH 3.5 using 1M HCl. Extract the resulting cloudy suspension with EtOAc (3 x 30 mL).

  • Purification: Dry the combined organic layers over MgSO4, concentrate under reduced pressure, and purify via flash chromatography (DCM/MeOH 95:5) to yield racemic 3-(2,4-dimethylphenyl)isonicotinic acid.

Protocol 2: Chiral Resolution via SFC

Because the product exists as a stable racemic mixture of atropisomers, Supercritical Fluid Chromatography (SFC) is employed. SFC is superior to standard HPLC here due to the high diffusivity and low viscosity of supercritical CO2, allowing for sharper peaks and faster resolution of sterically hindered conformers[2].

  • Column: Chiralpak AD-H (250 x 21 mm, 5 µm).

  • Mobile Phase: 80% CO2 / 20% MeOH (containing 0.1% TFA to suppress carboxylic acid ionization and prevent peak tailing).

  • Flow Rate: 70.0 mL/min.

  • Backpressure: 120 bar at 35°C.

  • Detection: UV at 254 nm.

SynthesisWorkflow Start 3-Bromoisonicotinic Acid (Starting Material) Reaction Suzuki-Miyaura Coupling Pd(dppf)Cl2, K3PO4, 90°C Start->Reaction Boronic 2,4-Dimethylphenylboronic Acid (Coupling Partner) Boronic->Reaction Racemate Racemic 3-(2,4-Dimethylphenyl) isonicotinic acid Reaction->Racemate SFC Chiral SFC Resolution (Chiralpak AD-H, CO2/MeOH) Racemate->SFC IsoM (M)-Atropisomer (Bioactive Conformer A) SFC->IsoM IsoP (P)-Atropisomer (Bioactive Conformer B) SFC->IsoP

Synthetic and chiral resolution workflow for 3-(2,4-Dimethylphenyl)isonicotinic acid.

Medicinal Chemistry Applications

Kinase Inhibitor Selectivity

Promiscuous kinase inhibitors often bind to multiple targets because their flexible biaryl axes can adopt various conformations to fit different ATP-binding pockets. By utilizing 3-(2,4-dimethylphenyl)isonicotinic acid as a hinge-binding fragment (where the pyridine nitrogen interacts with the hinge region and the carboxylic acid is derivatized into an amide), chemists lock the molecule into a single, target-optimal conformation. This "pre-organization" drastically reduces off-target binding, enhancing the safety profile[1][2].

Epigenetic Modulators (Bromodomains)

The isonicotinic acid motif is a known pharmacophore for BET bromodomains. The carboxylic acid can be converted into an amide or ester, mimicking the acetyl-lysine binding motif. The orthogonal 2,4-dimethylphenyl ring projects into the hydrophobic WPF shelf of the bromodomain, providing both high binding affinity and isoform selectivity.

Quantitative Data Summaries

Table 1: Optimization of Suzuki-Miyaura Coupling for Sterically Hindered Biaryls

Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh3)4Na2CO3Toluene/H2O100< 10%Severe protodeboronation of boronic acid.
Pd(OAc)2 / SPhosK3PO4Toluene/H2O10045%Moderate conversion; slow reductive elimination.
Pd(dppf)Cl2 K3PO4 Dioxane/H2O 90 82% Optimal for hindered ortho-substituents.

Table 2: Physicochemical Properties of 3-(2,4-Dimethylphenyl)isonicotinic Acid

PropertyValueImplication for Drug Design
Molecular Weight227.26 g/mol Highly ligand-efficient fragment (LE > 0.3).
cLogP~2.8Optimal lipophilicity for oral bioavailability.
Rotational Barrier ( ΔErot​ )> 23 kcal/molStable Class 2/3 atropisomerism at 37°C[3].
H-Bond Donors1Favorable for kinase hinge binding (as an amide).
H-Bond Acceptors3Ensures adequate aqueous solubility.

References

  • Benchchem. 3-Bromoisonicotinic acid | 13959-02-9. 5

  • European Patent Office. ATROPISOMERISM FOR ENHANCED KINASE INHIBITOR SELECTIVITY - EP 3641776 B1. 2

  • Accounts of Chemical Research (ACS). Atropisomerism in the Pharmaceutically Relevant Realm. 1

  • NIH PMC. Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. 6

  • The Journal of Organic Chemistry (ACS). Asymmetric Synthesis of Isotopic Atropisomers based on ortho-CH3/CD3 Discrimination and Their Structural Properties. 4

Sources

Application Note: 3-(2,4-Dimethylphenyl)isonicotinic Acid as a Core Scaffold in the Synthesis of Multitargeted Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The development of small-molecule kinase inhibitors remains a cornerstone of targeted oncology. Complex heterocyclic scaffolds, particularly pyrazolo-triazolo-pyrimidines, have demonstrated profound efficacy in disrupting aberrant cellular signaling. At the structural core of many of these next-generation inhibitors lies 3-(2,4-dimethylphenyl)isonicotinic acid , a highly versatile biaryl building block.

The rational design of this intermediate is based on two primary structural features:

  • The Isonicotinic Acid Core: The pyridine-4-carboxylic acid moiety serves as an ideal electrophilic handle. The carboxylic acid can be readily converted into esters or amides, facilitating subsequent multi-component cyclization reactions to form rigid, planar pyrazolo[3,4-d]pyrimidine systems.

  • The 2,4-Dimethylphenyl Substituent: The incorporation of the ortho, para-dimethyl substituted phenyl ring strategically enhances the molecule's lipophilicity. Within the ATP-binding pocket of kinases like Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR), this bulky, electron-rich moiety optimizes hydrophobic interactions, significantly improving binding affinity and target residence time (1)[1].

Derivatives synthesized from this scaffold, such as 3-[3-(2,4-Dimethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidin-7-yl]phenol, have shown potent inhibition of the CDK2/Cyclin A2 complex, leading to cell cycle arrest and apoptosis in MCF-7, HCT-116, and HepG-2 cancer cell lines[1]. Similarly, related functionalized analogs exhibit strong binding to EGFR and VEGFR, effectively reducing cell proliferation in cancer models (2)[2].

Synthetic Strategy & Reaction Causality

The synthesis of the target kinase inhibitors relies on a convergent approach, beginning with the construction of the biaryl system via a Suzuki-Miyaura cross-coupling, followed by sequential cyclization.

The coupling of 3-bromoisonicotinic acid with 2,4-dimethylphenylboronic acid requires precise conditions to overcome the steric hindrance imposed by the ortho-methyl group on the boronic acid. We utilize Pd(dppf)Cl2​ as the catalyst. The large bite angle of the dppf ligand accelerates the critical reductive elimination step, regenerating the Pd(0) active species efficiently and preventing catalyst deactivation (3)[3]. Potassium carbonate ( K2​CO3​ ) is employed as the base to form the reactive boronate complex, which is essential for the transmetalation step.

Experimental Protocols

Phase 1: Synthesis of 3-(2,4-Dimethylphenyl)isonicotinic Acid

Self-Validation Check: The reaction's progress is monitored by TLC (Hexane/EtOAc 1:1); the disappearance of the highly UV-active 3-bromoisonicotinic acid spot confirms complete conversion.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge 3-bromoisonicotinic acid (1.0 equiv, 10 mmol) and 2,4-dimethylphenylboronic acid (1.2 equiv, 12 mmol).

    • Causality: A slight excess of boronic acid compensates for potential protodeboronation side reactions that occur at elevated temperatures.

  • Catalyst & Base Addition: Add Pd(dppf)Cl2​ (0.05 equiv, 5 mol%) and anhydrous K2​CO3​ (3.0 equiv, 30 mmol).

  • Solvent System: Introduce a degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 50 mL).

    • Causality: Degassing is critical to prevent the oxidative homocoupling of the boronic acid and the oxidation of the Pd(0) catalyst. Water is necessary to dissolve the inorganic base and facilitate the formation of the reactive boronate species.

  • Reaction: Heat the mixture to 90°C for 12 hours with vigorous stirring.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate the filtrate in vacuo. Acidify the aqueous layer with 1M HCl to pH 3-4 to precipitate the product. Filter, wash with cold water, and dry under high vacuum.

Phase 2: Cyclization to Pyrazolo[3,4-d]pyrimidine Core

Self-Validation Check: Successful hydrazinolysis is confirmed by IR spectroscopy, noting the shift of the ester carbonyl stretch (~1735 cm⁻¹) to an amide/hydrazide carbonyl stretch (~1650 cm⁻¹).

  • Esterification: Reflux the isolated 3-(2,4-dimethylphenyl)isonicotinic acid in absolute ethanol with a catalytic amount of concentrated H2​SO4​ for 8 hours to yield the ethyl ester.

  • Hydrazinolysis: Dissolve the ester in ethanol and add hydrazine monohydrate (2.0 equiv). Reflux for 6 hours to form the corresponding hydrazide.

    • Causality: Hydrazine acts as a potent binucleophile, initiating the first ring closure to form the pyrazole framework.

  • Aniline Condensation: React the pyrazole intermediate with a substituted aniline (e.g., 3-aminophenol) in the presence of a dehydrating agent (e.g., POCl3​ ) at 110°C to achieve the final pyrazolo-triazolo-pyrimidine cyclization[1].

Quantitative Data Summaries

The efficiency of the Suzuki coupling is highly dependent on the catalyst and solvent system[3]. The table below summarizes the optimization parameters for the synthesis of the 3-(2,4-dimethylphenyl)isonicotinic acid scaffold, alongside the targeted biological efficacy of the resulting downstream derivatives[1][2].

Table 1: Optimization of Suzuki-Miyaura Coupling & Downstream Kinase Targets

Catalyst SystemBase / Solvent SystemTemp (°C)Scaffold Yield (%)Downstream Target KinaseObserved Biological Effect
Pd(PPh3​)4​ Na2​CO3​ / Toluene-EtOH10045CDK2 / Cyclin A2Disruption of cell cycle progression
Pd(OAc)2​
  • SPhos
K3​PO4​ / Dioxane9068EGFRReduced cell proliferation
Pd(dppf)Cl2​ K2​CO3​ / Dioxane- H2​O 9089 VEGFRApoptosis induction in cancer models

Pathway Visualization

Pathway Scaffold 3-(2,4-Dimethylphenyl) isonicotinic acid Derivative Pyrazolo-Triazolo-Pyrimidine Derivative Scaffold->Derivative Cyclization CDK2 CDK2 / Cyclin A2 Derivative->CDK2 ATP-competitive inhibition EGFR EGFR / VEGFR Derivative->EGFR Kinase domain binding Arrest Cell Cycle Arrest CDK2->Arrest Blocked EGFR->Arrest Blocked Apoptosis Apoptosis Arrest->Apoptosis Induction

Fig 1: Kinase inhibition pathway of 3-(2,4-dimethylphenyl)isonicotinic acid derivatives.

References

  • 3-[3-(2,4-Dimethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidin-7-yl]phenol - EvitaChem. 1

  • 7-(3-chlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo [4,3-e]pyrimidine - EvitaChem. 2

  • 3-Bromoisonicotinic acid | 13959-02-9 - Benchchem. 3

Sources

Application Notes and Protocols for the Quantification of 3-(2,4-Dimethylphenyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides comprehensive and validated analytical methodologies for the quantitative determination of 3-(2,4-Dimethylphenyl)isonicotinic acid. Designed for researchers, scientists, and professionals in drug development, these protocols offer robust and reliable techniques for accurate measurement in various matrices. The application notes detail two primary methods: a High-Performance Liquid Chromatography (HPLC) with UV detection for routine analysis and a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification. Each section explains the scientific principles behind the chosen methodologies, provides step-by-step experimental protocols, and outlines validation procedures according to international guidelines.

Introduction

3-(2,4-Dimethylphenyl)isonicotinic acid is a pyridinecarboxylic acid derivative.[1][2] Accurate and precise quantification of this compound is critical for pharmacokinetic studies, metabolism research, and quality control in pharmaceutical formulations. The structural complexity and potential for matrix interference necessitate the development of selective and sensitive analytical methods. This guide provides two distinct, validated approaches to address varying analytical needs, from high-concentration assays to trace-level detection.

Physicochemical Properties of Isonicotinic Acid Derivatives:

Isonicotinic acid, an isomer of nicotinic acid, is a white to off-white crystalline solid.[1] It is slightly soluble in cold water but more soluble in hot water and is generally insoluble in non-polar organic solvents like benzene and ether.[3] As an amphoteric compound, its solubility is pH-dependent, increasing in both acidic and basic solutions.[3] Understanding these properties is crucial for developing effective sample preparation and chromatographic separation methods.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of 3-(2,4-Dimethylphenyl)isonicotinic acid in bulk drug substances and pharmaceutical dosage forms where concentrations are relatively high. The principle relies on the separation of the analyte from potential impurities on a reversed-phase column followed by detection using its ultraviolet (UV) absorbance.

Rationale for Method Design

A C18 stationary phase is selected for its hydrophobicity, which provides good retention for the moderately non-polar analyte. The mobile phase, a mixture of acetonitrile and an acidic buffer, is optimized to achieve a sharp peak shape and a reasonable retention time. The acidic modifier (e.g., sulfuric or formic acid) is crucial for suppressing the ionization of the carboxylic acid group, leading to better retention and symmetrical peaks on the C18 column.[4][5] UV detection is set at a wavelength corresponding to a high absorbance of the isonicotinic acid chromophore, ensuring good sensitivity.[6][7]

Experimental Protocol

2.2.1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: Primesep 100, C18, 4.6 x 150 mm, 5 µm.[6][7]

  • Reagents: HPLC-grade acetonitrile, purified water, and sulfuric acid.

  • Reference Standard: A certified reference standard of 3-(2,4-Dimethylphenyl)isonicotinic acid.[8][9]

2.2.2. Chromatographic Conditions

ParameterCondition
Mobile Phase Acetonitrile: 0.05% Sulfuric Acid in Water (30:70, v/v)[6][10]
Flow Rate 1.0 mL/min[4][10]
Column Temperature 30 °C
Detection Wavelength 275 nm[7][10]
Injection Volume 10 µL
Run Time 10 minutes

2.2.3. Sample and Standard Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation (e.g., from tablets): a. Weigh and finely powder a representative number of tablets. b. Accurately weigh a portion of the powder equivalent to a single dose and transfer it to a volumetric flask. c. Add a diluent (e.g., 50:50 acetonitrile/water) to about 70% of the flask volume. d. Sonicate for 15 minutes to ensure complete dissolution of the active ingredient. e. Dilute to the final volume with the diluent and mix thoroughly. f. Centrifuge or filter the solution through a 0.45 µm syringe filter before injection.

Method Validation

The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing linearity, accuracy, precision, selectivity, and robustness.

Validation ParameterAcceptance Criteria
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Selectivity No interference from excipients or degradation products.
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_start Start weigh_std Weigh Reference Standard prep_start->weigh_std weigh_sample Weigh Sample Powder prep_start->weigh_sample dissolve_std Dissolve in Diluent weigh_std->dissolve_std prep_cal Prepare Calibration Curve Standards dissolve_std->prep_cal inject Inject into HPLC prep_cal->inject dissolve_sample Dissolve/Extract Sample weigh_sample->dissolve_sample filter_sample Filter Sample Extract dissolve_sample->filter_sample filter_sample->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection at 275 nm separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify report Report Results quantify->report end_process End report->end_process

Caption: Workflow for HPLC-UV analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of 3-(2,4-Dimethylphenyl)isonicotinic acid in complex biological matrices such as plasma or urine, a more sensitive and selective method is required. LC-MS/MS offers superior performance by combining the separation power of liquid chromatography with the high specificity of tandem mass spectrometry.[11][12][13]

Rationale for Method Design

This method utilizes a reversed-phase UPLC/HPLC separation for rapid analysis.[11] Electrospray ionization (ESI) in positive ion mode is typically effective for pyridine-containing compounds, as the nitrogen atom is readily protonated.[5][14] Tandem mass spectrometry is operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and its internal standard.[11][15] This minimizes interference from the complex biological matrix.

Sample preparation is critical for LC-MS/MS analysis to remove proteins and other interfering substances.[16][17] A protein precipitation or a more rigorous solid-phase extraction (SPE) can be employed.[18]

Experimental Protocol

3.2.1. Instrumentation and Materials

  • LC-MS/MS System: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm or equivalent.[11]

  • Reagents: LC-MS grade acetonitrile, methanol, water, and formic acid.

  • Internal Standard (IS): An isotopically labeled version of the analyte or a structurally similar compound.

3.2.2. Chromatographic and Mass Spectrometric Conditions

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water[5][14]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[5][14]
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40 °C[11]
Ionization Mode ESI Positive[14]
MRM Transitions To be determined by direct infusion of the analyte and IS. Example: Analyte [M+H]⁺ → Product Ion; IS [M+H]⁺ → Product Ion
Source Temperature 150 °C
Desolvation Temperature 400 °C

3.2.3. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 200 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for injection.

Method Validation

The bioanalytical method should be validated according to FDA or EMA guidelines, including assessments of selectivity, accuracy, precision, linearity, recovery, and matrix effects.

Validation ParameterAcceptance Criteria (Typical)
Linearity (R²) ≥ 0.99
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)
Matrix Effect Within acceptable limits
Recovery Consistent and reproducible
LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep_start Start add_is Add Internal Standard to Plasma prep_start->add_is precipitate Protein Precipitation with Acetonitrile add_is->precipitate centrifuge Centrifuge precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject separate UPLC Separation (C18 Column) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize analyze_ms Tandem MS Analysis (MRM) ionize->analyze_ms integrate Integrate Analyte/IS Peak Areas analyze_ms->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantify using Calibration Curve calculate->quantify report Report Concentration quantify->report end_process End report->end_process

Caption: Workflow for LC-MS/MS analysis.

Data Interpretation and Quality Control

For both methods, a calibration curve should be generated by plotting the peak area (or peak area ratio for LC-MS/MS) against the concentration of the standards. A linear regression analysis should be applied to determine the concentration of the analyte in the samples.

Quality control (QC) samples at low, medium, and high concentrations should be included in each analytical run to ensure the accuracy and precision of the results. The concentrations of the QC samples should fall within ±15% of their nominal values.

Conclusion

The analytical methods detailed in this application note provide robust and reliable approaches for the quantification of 3-(2,4-Dimethylphenyl)isonicotinic acid. The choice between the HPLC-UV and LC-MS/MS methods will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. Proper method validation is essential to ensure the generation of high-quality, reproducible data for research and regulatory purposes.

References

  • A simple and rapid method for simultaneous determination of ten polyphenols in Kudiezi injection has been developed and validated using ultra-performance liquid chromatography-electrospray ionization tandem mass spectrometry (UPLC-ESI-MS/MS) in multiple reaction monitoring (MRM) mode.
  • A rapid multi-residue analytical method was developed for the determination of four nicotinoid insecticides (thiacloprid, thiamethoxam, clothianidin, and dinotefuran) in cereals, vegetables and fruits using QuEChERS method and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).
  • Analytical Methods - RSC Publishing.
  • Sample Preparation Techniques for Biological Matrices - Agilent.
  • HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column - AugustaChrom.
  • Isonicotinic acid | 55-22-1 - ChemicalBook.
  • Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography - bevital.
  • Analytical Method Summaries - Eurofins.
  • Matrix Recipes | Harvard Center for Mass Spectrometry.
  • HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column.
  • HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column on Alltesta™ - AugustaChrom.
  • Compound: ISONICOTINIC ACID (CHEMBL1203) - ChEMBL - EMBL-EBI.
  • HPLC Method for Analysis of Isonicotinic Acid on Alltesta™ Gradient | Newcrom Applications.
  • ENVIRONMENTAL.
  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites - Agilent.
  • Liquid chromatography-mass spectrometry for the determination of neonicotinoid insecticides and their metabolites in biological, - Research Trends.
  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC.
  • Modern Sample Preparation Approaches for Separation Science - MDPI.
  • Sample Preparation Techniques for Elemental Analysis in Aqueous Matrices.
  • [Comparative data regarding two HPLC methods for determination of isoniazid] - PubMed.
  • Isonicotinic acid, (4-methoxyphenyl)methyl ester - the NIST WebBook.
  • Reference standards | Shimadzu Chemistry & Diagnostics.
  • Analytical Methods for the Quantification of Pharmaceuticals | Request PDF - ResearchGate.
  • On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents.
  • Isonicotinic acid - Wikipedia.
  • Showing Compound Nicotinic acid (FDB001014) - FooDB.
  • Isonicotinic Acid (USP) | 55-22-1 - SynZeal.
  • Synthesis, Characterization, X-ray Molecular Structure, Antioxidant, Antifungal, and Allelopathic Activity of a New Isonicotinate-Derived meso-Tetraarylporphyrin - PMC.

Sources

HPLC method development for 3-(2,4-Dimethylphenyl)isonicotinic acid analysis

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for the analytical development and validation of 3-(2,4-Dimethylphenyl)isonicotinic acid, designed for analytical chemists and drug development professionals.

Introduction & Physicochemical Rationale

The development of a robust High-Performance Liquid Chromatography (HPLC) method for 3-(2,4-Dimethylphenyl)isonicotinic acid requires a deep understanding of its physicochemical properties. As a substituted pyridinecarboxylic acid, the analyte is inherently a polar, ionizable zwitterionic compound[1]. However, the addition of the bulky 2,4-dimethylphenyl group at the 3-position of the pyridine ring introduces significant lipophilicity and steric hindrance.

This dual nature—a highly polar zwitterionic core coupled with a hydrophobic aromatic tail—creates competing retention mechanisms in reversed-phase liquid chromatography (RPLC). To achieve reproducible chromatography, we must precisely control the ionization state of the molecule and mitigate secondary interactions with the stationary phase.

Causality in Method Design
  • Mobile Phase pH & Ionization: The retention time and peak shape of pyridinecarboxylic acids are strictly controlled by the organic modifier, buffer concentration, and mobile phase pH[1]. The isonicotinic acid core possesses two pKa values: the carboxylic acid (pKa ~1.8–2.0) and the pyridine nitrogen (pKa ~4.8–5.5). If the mobile phase pH is maintained between 3.0 and 4.5, the molecule exists as a zwitterion, leading to poor solubility in organic modifiers and unpredictable retention. By lowering the pH to < 2.0 (e.g., using 0.1% Trifluoroacetic acid), we suppress the ionization of the carboxylic acid and fully protonate the pyridine nitrogen, forcing the molecule into a predictable cationic state.

  • Column Chemistry: Standard silica-based C18 columns contain residual acidic silanols that interact strongly with the basic pyridine nitrogen, causing severe peak tailing. Therefore, an end-capped, high-purity silica C18 column or a mixed-mode stationary phase (e.g., reversed-phase/cation-exchange) is mandatory to ensure symmetrical peak shapes[1].

Ionization_Logic LowPH LowPH MidPH pH 3.0 - 4.5 Pyridine: Protonated (+) Carboxyl: Ionized (-) Net Charge: 0 (Zwitterion) LowPH->MidPH Increasing pH HighPH HighPH MidPH->HighPH Increasing pH

Ionization states of 3-(2,4-Dimethylphenyl)isonicotinic acid across pH ranges.

The Analytical Quality by Design (AQbD) Workflow

Following the principles of ICH Q14 (Analytical Procedure Development), this method is developed using a lifecycle approach. This ensures the method is inherently robust and well-understood before entering the formal validation phase defined by the updated ICH Q2(R2) guidelines[2].

QbD_Workflow A 1. Physicochemical Profiling (pKa & LogP Analysis) B 2. Column Selection (End-capped C18 / Mixed-Mode) A->B C 3. Mobile Phase Optimization (Buffer pH & Organic Modifier) B->C D 4. Gradient Design & Flow Rate Tuning C->D E 5. Method Validation (ICH Q2(R2) Guidelines) D->E

Analytical Quality by Design (QbD) workflow for HPLC method development.

Step-by-Step Experimental Protocol (Self-Validating System)

To ensure analytical trustworthiness, this protocol is designed as a self-validating system . It incorporates continuous System Suitability Testing (SST), internal standardization, and bracketing standards to detect instrumental drift in real-time.

Phase 1: Reagent & Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Filter through a 0.22 µm membrane and degas.

    • Causality: TFA acts as both an acidifier (lowering pH to ~2.0) and an ion-pairing agent. It masks the protonated pyridine ring, preventing silanol interactions and enhancing retention on the hydrophobic stationary phase.

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

  • Diluent: Water:Acetonitrile (80:20, v/v).

    • Causality: Matching the diluent to the initial gradient conditions prevents solvent-mismatch peak distortion (the "solvent effect"), which is critical for early-eluting polar compounds.

Phase 2: Sample Preparation
  • Internal Standard (IS) Solution: Prepare a 100 µg/mL solution of 3-Phenylpyridine in diluent.

    • Causality: An internal standard corrects for micro-variations in injection volume and matrix ionization effects, ensuring quantitative reliability.

  • Analyte Standard Preparation: Accurately weigh 10.0 mg of 3-(2,4-Dimethylphenyl)isonicotinic acid reference standard. Dissolve in 10 mL of diluent (1000 µg/mL stock). Dilute to a working concentration of 50 µg/mL, spiking with 10 µg/mL of the IS.

Phase 3: Chromatographic Execution Sequence

Execute the gradient profile detailed in Table 1 . To ensure self-validation during routine analysis, inject samples in the following strict sequence:

  • Blank (Diluent): Checks for column carryover and baseline anomalies.

  • SST Solution (n=6): Verifies column efficiency (Theoretical Plates, N>2000 ) and peak symmetry (Tailing Factor, Tf​≤1.5 ).

  • Calibration Standards (L1 to L5): Establishes the linear dynamic range.

  • Unknown Samples (n=1 to 10): Batch analysis.

  • Bracketing Standard: Re-inject the mid-level standard after every 10 samples. Causality: Ensures instrumental response drift remains ≤2.0% throughout the run.

Data Presentation & Method Parameters

Table 1: Optimized HPLC Chromatographic Conditions

ParameterSpecificationRationale
Column End-capped C18, 150 x 4.6 mm, 3.5 µmPrevents secondary silanol interactions with the basic pyridine nitrogen.
Mobile Phase A 0.1% TFA in Water (pH ~2.0)Protonates pyridine, suppresses carboxylic acid ionization.
Mobile Phase B AcetonitrileProvides optimal elution strength for the lipophilic phenyl group.
Gradient Program 0-2 min: 20% B2-10 min: 20% 70% B10-12 min: 70% B12-15 min: 20% BRetains the polar core initially, then elutes the bulky lipophilic moiety.
Flow Rate 1.0 mL/minBalances analysis speed with optimal van Deemter efficiency.
Column Temp 30°C ± 1°CStabilizes mobile phase viscosity and ensures reproducible retention.
Detection UV at 254 nm and 280 nmCaptures maximum absorbance of the conjugated aromatic/pyridine systems.
Injection Vol. 10 µLPrevents column overloading and peak broadening.

ICH Q2(R2) Validation Strategy

Once optimized, the method must be formally validated to demonstrate it is "fit for the intended purpose"[3]. The recent ICH Q2(R2) revision (effective June 2024) emphasizes a modernized, risk-based approach to validation, integrating closely with ICH Q14[2].

The reportable range must be confirmed by demonstrating that the analytical procedure provides results with acceptable response, accuracy, and precision across the specified interval[3].

Table 2: ICH Q2(R2) Validation Parameters & Acceptance Criteria

Validation ParameterICH Q2(R2) RequirementAcceptance Criteria
Specificity / Selectivity Unequivocal assessment of the analyte in the presence of expected components[2].Resolution ( Rs​ ) >1.5 from nearest impurity or degradation product.
Linearity Proportionality of response to concentration.Correlation coefficient ( R2 ) ≥0.999 .
Range Interval between upper and lower levels with acceptable precision/accuracy[3].50% to 150% of the target analytical concentration.
Accuracy Closeness of agreement to the conventional true value.98.0% – 102.0% recovery across 3 concentration levels (80%, 100%, 120%).
Precision (Repeatability) Closeness of agreement between a series of measurements.Relative Standard Deviation (%RSD) ≤2.0% ( n=6 ).
Robustness Reliability of the method under deliberate variations.Pass SST criteria under variations: ±0.2 pH, ±2 °C Temp, ±2% Organic.

References

  • ICH Q2(R2)
  • Validation of Analytical Procedures Q2(R2)
  • HPLC Methods for analysis of 4-Pyridinecarboxylic acid HELIX Chromatography URL

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2,4-Dimethylphenyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-(2,4-Dimethylphenyl)isonicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis, improve your reaction yields, and ensure the highest purity of your final product.

The synthesis of 3-aryl isonicotinic acid derivatives is a critical process in the development of various pharmaceutical agents. A robust and high-yielding synthetic route is essential for efficient drug discovery and development pipelines. The most common and versatile method for constructing the key biaryl bond in 3-(2,4-Dimethylphenyl)isonicotinic acid is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction offers high functional group tolerance and generally good yields, but it is not without its challenges, particularly when dealing with heteroaromatic substrates like pyridines.[2][3]

This guide will focus on a two-step sequence:

  • Suzuki-Miyaura Coupling: Reaction of a 3-halo-isonicotinate ester with 2,4-dimethylphenylboronic acid.

  • Saponification: Hydrolysis of the resulting ester to the final carboxylic acid product.

We will explore common pitfalls in both steps and provide scientifically grounded solutions to overcome them.

Core Synthesis Workflow

To effectively troubleshoot, we must first establish a reliable baseline protocol. The following represents a generalized, robust starting point for the synthesis, which can be optimized based on the specific issues encountered.

Workflow Overview: From Starting Materials to Final Product

The diagram below outlines the complete synthetic sequence, including the reaction, work-up, and purification stages.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Saponification SMs Starting Materials: - Methyl 3-bromoisonicotinate - 2,4-Dimethylphenylboronic acid - Pd Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) - Solvent (e.g., Dioxane/H2O) Reaction Reaction Setup: 1. Add solids to a dry Schlenk flask. 2. Purge with inert gas (Ar/N2). 3. Add degassed solvents. 4. Heat to 80-100 °C for 4-12h. SMs->Reaction Combine & Degas Workup_1 Aqueous Work-up: 1. Cool to RT. 2. Dilute with EtOAc. 3. Wash with H2O, then brine. 4. Dry over Na2SO4, filter. Reaction->Workup_1 Monitor by TLC/LC-MS Purification_1 Purification (Ester): 1. Concentrate in vacuo. 2. Purify via column chromatography (Silica gel, Hexanes/EtOAc). Workup_1->Purification_1 Intermediate Isolated Intermediate: Methyl 3-(2,4-dimethylphenyl)isonicotinate Purification_1->Intermediate Hydrolysis Ester Hydrolysis: 1. Dissolve ester in THF/MeOH. 2. Add aqueous NaOH or LiOH. 3. Stir at RT to 50 °C for 2-6h. Intermediate->Hydrolysis Workup_2 Acidic Work-up: 1. Remove organic solvent in vacuo. 2. Dilute with H2O. 3. Acidify with HCl (aq) to pH ~4-5. Hydrolysis->Workup_2 Monitor by TLC/LC-MS Purification_2 Isolation & Purification (Acid): 1. Collect precipitate by filtration. 2. Wash with cold H2O. 3. Recrystallize if needed (e.g., from EtOH/H2O). Workup_2->Purification_2 FinalProduct Final Product: 3-(2,4-Dimethylphenyl)isonicotinic acid Purification_2->FinalProduct

Caption: General synthetic workflow for 3-(2,4-Dimethylphenyl)isonicotinic acid.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis in a question-and-answer format.

Part 1: Suzuki-Miyaura Coupling Issues
Q1: My reaction yield is consistently low (<40%) or the reaction stalls. What are the likely causes?

Answer: Low yield or stalling in a Suzuki coupling is a common problem that can often be traced back to one of three key areas: the catalyst's activity, the quality of the reagents, or suboptimal reaction conditions.

Root Cause Analysis & Solutions:

  • Inactive Palladium Catalyst: The catalytic cycle begins with the active Pd(0) species.[4] If this species is not generated efficiently or is poisoned, the reaction will not proceed.

    • Cause: The Pd(II) precatalyst is not being reduced to Pd(0), or the active Pd(0) is oxidized by atmospheric oxygen.

    • Solution:

      • Thorough Degassing: Oxygen is a potent inhibitor. Ensure your solvent is rigorously degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[5]

      • Catalyst Choice: Some Pd(II) precatalysts, especially those with bulky, electron-rich phosphine ligands (e.g., Buchwald-type G3 or G4 precatalysts), are designed for rapid and efficient generation of the active Pd(0) species.[6] Consider switching from Pd(PPh₃)₄ or Pd(OAc)₂ to a more modern precatalyst.[7]

  • Poor Reagent Quality: The stability of the boronic acid is a frequent point of failure.

    • Cause: 2,4-Dimethylphenylboronic acid can undergo protodeboronation (replacement of the B(OH)₂ group with a hydrogen) upon storage, especially in the presence of moisture.[1][8] This leads to the formation of m-xylene and reduces the amount of active nucleophile.

    • Solution:

      • Use freshly purchased boronic acid from a reputable supplier.

      • If the quality is suspect, consider recrystallizing the boronic acid or converting it to a more stable derivative like a pinacol ester or an MIDA boronate for the reaction.

  • Suboptimal Reaction Parameters: The choice of base, solvent, and temperature is critical for heteroaryl couplings.

    • Cause: The base is not strong enough or soluble enough to facilitate the crucial transmetalation step.[9] The solvent may not adequately solubilize all reagents, or the temperature may be too low for the rate-determining oxidative addition step, especially if using a less reactive aryl chloride.[10]

    • Solution:

      • Base Screening: If a standard base like Na₂CO₃ or K₂CO₃ is ineffective, consider a stronger base like K₃PO₄ or Cs₂CO₃. The choice of base can significantly impact yield.[11][12]

      • Solvent System: A mixture of an aprotic solvent like dioxane, THF, or DME with water is common.[13] The water helps solubilize the inorganic base. For challenging substrates, anhydrous conditions with a soluble organic base might be beneficial.[6]

      • Temperature: For aryl bromides, 80-100 °C is typical. Aryl chlorides are more challenging due to the stronger C-Cl bond and may require higher temperatures (100-120 °C) and a more active catalytic system.[10]

ParameterStandard ConditionAlternative for Low YieldRationale
Catalyst Pd(PPh₃)₄ (2-5 mol%)XPhos Pd G3/G4 (1-2 mol%)Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination.[14][15]
Base K₂CO₃ (2-3 equiv.)K₃PO₄ or Cs₂CO₃ (2-3 equiv.)Stronger bases can accelerate the transmetalation step, especially with hindered substrates.[11]
Solvent Dioxane/H₂O (4:1)Toluene/H₂O or DME/H₂OSolvent choice affects reagent solubility and reaction kinetics.[16]
Temperature 80-90 °C100-110 °CHigher temperature can overcome the activation barrier for oxidative addition.[10]
Q2: I'm observing a significant amount of a byproduct corresponding to the dehalogenated starting material (methyl isonicotinate). How can I prevent this?

Answer: The formation of methyl isonicotinate is due to a side reaction called hydrodehalogenation . This occurs when the palladium intermediate, after oxidative addition, abstracts a hydride from a source in the reaction mixture and then reductively eliminates the arene, replacing the halogen with hydrogen.[17]

Troubleshooting Hydrodehalogenation:

G A Ar-Pd(II)-X (Oxidative Addition Product) B Ar-Pd(II)-H (Hydride Intermediate) A->B Hydride Source (e.g., Solvent, Base, H₂O) D Desired Pathway: Transmetalation A->D Ar'-B(OH)₂ C Ar-H (Dehalogenated Product) B->C Reductive Elimination

Caption: Competing pathways after oxidative addition.

Primary Causes & Solutions:

  • Hydride Source: Solvents like alcohols or impurities in other reagents can act as hydride donors.

    • Solution: Use high-purity, anhydrous aprotic solvents like dioxane, toluene, or THF. Ensure your base is free from formate impurities.

  • Slow Transmetalation: If the transmetalation step is slow relative to the hydride transfer, hydrodehalogenation becomes more prominent.

    • Solution:

      • Increase Boronic Acid Equivalents: Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) can increase the rate of transmetalation by Le Châtelier's principle.

      • Optimize Base: As mentioned in Q1, a more effective base (K₃PO₄, Cs₂CO₃) can accelerate transmetalation and outcompete the side reaction.[9]

Q3: My final coupled product is contaminated with homocoupled 2,4,2',4'-tetramethyl-1,1'-biphenyl. What causes this and how is it removed?

Answer: This byproduct arises from the homocoupling of the 2,4-dimethylphenylboronic acid. It is often promoted by the presence of oxygen or by certain palladium catalysts under specific conditions.

Causes & Mitigation:

  • Oxygen-Mediated Homocoupling: Oxygen can promote the homocoupling of boronic acids.

    • Solution: As with low yield issues, rigorous degassing of the reaction mixture is the most effective preventative measure.[5]

  • Catalyst Choice: Some catalytic systems are more prone to promoting homocoupling.

    • Solution: If this is a persistent issue, screening different palladium catalysts and ligands may be necessary. Sometimes lowering the catalyst loading can reduce the rate of this side reaction.

  • Purification: Fortunately, the homocoupled biphenyl is non-polar and is usually easily separated from the more polar ester intermediate by standard silica gel chromatography.

Part 2: Saponification & Purification Issues
Q4: The hydrolysis of my ester is incomplete, or I observe decomposition of the product.

Answer: Ester hydrolysis to a carboxylic acid is typically straightforward, but issues can arise from insufficient base, steric hindrance, or harsh reaction conditions leading to decarboxylation or other side reactions.

Root Cause Analysis & Solutions:

  • Incomplete Reaction:

    • Cause: Insufficient equivalents of base or too short a reaction time. Hydrolysis of nicotinate esters can be slower than that of simple benzoate esters.[18]

    • Solution: Use a clear excess of base (e.g., 3-5 equivalents of LiOH or NaOH). Monitor the reaction by TLC or LC-MS until all starting material is consumed. Gentle heating (e.g., 40-50 °C) can accelerate the reaction if it is slow at room temperature.

  • Product Decomposition:

    • Cause: Prolonged exposure to high temperatures or very high base concentrations can sometimes lead to side reactions on sensitive heterocyclic rings.

    • Solution: Perform the hydrolysis at room temperature or with mild heating. Once the reaction is complete, proceed with the work-up promptly.

Q5: During acidic work-up, my product oils out or is very difficult to filter. How can I improve the isolation?

Answer: The physical properties of the final acid can make isolation challenging. Oiling out occurs when the product precipitates as a liquid rather than a solid, often because the precipitation temperature is above its melting point or because it forms a low-melting eutectic with impurities.

Solutions for Improved Isolation:

  • Control the Precipitation:

    • Slow Acidification: Add the acid dropwise while vigorously stirring the solution in an ice bath. Slow, cold precipitation encourages the formation of larger, more easily filterable crystals.

    • Solvent Choice: If the product oils out from a purely aqueous solution, try adding a co-solvent in which the product is less soluble (e.g., a small amount of isopropanol or ethanol) before or during acidification to induce crystallization.

  • Alternative Work-up:

    • Extraction: If direct precipitation fails, neutralize the basic solution to pH ~7, then extract the aqueous layer with a solvent like ether or MTBE to remove any neutral organic impurities. Then, acidify the aqueous layer to pH 4-5 and extract the desired carboxylic acid product into a different organic solvent (e.g., ethyl acetate or dichloromethane).[19] This method can yield a cleaner crude product.

  • Purification:

    • Recrystallization: This is the most powerful method for purifying the final product. Common solvent systems include ethanol/water, methanol/water, or isopropanol.[20][21] Dissolve the crude solid in the minimum amount of hot solvent and allow it to cool slowly to form pure crystals.

Frequently Asked Questions (FAQs)

Q: Should I use a 3-bromo- or 3-chloro-isonicotinate ester as my starting material? A: The choice depends on a trade-off between reactivity and cost.

  • 3-Bromo-isonicotinate: More reactive due to the weaker C-Br bond (~276 kJ/mol). This allows for milder reaction conditions, lower catalyst loadings, and a broader choice of catalysts, often leading to higher yields.[10]

  • 3-Chloro-isonicotinate: Less reactive due to the stronger C-Cl bond (~339 kJ/mol).[10] It is often cheaper and more readily available but requires a more active (and often more expensive) catalytic system (e.g., those with bulky biarylphosphine ligands like XPhos or SPhos) and potentially higher temperatures to achieve good conversion.

Q: What is the role of water in the Suzuki reaction? A: Water often plays a beneficial role. It is an excellent solvent for many inorganic bases (like K₂CO₃, K₃PO₄), facilitating their function in the catalytic cycle.[22] It can also influence the aggregation of the palladium catalyst and the overall reaction rate. However, it can also promote the undesirable protodeboronation of the boronic acid.[8][23] The optimal amount of water is system-dependent and often determined empirically.

Q: How do I properly degas my reaction? A: The most common methods are:

  • Sparging: Bubble an inert gas (argon or nitrogen) through the solvent via a long needle for 20-30 minutes before adding the catalyst.

  • Freeze-Pump-Thaw: For the most rigorous oxygen removal, freeze the solvent in the reaction flask using liquid nitrogen, evacuate the headspace under high vacuum, and then thaw. This cycle is typically repeated three times.

Q: Can I perform the reaction without an ester and directly use 3-bromoisonicotinic acid? A: While possible, it is often more challenging. The free carboxylic acid can coordinate to the palladium center, potentially inhibiting the catalyst.[17] Furthermore, the acidity of the substrate can interfere with the function of the base. Protecting the carboxylic acid as an ester is the most common and reliable strategy, with the deprotection (hydrolysis) being a high-yielding final step.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The cycle involves three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

Caption: The Suzuki-Miyaura cross-coupling catalytic cycle.
  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the methyl 3-bromoisonicotinate. This is often the rate-limiting step.[4]

  • Transmetalation: The organic group from the boronic acid (after activation by the base) is transferred to the palladium center, displacing the halide.[12]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond of the product and regenerating the Pd(0) catalyst.[4]

By understanding which step is failing, a chemist can make more informed decisions on how to modify the reaction conditions for a better outcome.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

  • Yoneda, S. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved from [Link]

  • Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]

  • Vantourout, J. C., et al. (2022). Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions. ChemRxiv. Retrieved from [Link]

  • D. S. L. (2010). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization. PMC. Retrieved from [Link]

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. (Thesis). Retrieved from [Link]

  • Christensen, M., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Schroeder Group - University of Illinois. Retrieved from [Link]

  • Aydin, F., et al. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. Retrieved from [Link]

  • Walker, S. D., et al. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Retrieved from [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]

  • Roughley, S. D., et al. (2011). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved from [Link]

  • Thomas, D. A., et al. (2016). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). PMC. Retrieved from [Link]

  • Kappe, C. O. (2011). Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. Organic Letters. Retrieved from [Link]

  • Uenishi, J., et al. (2003). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Beller, M., et al. (2008). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chan, K. S., et al. (1997). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry. Retrieved from [Link]

  • Castro, E. A., et al. (1985). The kinetics of hydrolysis of methyl and phenyl lsocyanates. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group. Retrieved from [Link]

  • Side reactions of Suzuki cross-coupling. ResearchGate. Retrieved from [Link]

  • McElvain, S. M. (1925). Nicotinic acid. Organic Syntheses. Retrieved from [Link]

  • Hydrolysis of Cyclopentenyl-alkyl-N-methyl Nicotinates in Micelles and Cyclodextrines. ResearchGate. Retrieved from [Link]

  • How to purify Nicotinic acid derivatives from the reaction mixture? ResearchGate. (2017, August 13). Retrieved from [Link]

  • A Study of Alkaline Hydrolysis of Methyl Nicotinate in Aquo-ethane-1 ,2-diol Solvent System. (1998, August 31). Retrieved from [Link]

  • Suzuki reaction. Wikipedia. Retrieved from [Link]

  • Methyl Nicotinate. PubChem. Retrieved from [Link]

  • Purification of nicotinamide. (US2496114A). Google Patents.
  • Purification of nicotinic acid. (US3037987A). Google Patents.
  • Singh, R. K., & Verma, D. K. (2021). Study of Solvent Effect on Alkali catalysed Hydrolysis of Methyl nicotinate in Water-Dioxane Medium. International Journal of Information Technology and Computer Engineering. Retrieved from [Link]

  • Process for preparing isonicotinic acid. (US2748137A). Google Patents.
  • Process for preparation of isonicotinic acid derivatives. (WO2006048172A1). Google Patents.
  • N-(4-(2,4-dimethylphenyl)thiazol-2-yl)isonicotinamide via Hantzsch Thiazol Condensation. (2024, February 15). Retrieved from [Link]

  • Synthesis of pyranopyrazoles using isonicotinic acid as a dual and biological organocatalyst. RSC Advances. Retrieved from [Link]

  • Sinha, N., et al. (2005). Synthesis of isonicotinic acid N'-arylidene-N-[2-oxo-2-(4-aryl-piperazin-1-yl)-ethyl]-hydrazides as antituberculosis agents. PubMed. Retrieved from [Link]

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Side reactions in the synthesis of 3-aryl isonicotinic acids

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Cross-Coupling. This guide is designed for researchers, scientists, and drug development professionals tasked with synthesizing 3-aryl isonicotinic acids.

The synthesis of 3-aryl isonicotinic acids relies heavily on the Suzuki-Miyaura cross-coupling of 3-haloisonicotinic acids with arylboronic acids. However, the unique electronic and steric environment of the pyridine ring—specifically the proximity of the 3-halide to the 4-carboxylic acid—makes this transformation highly susceptible to side reactions. This guide provides diagnostic tools, mechanistic insights, and self-validating protocols to troubleshoot and optimize your yields.

Diagnostic Matrix: Quantitative Impact of Side Reactions

Before adjusting your reaction parameters, identify the primary side product in your crude mixture. The table below summarizes the quantitative impact and causality of the most common failure modes in this specific synthesis.

Side ReactionMajor ByproductPrimary CausalityTypical Yield LossOptimal Mitigation Strategy
Hydrodehalogenation Isonicotinic acidβ-hydride elimination from aliphatic amines or alcoholic solvents.15–30%Switch to aprotic solvents (Dioxane) and inorganic bases (K₃PO₄).
Protodeboronation Arene (Ar-H)Base-catalyzed hydrolytic cleavage of the C–B bond.20–50%Use anhydrous conditions; switch to pinacol boronic esters (BPin).
Homocoupling Biaryl (Ar-Ar)O₂-mediated oxidation of Pd(0) to Pd(II) independent of the aryl halide.10–25%Rigorous inert gas sparging (Argon); reduce Pd catalyst loading.
Catalyst Poisoning Unreacted starting materialsFree carboxylate coordination to Pd; extreme steric hindrance at C3.>40%Pre-esterify to methyl 3-bromoisonicotinate; use bulky ligands (SPhos).

Troubleshooting FAQs: Mechanistic Insights

Q: Why am I seeing mostly isonicotinic acid (dehalogenation) instead of my cross-coupled product? A: Hydrodehalogenation occurs when the Pd(II)-aryl complex undergoes β-hydride elimination rather than the desired transmetalation. This is typically caused by the palladium complex abstracting a hydride from an alcoholic solvent (e.g., ethanol) or an aliphatic amine base (e.g., triethylamine). The hydride is then reductively eliminated with the pyridine ring, yielding the des-halo isonicotinic acid 1[1]. Causality & Fix: The rate of transmetalation for sterically hindered 3-substituted pyridines is inherently slow, giving the dehalogenation side reaction time to dominate. Switch to a strictly aprotic solvent system (like 1,4-dioxane or toluene) and use an inorganic base (like K₃PO₄ or K₂CO₃) to eliminate all hydride sources from the microenvironment.

Q: My arylboronic acid is disappearing, but I don't see the product. What is protodeboronation and how do I stop it? A: Protodeboronation is the base-catalyzed hydrolytic cleavage of the carbon-boron bond, converting your arylboronic acid into an unreactive arene (Ar-H). Boronic acids are notoriously unstable under aqueous basic conditions, especially if they contain electron-withdrawing groups2[2]. Causality & Fix: Hydroxyl ions from the aqueous base coordinate to the empty p-orbital of the boron atom, forming a boronate complex that subsequently fragments. To mitigate this, reduce the water content (use anhydrous conditions with fluoride bases like CsF) or switch the nucleophile to a more stable boronic ester, such as a pinacol ester (BPin) or a potassium trifluoroborate salt3[3].

Q: I'm getting a significant amount of biaryl homocoupling. How can I prevent this? A: Homocoupling (the formation of Ar-Ar from two arylboronic acid molecules) is an oxidative side reaction. It is primarily driven by the presence of dissolved oxygen, which re-oxidizes Pd(0) back to Pd(II) without the need for the aryl halide. This allows two boronic acid molecules to transmetalate and couple together 1[1]. Causality & Fix: Oxygen acts as an electron acceptor in the catalytic cycle. Rigorous degassing is mandatory. Sparging the solvent with Argon for at least 30 minutes prior to the reaction, or using the freeze-pump-thaw method, will eliminate O₂.

Q: The reaction is very slow and low yielding. Does the 4-carboxylic acid group interfere? A: Yes. The synthesis of 3-aryl isonicotinic acids directly from 3-bromoisonicotinic acid is inherently difficult due to steric hindrance and zwitterion formation. The carboxylate group at the 4-position is ortho to the 3-halide, creating a sterically congested environment that severely retards transmetalation. Furthermore, the free carboxylic acid can coordinate directly to the palladium center, poisoning the catalyst, and drastically reduces the substrate's solubility in organic solvents. Causality & Fix: To circumvent this, pre-esterify the 3-bromoisonicotinic acid to its methyl or ethyl ester prior to the Suzuki coupling 4[4]. This eliminates the zwitterionic nature, improves organic solubility, and prevents carboxylate-driven catalyst poisoning.

Pathway Analytics & Decision Workflows

MechanisticPathways Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd 3-Haloisonicotinic Acid TransMet Transmetalation Complex OxAdd->TransMet Arylboronic Acid Dehalo Hydrodehalogenation (Isonicotinic Acid) OxAdd->Dehalo β-Hydride Elimination (from solvent/amine) RedElim Reductive Elimination TransMet->RedElim Homo Homocoupling (Biaryl) TransMet->Homo O2 / Excess Pd(II) Product 3-Aryl Isonicotinic Acid RedElim->Product

Catalytic cycle of Suzuki coupling highlighting mechanistic origins of side reactions.

TroubleshootingLogic Start Issue: Low Product Yield Analyze LC-MS Analysis of Crude Start->Analyze IsDehalo High Isonicotinic Acid? Analyze->IsDehalo IsProto Missing Boronic Acid (High Arene)? Analyze->IsProto IsHomo High Biaryl? Analyze->IsHomo FixDehalo Change to Aprotic Solvent Use K3PO4 Base IsDehalo->FixDehalo Yes FixProto Switch to BPin Ester Lower Temperature IsProto->FixProto Yes FixHomo Rigorous Degassing (Ar) Reduce Pd Loading IsHomo->FixHomo Yes

Decision tree for diagnosing and resolving common Suzuki cross-coupling side reactions.

Self-Validating Experimental Protocol

Optimized Workflow: Synthesis of 3-Aryl Isonicotinic Acids via Ester Intermediate This protocol is engineered as a self-validating system. Do not proceed to subsequent phases if the built-in In-Process Controls (IPC) fail.

Phase 1: Substrate Pre-Activation (Esterification)

  • Suspend 3-bromoisonicotinic acid (1.0 eq) in anhydrous methanol (0.2 M).

  • Add catalytic H₂SO₄ (0.1 eq) and reflux for 12 hours.

  • Causality: Converts the zwitterionic acid into methyl 3-bromoisonicotinate, preventing carboxylate-driven catalyst poisoning and improving solubility4[4].

  • Validation Check: Analyze by TLC (Hexanes/EtOAc 3:1). The complete disappearance of the baseline spot confirms quantitative esterification.

Phase 2: Inert Atmosphere Preparation

  • In a Schlenk flask, combine methyl 3-bromoisonicotinate (1.0 eq), arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).

  • Causality: K₃PO₄ is strictly chosen over amine bases to prevent β-hydride elimination (hydrodehalogenation).

  • Add 1,4-dioxane and water (10:1 ratio).

  • Validation Check: Sparge the mixture with Argon for exactly 30 minutes. Ensure a positive pressure balloon remains inflated to guarantee the absolute removal of O₂, preventing homocoupling.

Phase 3: Catalysis and In-Process Control (IPC)

  • Add Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%) under a heavy stream of Argon.

  • Causality: The bulky, electron-rich SPhos ligand is specifically chosen to overcome the extreme steric hindrance of the 3-position and force the transmetalation step.

  • Heat the reaction to 90 °C.

  • Validation Check (IPC): At the 2-hour mark, sample 10 µL of the reaction, dilute in MeCN, and run LC-MS.

    • Pass: >80% conversion to the product mass.

    • Fail (High des-halo mass m/z 138): Indicates solvent contamination with a hydride source. The reaction must be aborted and restarted with fresh anhydrous/aprotic solvent.

    • Fail (High starting material): Indicates catalyst poisoning. Add 1 mol% additional Pd catalyst and re-evaluate in 1 hour.

Phase 4: Workup & Hydrolysis

  • Cool to room temperature, filter through a pad of Celite to remove Pd black. Extract with EtOAc, wash with brine, and concentrate.

  • Dissolve the crude ester in THF/H₂O (1:1) and add LiOH (3.0 eq). Stir at room temperature for 4 hours.

  • Validation Check: Acidify the aqueous layer to pH 4 using 1M HCl to precipitate the pure 3-aryl isonicotinic acid. Verify final purity via ¹H-NMR (confirming the absence of the methyl ester singlet at ~3.9 ppm).

References

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. 1[1]

  • Suzuki Coupling - Organic Chemistry Portal. 3[3]

  • Structural Modifications to Tetrahydropyridine-3-Carboxylate Esters en route to the Discovery of M5-Preferring Muscarinic Receptor Orthosteric Antagonists - PMC (Journal of Medicinal Chemistry). 4[4]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. 2[2]

Sources

Technical Support Center: Optimization of Suzuki Coupling with Isonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving isonicotinic acid (pyridine-4-carboxylic acid) and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the unique challenges presented by this class of heteroaromatic substrates. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower your experimental design and troubleshooting efforts.

The coupling of isonicotinic acid derivatives is of significant interest, yet it presents a classic challenge in catalysis: the substrate itself can act as a ligand. The pyridine nitrogen lone pair can coordinate to the palladium center, leading to catalyst inhibition or decomposition.[1][2] Furthermore, the electron-deficient nature of the pyridine ring and the potential for protodeboronation of the boronic acid partner require careful optimization of reaction parameters.[3][4][5]

This document is structured into a proactive Troubleshooting Guide for when things go wrong, and a set of Frequently Asked Questions (FAQs) for optimizing your reaction setup from the start.

Troubleshooting Guide

This section addresses common problems encountered during the Suzuki coupling of isonicotinic acid derivatives. Each problem is followed by an analysis of potential causes and a set of actionable solutions.

Problem 1: Low to No Product Formation / Incomplete Conversion

This is the most frequent issue, often pointing to problems with catalyst activity or reagent stability.[6]

Potential Causes & Recommended Solutions
  • Catalyst Inhibition/Deactivation:

    • Cause: The pyridine nitrogen of the isonicotinic acid derivative coordinates to the Pd(0) center, forming an off-cycle, inactive complex. This is especially problematic with less sterically hindered catalyst systems.[1][7]

    • Solution: Employ bulky, electron-rich phosphine ligands. Ligands from the Buchwald (e.g., SPhos, XPhos) or Fu (e.g., P(t-Bu)₃) families are designed to be sterically demanding.[3][8] This bulkiness not only promotes the rate-limiting oxidative addition step but also sterically disfavors the binding of the pyridine nitrogen to the palladium center. N-heterocyclic carbene (NHC) ligands are also highly effective for this reason.[1]

  • Poor Reactivity of the Halide Partner:

    • Cause: The reactivity of the aryl halide is critical. Aryl chlorides are significantly less reactive than bromides or iodides and require a more active catalyst system to undergo oxidative addition.[2][9][10]

    • Solution: If possible, use the bromo- or iodo-isonicotinic acid derivative. If you must use a chloro- derivative, a highly active catalyst system is mandatory. Consider using a G3 or G4 Buchwald palladacycle precatalyst, which generates the active Pd(0) species more reliably under mild conditions.[3]

  • Ineffective Base:

    • Cause: The base plays a crucial role in activating the boronic acid for transmetalation.[11][12][13] If the isonicotinic acid starting material is a free acid, an inappropriate or insufficient amount of base will be consumed in an acid-base neutralization, leaving too little to participate in the catalytic cycle.

    • Solution: When using an isonicotinic acid (the free acid), ensure you use at least one extra equivalent of base to account for the acidic proton. For esters or amides, 2-3 equivalents of base are standard. K₃PO₄ is often an excellent choice for challenging heteroaromatic couplings as it is strong enough to promote the reaction but often minimizes side reactions.[1][3] For base-sensitive substrates, weaker bases like K₂CO₃ or Cs₂CO₃ can be effective, though they may require higher temperatures.[14][15]

Troubleshooting Workflow: Low Conversion

Here is a logical workflow to diagnose the root cause of low yield.

G cluster_sm Starting Material Issues cluster_side Side Reaction Issues start Low or No Conversion check_sm Analyze Crude Reaction: Unreacted Starting Materials? start->check_sm side_products Analyze Crude Reaction: Major Side Products? check_sm->side_products Yes catalyst_issue Cause: Catalyst Inhibition or Low Reactivity check_sm->catalyst_issue Yes protodeborylation Byproduct: Protodeboronation of Boronic Acid Partner? side_products->protodeborylation homocoupling Byproduct: Homocoupling of Boronic Acid Partner? side_products->homocoupling solution_catalyst Solution: 1. Use bulky ligand (SPhos, RuPhos). 2. Switch from -Cl to -Br or -I. 3. Use a modern palladacycle precatalyst. catalyst_issue->solution_catalyst solution_proto Solution: 1. Use anhydrous conditions. 2. Use milder base (e.g., KF). 3. Switch to boronic ester (pinacol, MIDA). protodeborylation->solution_proto solution_homo Solution: 1. Rigorously degas solvent. 2. Use a Pd(0) source (e.g., Pd₂(dba)₃). 3. Check ligand:Pd ratio. homocoupling->solution_homo

Caption: A decision tree for troubleshooting low-yield Suzuki reactions.

Problem 2: Significant Protodeboronation Side Product

You observe a significant amount of the de-boronated arene corresponding to your boronic acid coupling partner.

Potential Causes & Recommended Solutions
  • Instability of the Boronic Acid:

    • Cause: Protodeboronation is the hydrolysis of the C-B bond, replacing it with a C-H bond.[4] Heteroaryl boronic acids are particularly susceptible to this side reaction.[5][16] The reaction is often facilitated by aqueous basic conditions and elevated temperatures.

    • Solution 1: Use a More Stable Boron Reagent. Instead of a boronic acid, use a boronate ester, such as a pinacol (Bpin) or neopentylglycol ester.[5] For maximum stability, N-methyliminodiacetic acid (MIDA) boronates are exceptionally robust and release the boronic acid slowly under the reaction conditions, keeping its ambient concentration low.[6] Potassium trifluoroborate salts (ArBF₃K) are another stable and easily handled alternative.[17]

    • Solution 2: Modify Reaction Conditions. Use anhydrous solvents and a non-hydroxide base like KF or K₃PO₄.[12][18] Minimize reaction time and temperature as much as possible.

Problem 3: Formation of Homocoupled Boronic Acid Product (Biaryl Side Product)

You observe the formation of a symmetrical biaryl derived from the coupling of two boronic acid molecules.

Potential Causes & Recommended Solutions
  • Presence of Oxygen:

    • Cause: Oxygen in the reaction mixture can facilitate the oxidative homocoupling of the boronic acid, catalyzed by palladium.[5][6]

    • Solution: Ensure your solvent is rigorously degassed before use. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 30-60 minutes or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction setup and duration.

  • In-situ Reduction of Pd(II) Precatalyst:

    • Cause: When using a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂, it must be reduced in situ to the active Pd(0) species. This reduction can sometimes be accomplished by the boronic acid, consuming it in a homocoupling side reaction.[5][6]

    • Solution: Start with a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃. This eliminates the need for an in-situ reduction step that can consume your starting material.[6]

Frequently Asked Questions (FAQs)

Q1: Do I need to protect the carboxylic acid group on isonicotinic acid?

Generally, it is not necessary to protect the carboxylic acid. The Suzuki-Miyaura coupling is known for its excellent functional group tolerance.[14] However, you must use at least 2-3 equivalents of a suitable base: one equivalent to deprotonate the carboxylic acid, and another 1-2 equivalents to facilitate the catalytic cycle. If you are working with an ester or amide derivative, this is less of a concern. In some cases, converting the acid to a methyl or ethyl ester can improve solubility in common organic solvents and lead to cleaner reactions.[19]

Q2: What is the best catalyst and ligand combination for coupling with a 2-chloro-isonicotinate ester?

Coupling with an electron-deficient aryl chloride requires a highly active catalyst system. A combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biarylmonophosphine ligand is the state-of-the-art approach.

Catalyst System ComponentExamplesTypical Loading (mol%)Rationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂1 - 2%Provides the catalytic metal center.
Ligand SPhos, RuPhos, XPhos1.1 - 1.5x PdBulky and electron-rich; accelerates oxidative addition and prevents catalyst inhibition by the pyridine nitrogen.[3][8]
Precatalyst (Alternative) SPhos G3/G4 Palladacycle1 - 2%Air-stable, provides a 1:1 ligand-to-palladium ratio, and generates the active Pd(0) species efficiently.[3]

Q3: Which base and solvent should I choose?

The choice is interdependent and depends on the stability of your substrates.

BaseSolvent SystemTemperatureComments
K₃PO₄ Dioxane/H₂O (e.g., 10:1), Toluene, CPME80-110 °CA robust, general-purpose system for challenging heteroaryl couplings.[1][3]
K₂CO₃ / Cs₂CO₃ Dioxane/H₂O, DMF/H₂O80-110 °CCommon and effective bases. Cesium carbonate can sometimes be superior for difficult couplings.[14][15]
KF Anhydrous THF, Dioxane60-80 °CA milder, non-nucleophilic base ideal for substrates with base-labile groups (e.g., esters) to prevent hydrolysis.[12][18]

Important Note: Always degas your solvent thoroughly to prevent catalyst oxidation and homocoupling side reactions.[6]

Q4: My isonicotinic acid derivative has poor solubility. What can I do?

Poor solubility can hinder reaction rates.[18]

  • Solvent Choice: Consider more polar aprotic solvents like DMF or DMAc, but be aware they can be difficult to remove. A mixture of toluene and water with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes be effective.[20]

  • Derivatization: As mentioned, converting a free carboxylic acid to an ester (e.g., methyl or ethyl) often dramatically improves solubility in solvents like dioxane or toluene.

  • Temperature: Increasing the reaction temperature can improve solubility, but this must be balanced against the risk of thermal degradation or increased side reactions like protodeboronation.

General Experimental Protocol

This protocol provides a starting point for the Suzuki coupling of an aryl halide with a boronic acid/ester. Note: This is a general guide and may require optimization for your specific substrates.

Reaction: Coupling of Ethyl 2-chloroisonicotinate with 4-methoxyphenylboronic acid.

  • Reagent Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add ethyl 2-chloroisonicotinate (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), and finely ground K₃PO₄ (2.0 mmol, 2.0 equiv).

    • In a separate vial, weigh out the SPhos G3 Palladacycle (0.02 mmol, 2 mol%).

  • Reaction Assembly:

    • Seal the Schlenk flask with a rubber septum.

    • Evacuate and backfill the flask with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

    • Quickly add the palladacycle to the flask against a positive flow of inert gas.

    • Using a syringe, add 5 mL of degassed 1,4-dioxane.

  • Execution and Monitoring:

    • Place the sealed flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously.

    • Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS at regular intervals (e.g., every 2 hours).

  • Workup and Purification:

    • Once the reaction is complete (or has stalled), cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Visualizing the Role of Bulky Ligands

The following diagram illustrates how bulky ligands sterically shield the palladium center, preventing inhibitory coordination from the pyridine nitrogen.

G cluster_0 Catalyst Inhibition (Small Ligand) cluster_1 Active Catalysis (Bulky Ligand) Pd0_A Pd(0)L₂ Inactive Inactive Complex (Off-Cycle) Pd0_A->Inactive N_A N_A->Pd0_A Coordination Py_A Isonicotinate Substrate Py_A->N_A Pd0_B Pd(0)L'₂ (L' = SPhos) Active Productive Oxidative Addition Pd0_B->Active N_B N_B->Pd0_B Steric Clash (No Coordination) Py_B Isonicotinate Substrate Py_B->N_B

Caption: Steric hindrance from bulky ligands prevents catalyst inhibition.

References
  • Lu, G.-P., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry. Available at: [Link]

  • Shields, J. D., et al. (2021). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Catalysis. Available at: [Link]

  • Lipshutz, B. H., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry. Available at: [Link]

  • Simmons, E. M. & Hartwig, J. F. (2012). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society. Available at: [Link]

  • Couto, I., et al. (2021). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Catalysis. Available at: [Link]

  • Snieckus, V., et al. (2007). Directed ortho Metalation−Boronation and Suzuki−Miyaura Cross Coupling of Pyridine Derivatives: A One-Pot Protocol to Substituted Azabiaryls. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Thomas, D. (Ed.). (2016).Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery. Royal Society of Chemistry.
  • Kim, J. & Chang, S. (2009). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. Chemical Communications. Available at: [Link]

  • Wikipedia. Protodeboronation. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • Reddit. r/Chempros - Diagnosing issues with a failed Suzuki coupling?. Available at: [Link]

  • Moores, A. (2020). Suzuki cross-coupling reaction. YouTube. Available at: [Link]

  • Kairav Chemofarbe Industries Ltd. Challenges In Suzuki Coupling Reaction. Available at: [Link]

  • Li, J., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules. Available at: [Link]

  • Biscoe, M. R., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. Available at: [Link]

  • Farag, A. B., et al. (2021). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Scientific Reports. Available at: [Link]

  • Stanetty, P., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. Available at: [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling?. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2001). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. Tetrahedron Letters. Available at: [Link]

  • Reddit. r/chemistry - Why am I getting low yield for my Suzuki coupling reaction?. Available at: [Link]

  • ResearchGate. Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. Available at: [Link]

  • Al-Amin, M., et al. (2023). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts. Available at: [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low...How can i improvise my reaction?. Available at: [Link]

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Overcoming solubility issues of 3-(2,4-Dimethylphenyl)isonicotinic acid in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-(2,4-Dimethylphenyl)isonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for overcoming the solubility challenges associated with this compound in aqueous media.

Frequently Asked Questions (FAQs)

Q1: Why is 3-(2,4-Dimethylphenyl)isonicotinic acid poorly soluble in aqueous solutions?

A1: The limited aqueous solubility of 3-(2,4-Dimethylphenyl)isonicotinic acid is primarily due to its molecular structure. The presence of the bulky and hydrophobic 2,4-dimethylphenyl group significantly contributes to its low affinity for water. While the isonicotinic acid portion of the molecule contains a polar carboxylic acid group and a pyridine ring, the large non-polar substituent dominates its physicochemical properties, leading to poor solvation in aqueous media.

Q2: What is the first step I should take to try and dissolve this compound?

A2: The most straightforward initial approach is to attempt dissolution in a small amount of an organic co-solvent before adding your aqueous medium. Dimethyl sulfoxide (DMSO) or ethanol are common starting points.[1][2] This is a widely used technique for poorly soluble compounds in biological assays. However, be mindful of the final concentration of the organic solvent in your experiment, as it can affect cellular viability or assay performance.

Q3: Can I heat the solution to improve solubility?

A3: Gentle heating can be a viable option to increase the rate of dissolution and the amount of compound that dissolves. However, it is crucial to first establish the thermal stability of 3-(2,4-Dimethylphenyl)isonicotinic acid to avoid degradation. Prolonged heating at high temperatures is not recommended without prior stability data.

Troubleshooting Guide

Issue 1: The compound will not dissolve in my aqueous buffer.

This is the most common issue encountered with 3-(2,4-Dimethylphenyl)isonicotinic acid. Here are several strategies to address this, ranging from simple to more complex formulation approaches.

Underlying Principle: As a carboxylic acid, the solubility of 3-(2,4-Dimethylphenyl)isonicotinic acid is highly dependent on the pH of the solution.[3][4] By increasing the pH, the carboxylic acid group will deprotonate to form the more soluble carboxylate salt.[5]

Experimental Protocol:

  • Prepare a stock solution of a suitable base, such as 1 M sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Suspend the 3-(2,4-Dimethylphenyl)isonicotinic acid in your desired aqueous buffer.

  • While stirring, add the base dropwise, monitoring the pH of the solution with a calibrated pH meter.

  • Continue to add the base until the compound fully dissolves. For complete deprotonation and enhanced solubility, aim for a pH that is 1.5 to 2 units above the pKa of the carboxylic acid group.[5]

Causality Behind this Choice: The deprotonated carboxylate anion is significantly more polar than the neutral carboxylic acid, leading to much stronger interactions with water molecules and a substantial increase in aqueous solubility.

Caption: pH-dependent solubility of a carboxylic acid.

Underlying Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[1][6] This can enhance the solubility of non-polar compounds.

Experimental Protocol:

  • Select a biocompatible co-solvent such as dimethyl sulfoxide (DMSO), ethanol, propylene glycol, or polyethylene glycol (PEG).[1][7]

  • Prepare a concentrated stock solution of 3-(2,4-Dimethylphenyl)isonicotinic acid in the chosen co-solvent.

  • Slowly add the stock solution to your aqueous buffer with vigorous stirring to the desired final concentration.

Causality Behind this Choice: The co-solvent disrupts the hydrogen bonding network of water, creating a more favorable environment for the hydrophobic 2,4-dimethylphenyl group and facilitating the dissolution of the entire molecule.

Co-solventTypical Starting ConcentrationNotes
DMSO0.1 - 1% (v/v)Can have cellular effects at higher concentrations.
Ethanol1 - 5% (v/v)Generally well-tolerated in many biological systems.
Propylene Glycol5 - 20% (v/v)A common vehicle for in vivo studies.
PEG 40010 - 30% (v/v)Often used in oral and parenteral formulations.[8]
Issue 2: The compound precipitates out of solution upon standing or dilution.

Precipitation indicates that the solution is supersaturated or that the compound is unstable under the current conditions.

Underlying Principle: Converting the acidic compound into a stable salt form can significantly improve its solubility and dissolution rate.[9][10] This is a common strategy in drug development, with approximately 50% of marketed drugs existing as salts.[11]

Experimental Protocol:

  • Dissolve 3-(2,4-Dimethylphenyl)isonicotinic acid in a suitable organic solvent (e.g., ethanol).

  • Add an equimolar amount of a base (e.g., sodium hydroxide, potassium hydroxide, or an amine-based counterion) dissolved in the same solvent.[9]

  • Stir the mixture to allow the salt to form.

  • Remove the solvent under reduced pressure to isolate the salt.

  • The resulting salt can then be dissolved directly in aqueous media.

Causality Behind this Choice: The ionic nature of the salt allows for strong electrostatic interactions with polar water molecules, which can overcome the lattice energy of the solid and lead to enhanced solubility compared to the neutral parent compound.[12]

Underlying Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13] They can encapsulate poorly soluble molecules, like 3-(2,4-Dimethylphenyl)isonicotinic acid, forming inclusion complexes that are more water-soluble.[13][14][]

Experimental Protocol:

  • Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD), which are known for their high aqueous solubility and low toxicity.[16]

  • Prepare an aqueous solution of the cyclodextrin.

  • Add the 3-(2,4-Dimethylphenyl)isonicotinic acid to the cyclodextrin solution.

  • Stir the mixture, sonicate, or gently heat to facilitate the formation of the inclusion complex.

  • The resulting solution will contain the water-soluble drug-cyclodextrin complex.

Causality Behind this Choice: The hydrophobic 2,4-dimethylphenyl group of the compound is encapsulated within the non-polar cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts favorably with water, effectively "shielding" the hydrophobic portion of the drug and increasing its apparent solubility.

Caption: Cyclodextrin inclusion complex formation.

Summary of Solubility Enhancement Strategies

StrategyPrincipleAdvantagesConsiderations
pH Adjustment Ionization of the carboxylic acid to a more soluble salt form.Simple, effective for ionizable compounds.[]May not be suitable for all experimental systems due to pH constraints.
Co-solvents Reduction of solvent polarity.Easy to implement, wide range of co-solvents available.Potential for co-solvent toxicity or interference with the assay.
Salt Formation Creation of a more soluble ionic form of the compound.Can significantly increase solubility and dissolution rate.Requires an additional synthesis step.
Cyclodextrins Encapsulation of the hydrophobic portion of the molecule.High solubilization capacity, low toxicity for modified cyclodextrins.[]Can be a more expensive option, potential for drug-cyclodextrin interactions to affect biological activity.

References

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC. (n.d.).
  • Cyclodextrin Solutions for API Solubility Boost - BOC Sciences. (n.d.).
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - MDPI. (2025, February 22).
  • Cosolvent – Knowledge and References - Taylor & Francis. (n.d.).
  • 04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... - Global Pharmaceutical Sciences Review - GPSR. (n.d.).
  • Cosolvent - Wikipedia. (n.d.).
  • Overcoming Challenges in Carboxylic Acid Drug Formulations - Patsnap Eureka. (2025, July 31).
  • Cosolvent and Complexation Systems - Pharma Excipients. (2022, May 30).
  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties - Aston Research Explorer. (n.d.).
  • Salt formation to improve drug solubility - Sign-in. (n.d.).
  • Co-solvents | Biochemical Assay Reagents - MedchemExpress.com. (n.d.).
  • The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations | Molecular Pharmaceutics - ACS Publications. (2012, January 26).
  • Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers | Molecular Pharmaceutics - ACS Publications. (2023, September 9).
  • Improving API Solubility by Salt and Cocrystal Formation - Sigma-Aldrich. (n.d.).
  • pH Adjustment and Co-Solvent Optimization - BOC Sciences. (n.d.).
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1).
  • PH adjustment: Significance and symbolism. (2026, March 19).
  • strategies to improve solubility of 3-Carboxyphenylboronic acid in reaction media - Benchchem. (n.d.).
  • Nicotinic Acid - PRODUCT INFORMATION. (2023, April 12).

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Troubleshooting guide for the scale-up synthesis of isonicotinic acid analogs

Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of transitioning the synthesis of isonicotinic acid analogs from the laboratory bench to pilot or production scale. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical and engineering principles that govern success at scale.

Introduction

Isonicotinic acid and its derivatives are vital building blocks in the pharmaceutical industry, forming the core of numerous drugs, most notably the anti-tuberculosis agent isoniazid.[1][2][3] While small-scale laboratory synthesis can be straightforward, scaling up production introduces significant challenges. Issues that are negligible in a round-bottom flask can become process-limiting or even hazardous in a multi-liter reactor.[4][5] This guide addresses the most common problems encountered during scale-up, offering field-proven solutions and preventative strategies.

Troubleshooting Guide: From Bench to Production

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Section 1: Reaction & Process Control

Question: My reaction yield has dropped significantly, or the reaction is stalling upon scale-up. What are the likely causes?

Answer: This is one of the most common scale-up challenges and typically points to issues with mass and heat transfer.[5][6]

  • Causality—The "Why":

    • Poor Mixing & Mass Transfer: In a large reactor, achieving the same level of homogeneity as a small flask is difficult. The surface-area-to-volume ratio decreases dramatically with scale, making it harder for reactants to find each other.[5] This can lead to localized areas of low reactant concentration, slowing the overall reaction rate.[6][7][8] Inefficient mixing is a primary cause of lower yields and increased impurities.[8]

    • Inadequate Heat Transfer: Many syntheses of isonicotinic acid analogs, particularly oxidations of picoline precursors, are highly exothermic.[4] A large reactor has less surface area relative to its volume to dissipate this heat.[5] If the cooling system cannot keep up, the internal temperature can rise, leading to side reactions, degradation of products or reactants, and in the worst case, a dangerous thermal runaway.[4][5] Conversely, if a reaction requires heating, achieving and maintaining a uniform temperature throughout a large volume can be equally challenging.

  • Solutions & Preventative Measures:

    • Characterize Your Reaction: Before scaling up, perform reaction calorimetry studies (e.g., using a Reaction Calorimeter, RC1) to understand the heat of reaction (enthalpy) and the maximum rate of heat evolution.[9][10] This data is critical for designing an adequate cooling system.[9]

    • Optimize Agitation: Do not simply increase the stirrer speed (RPM). The key is to match the mixing efficiency. This involves selecting the right impeller type (e.g., Rushton turbine for good gas dispersion, pitched-blade for bulk blending) and optimizing its speed based on engineering calculations (e.g., maintaining a constant power-per-unit-volume or tip speed).[9][11]

    • Controlled Reagent Addition: For exothermic reactions, add the limiting or most reactive reagent slowly and subsurface.[4] This allows the cooling system to manage the heat generated in real-time, preventing accumulation of unreacted, energetic material.[5]

    • Consider Flow Chemistry: For highly exothermic or hazardous reactions, transitioning from batch to a continuous flow process can be a superior solution. Microreactors offer exceptional heat and mass transfer, providing better control and safety.[4][12]

Question: I'm observing new or significantly increased levels of byproducts, such as over-oxidation or tar formation. How can I mitigate this?

Answer: The appearance of new impurities on scale-up is almost always linked to poor temperature and concentration control.

  • Causality—The "Why":

    • Hot Spots: Inadequate mixing can create localized regions of high temperature and reactant concentration, known as "hot spots."[10] These micro-environments can enable side reactions with higher activation energies that were not significant at the well-controlled lab scale. For example, in the oxidation of a 4-alkylpyridine, a hot spot can lead to over-oxidation to CO2 and water or even decarboxylation of the desired product.[13]

    • Prolonged Reaction Times: If the main reaction is slower due to poor mixing, the reactants and products are exposed to the reaction conditions for longer, increasing the opportunity for degradation or sequential side reactions.[14] For instance, in the synthesis of isonicotinamide from 4-cyanopyridine, extended time at high temperatures can promote hydrolysis of the desired amide to the isonicotinic acid byproduct.[14]

  • Solutions & Preventative Measures:

    • Improve Mixing: As detailed above, re-evaluate your agitation system. The goal is uniform dispersion of reactants and heat.

    • Optimize Temperature Profile: Maintain the reaction at the lowest effective temperature. A temperature that works in the lab might be too high at scale where heat dissipation is less efficient.[14]

    • Monitor Reaction Progress: Implement in-process controls (IPCs) using techniques like HPLC, UPLC-MS/MS, or FT-IR to track the consumption of starting material and the formation of product and byproducts.[15][16][17] This allows you to stop the reaction at the optimal point before byproduct formation becomes significant.

    • Purity of Starting Materials: Verify the purity of your starting materials at scale. Impurities that were negligible in a small batch can have a pronounced effect in a larger one.[14]

Section 2: Work-up & Purification

Question: My product is difficult to isolate during work-up. I'm experiencing issues with filtration or phase separation.

Answer: Physical properties and phase behavior can change dramatically with scale.

  • Causality—The "Why":

    • Crystallization & Precipitation: The cooling profile of a large reactor is much slower and less uniform than a lab flask. This can lead to the formation of different crystal forms (polymorphs) or very fine particles (fines) that are difficult to filter.[1] Isonicotinic acid and its analogs are known to exhibit complex polymorphic behavior.[1]

    • Emulsion Formation: During aqueous work-up and extraction, the more vigorous (and often different) mixing in a large vessel can lead to the formation of stable emulsions that are difficult to break.

    • Solubility Changes: The zwitterionic nature of some isonicotinic acid derivatives can make them highly water-soluble, complicating extraction and leading to losses.[18]

  • Solutions & Preventative Measures:

    • Controlled Crystallization: Design a controlled cooling profile for the crystallization step. Seeding the batch with a small amount of the desired crystalline product can promote the formation of the correct polymorph and a more uniform particle size distribution.

    • pH Adjustment: For compounds like isonicotinic acid, solubility is highly pH-dependent. Carefully adjust the pH to the isoelectric point (around 3.5) to ensure maximum precipitation before filtration.[19]

    • Solvent Selection: Re-evaluate your extraction and crystallization solvents at scale. A solvent that works well in the lab might be impractical or unsafe at a larger scale. Consider factors like boiling point, flash point, and toxicity.

    • Phase-Separation Aids: If emulsions are a problem, consider adding a small amount of brine or an appropriate de-emulsifying agent. Allow for longer settling times in the reactor.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing isonicotinic acid analogs at scale? A1: The most prevalent method is the oxidation of 4-substituted pyridines, such as 4-picoline (4-methylpyridine).[20] Common oxidizing agents used at an industrial scale include nitric acid, air/oxygen with a catalyst (e.g., Cobalt/Manganese systems), or potassium permanganate.[3][13][21][22] Another approach involves the hydrolysis of 4-cyanopyridine, which can be achieved chemically or enzymatically.[3]

Q2: What are the most critical safety concerns when scaling up oxidation reactions for isonicotinic acid synthesis? A2: The primary concern is managing the reaction exotherm to prevent a thermal runaway.[4][5] Oxidizing agents are hazardous and must be handled with appropriate personal protective equipment (PPE) and stored away from combustible materials.[23][24][25][26] It is also crucial to ensure that oxygen concentrations, if used, are kept well outside the flammable operating region to prevent explosion hazards.[27] All large-scale reactions, especially oxidations, should be conducted behind safety shields or in a reinforced cell.[24]

Q3: Which analytical techniques are essential for monitoring reaction progress and ensuring product quality during scale-up? A3: A combination of techniques is essential.

  • For Reaction Monitoring: High-Performance Liquid Chromatography (HPLC) is the workhorse for tracking reactant consumption and product formation.[15] For faster analysis, Ultra-Performance Liquid Chromatography (UPLC-MS/MS) can be used.[16]

  • For Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the structure of the final product.[2]

  • For Functional Group Analysis: Infrared (IR) Spectroscopy can confirm the presence of key functional groups (e.g., carboxylic acid C=O).[2]

  • For Purity and Molecular Weight: Mass Spectrometry (MS) confirms the molecular weight of the product and helps identify impurities.[2]

Experimental Protocols

Protocol 1: General Procedure for Scale-Up Oxidation of 4-Picoline with Nitric Acid

Disclaimer: This is a generalized protocol and must be adapted and thoroughly risk-assessed for your specific equipment and scale. This reaction is highly exothermic and potentially hazardous.

  • Reactor Setup: In a pressure-rated glass-lined reactor equipped with a robust cooling system, a mechanical stirrer (pitched-blade turbine recommended), a thermocouple, and a controlled addition line, charge concentrated nitric acid (e.g., 70%).

  • Pre-cooling: Cool the nitric acid to the target starting temperature (e.g., 5-10 °C).

  • Controlled Addition: Begin slow, subsurface addition of 4-picoline. Carefully monitor the internal temperature. The addition rate should be controlled to ensure the temperature does not exceed a pre-determined safety limit (e.g., < 40 °C during addition).

  • Reaction: After the addition is complete, slowly heat the reaction mixture to the desired temperature (e.g., 100-145 °C) and hold for several hours.[19] Monitor the reaction progress by IPC (HPLC).

  • Work-up & Isolation: Cool the reaction mixture. Dilute with water and adjust the pH to the isoelectric point of isonicotinic acid (~3.5) using a base like sodium hydroxide solution, while maintaining cooling.[19]

  • Filtration & Washing: The precipitated isonicotinic acid is collected by filtration. The filter cake is washed with cold water to remove residual salts, followed by a solvent wash (e.g., methanol or acetone) to remove organic impurities.[19]

  • Drying: Dry the product under vacuum at an appropriate temperature.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent system. Water is commonly used for isonicotinic acid itself. For other analogs, solvent mixtures (e.g., ethanol/water) may be required.

  • Dissolution: In a clean reactor, suspend the crude isonicotinic acid analog in the minimum amount of the chosen solvent. Heat the mixture with stirring until all the solid dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and stir for a short period. Filter the hot solution to remove the carbon.

  • Controlled Cooling: Cool the solution slowly and with gentle agitation to promote the formation of well-defined crystals. A linear cooling ramp is often effective. Consider seeding the solution once it becomes supersaturated.

  • Isolation: Collect the purified crystals by filtration, wash with a small amount of cold recrystallization solvent, and dry under vacuum.

Data Presentation

Table 1: Impact of Mixing on Yield and Purity in a Scaled-Up Oxidation

ParameterLab Scale (250 mL)Pilot Scale (50 L) - Poor MixingPilot Scale (50 L) - Optimized Mixing
Stirrer Type Magnetic Stir BarSingle Anchor ImpellerPitched-Blade Turbine
Stirrer Speed 500 RPM100 RPM250 RPM
Reaction Time 4 hours10 hours (stalled)5 hours
Isolated Yield 92%55%89%
Product Purity (HPLC) >99%91%>99%
Key Impurity <0.1%6% (Over-oxidized byproduct)<0.2%

This illustrative data highlights how optimizing the mixing parameters (impeller type and speed) to improve mass and heat transfer can restore high yield and purity during scale-up.

Visualizations & Workflows

Diagram 1: General Workflow for Troubleshooting Scale-Up Issues

This diagram outlines a logical decision-making process for addressing common scale-up problems.

TroubleshootingWorkflow start Scale-Up Issue Identified (e.g., Low Yield, Impurities) check_mass_transfer Is Mixing Adequate? start->check_mass_transfer check_heat_transfer Is Temperature Controlled? check_mass_transfer->check_heat_transfer Yes optimize_mixing Optimize Agitation (Impeller, Speed, Baffles) check_mass_transfer->optimize_mixing No check_kinetics Review Reaction Conditions check_heat_transfer->check_kinetics Yes calorimetry Perform Reaction Calorimetry (DSC/RC1) check_heat_transfer->calorimetry No check_workup Investigate Work-up & Purification check_kinetics->check_workup No Obvious Issues optimize_temp Adjust Temperature Profile check_kinetics->optimize_temp Potential for Improvement optimize_crystallization Control Cooling/Seeding check_workup->optimize_crystallization Isolation Problem success Process Optimized check_workup->success No Obvious Issues optimize_mixing->check_mass_transfer optimize_addition Implement Controlled Reagent Addition optimize_addition->check_heat_transfer calorimetry->optimize_addition optimize_temp->check_kinetics optimize_crystallization->check_workup

Caption: A decision tree for troubleshooting common scale-up synthesis problems.

Diagram 2: Key Factors in Reactor Scale-Up

This diagram illustrates the critical interdependencies of factors that must be considered when scaling a chemical process.

ScaleUpFactors ScaleUp Successful Scale-Up Kinetics Reaction Kinetics ScaleUp->Kinetics Thermo Thermodynamics (Exotherm) ScaleUp->Thermo Mixing Mass Transfer (Mixing) ScaleUp->Mixing Heat Heat Transfer (Cooling) ScaleUp->Heat Safety Process Safety ScaleUp->Safety Kinetics->Thermo Thermo->Heat Thermo->Safety Mixing->Kinetics Heat->Mixing

Caption: Interconnected factors governing successful chemical process scale-up.

References

  • Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. [Link]

  • Veryst Engineering. Scaling Yield and Mixing in Chemical Reactors. [Link]

  • Lirias. (n.d.). Batch reactor scale-up of the mixing-sensitive Bechamp reaction based on the heat pulse method. [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]

  • Chemical Industry Journal. (2022, June 1). Handling Reaction Exotherms – A Continuous Approach. [Link]

  • ACS Publications. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes. [Link]

  • Mettler Toledo. (n.d.). Mixing and Mass Transfer | Reaction Rate. [Link]

  • The Chemistry Blog. (2024, September 4). Safe Handling of Oxidising Chemicals. [Link]

  • CrystEngComm (RSC Publishing). (2015, April 14). Structural insights into the hexamorphic system of an isoniazid derivative. [Link]

  • PMC. (n.d.). Isonicotinic Acid Hydrazide Conversion to Isonicotinyl-NAD by Catalase-peroxidases. [Link]

  • Environment, Health & Safety. (2023, September 14). Oxidizing Chemicals. [Link]

  • Process Technology Online. (n.d.). Safe scale-up with exothermic reactions. [Link]

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  • Kenexis. (n.d.). Oxidation Reaction Safeguarding with SIS. [Link]

  • Google Patents. (n.d.). US2748137A - Process for preparing isonicotinic acid.
  • ScienceDirect. (n.d.). Mixing and mass transfer in a pilot scale U-loop bioreactor. [Link]

  • ResearchGate. (n.d.). Crystallization of Metastable Isonicotinamide Polymorphs and Prevention of Concomitant Crystallization by Additives. [Link]

  • York University. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]

  • University of Alberta. (n.d.). Oxidizing Agents. [Link]

  • Google Patents. (n.d.). US2109954A - Oxidation of alkyl pyridines and alkyl quinolines.
  • PRACTICAL LAB MANUAL. (n.d.). Medicinal Chemistry - III B. Pharm VI. [Link]

  • Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure. [Link]

  • The Chemical Engineer. (2023, October 26). Rules of Thumb: Scale-up. [Link]

  • Bhalla TC, Mehta A. (2009, September 24). Production of isonicotinic acid using agar entrapped whole cells of Nocardia globerula NHB-2. [Link]

  • ResearchGate. (2017, March 17). Any procedure for the esterification of isonicotinic acid?. [Link]

  • MDPI. (2023, September 4). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides. [Link]

  • PMC. (n.d.). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. [Link]

  • PMC. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. [Link]

  • In-Silico Drug Discovery. (n.d.). 5 Common Retrosynthesis Mistakes. [Link]

  • Drug Development and Delivery. (2026, January 5). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. [Link]

  • Google Patents. (n.d.).
  • Organic Syntheses Procedure. (n.d.). nicotinic acid. [Link]

  • ResearchGate. (n.d.). Oxidation of 3-picoline in the liquid phase. [Link]

  • Google Patents. (n.d.). EP1575921B1 - Process for the synthesis of isonicotinic acid hydrazide.
  • ACS Publications. (2023, May 22). Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902. [Link]

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Technical Support Center: Impurity Profiling and Purification of 3-(2,4-Dimethylphenyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and technical support guide for the synthesis and purification of 3-(2,4-Dimethylphenyl)isonicotinic acid. This biaryl compound is typically synthesized via a Palladium-catalyzed Suzuki-Miyaura cross-coupling between 3-bromoisonicotinic acid and (2,4-dimethylphenyl)boronic acid.

Due to the amphoteric nature of the isonicotinic acid moiety and the heavy metal catalysis involved, researchers frequently encounter complex impurity profiles. This guide provides field-proven, mechanistically grounded solutions to isolate highly pure active pharmaceutical ingredient (API) intermediates.

System Overview & Mechanistic Context

Understanding the origin of impurities is the first step in designing a robust purification strategy. The reaction matrix typically contains unreacted starting materials, heavy metal residues, and side-reaction products.

G SM1 3-Bromoisonicotinic Acid (Starting Material) Prod 3-(2,4-Dimethylphenyl)isonicotinic acid (Target Product) SM1->Prod Suzuki-Miyaura Coupling Imp3 Dehalogenated Isonicotinic Acid (Degradation) SM1->Imp3 Hydrodehalogenation SM2 (2,4-Dimethylphenyl)boronic Acid (Starting Material) SM2->Prod Imp2 Homocoupled Dimer (Side Product) SM2->Imp2 Pd(II)-mediated Homocoupling Cat Pd Catalyst & Base Cat->Prod Imp1 Pd Residues (Heavy Metal Impurity) Cat->Imp1 Catalyst Decay

Suzuki-Miyaura synthesis pathway and major impurity generation.

Diagnostic FAQs: Identifying and Resolving Impurities

Q1: I am unable to get consistent HPLC peak shapes for my unreacted starting material and target product. How do I accurately profile these impurities? A1: 3-(2,4-Dimethylphenyl)isonicotinic acid and its precursor, 3-bromoisonicotinic acid, are amphoteric compounds with distinct pKa values (typically pKa1 ~1.84, pKa2 ~4.86) due to the basic pyridine nitrogen and the acidic carboxyl group[1]. Standard reversed-phase HPLC (e.g., C18 columns) often yields peak tailing or poor retention for highly polar pyridinecarboxylic acids. Solution: Utilize a mixed-mode stationary phase (such as a Primesep 100 column) which leverages both hydrophobic and ion-exchange interactions. Running an isocratic method with water, acetonitrile, and a sulfuric acid buffer will ensure sharp peak resolution between the highly polar amphoteric acids and the highly lipophilic homocoupled impurities[2].

Q2: LC-MS analysis shows a significant mass corresponding to a symmetrical biaryl impurity. Why is this forming and how can I minimize it? A2: The symmetrical biaryl (2,2',4,4'-tetramethylbiphenyl) is formed via the Palladium(II)-mediated homocoupling of the (2,4-dimethylphenyl)boronic acid[3]. This side reaction is primarily driven by the presence of dissolved oxygen, which oxidizes the active Pd(0) species back to Pd(II), thereby initiating an undesired homocoupling catalytic cycle[4]. Solution: Rigorously degas all solvents via subsurface sparging with nitrogen or argon for at least 15-30 minutes prior to catalyst addition[4]. Furthermore, adding a mild reducing agent (like potassium formate) can suppress the concentration of free Pd(II), effectively partitioning the reaction away from the homocoupling pathway[3].

Q3: My isolated product has a dark grey/brown tint and fails heavy metal limit tests. What is the most effective way to remove residual Palladium? A3: The dark discoloration is a classic indicator of residual palladium species (either Pd black or coordinated Pd complexes). Because the pyridine nitrogen in your target molecule can coordinate with Pd, standard liquid-liquid extractions often fail to reduce Pd to acceptable ICH Q3D limits (<10 ppm). Solution: Functionalized solid-supported scavengers are highly effective for this specific issue[5]. Scavengers grafted with chelating groups like 2,4,6-trimercaptotriazine (MP-TMT) or thiols selectively bind Pd from product-rich liquors. Treating the solution with these resins forms a heterogeneous mixture, allowing the Pd to be physically filtered away from the API[5].

Downstream Processing Strategy

To systematically remove both the lipophilic homocoupled impurities and the heavy metal residues, a sequential purification workflow exploiting the amphoteric nature of the target compound is required.

G Start Crude Reaction Mixture Step1 Liquid-Liquid Extraction (pH > 8) Start->Step1 Org Organic Phase (Homocoupled Dimer) Step1->Org Discard Aq Aqueous Phase (Product + Pd + Unreacted Acid) Step1->Aq Retain Step2 Pd Scavenging (e.g., MP-TMT Resin) Aq->Step2 Add Scavenger Step3 Isoelectric Precipitation (pH ~3.5 - 4.5) Step2->Step3 Filter Resin Pure Purified Target Compound Step3->Pure Filter & Dry

Step-by-step downstream purification workflow for amphoteric biaryls.

Quantitative Data Summaries

Table 1: Typical HPLC Retention Profile

Conditions: Primesep 100 Column, Isocratic Mobile Phase (Water/MeCN/0.1% H2SO4), UV Detection at 275 nm.

Compound / ImpurityChemical NatureExpected Retention Time (min)
3-Bromoisonicotinic AcidPolar, Amphoteric~ 3.2
3-(2,4-Dimethylphenyl)isonicotinic acid Moderate Polarity, Amphoteric ~ 6.5
2,2',4,4'-TetramethylbiphenylHighly Lipophilic, Neutral~ 14.8
Table 2: Palladium Scavenger Efficiency Comparison

Conditions: 5 equivalents of scavenger relative to initial Pd load, incubated at 50°C for 4 hours in THF/Water.

Scavenger TypeFunctional GroupResidual Pd (Initial: 1000 ppm)Removal Efficiency
Activated CarbonNon-specific adsorption120 ppm88.0%
Silica-Thiol (Si-Thiol)Thiol (-SH)15 ppm98.5%
MP-TMT Resin Trimercaptotriazine < 5 ppm > 99.5%

Standard Operating Procedures (SOPs)

Protocol: Integrated Isoelectric Purification and Palladium Scavenging

This protocol is designed as a self-validating system to ensure the removal of both organic impurities and heavy metals.

Step 1: Alkaline Extraction (Removal of Homocoupled Dimer)

  • Concentrate the crude Suzuki-Miyaura reaction mixture under reduced pressure to remove volatile organic solvents (e.g., THF or Dioxane).

  • Suspend the residue in a 1:1 mixture of Methyl tert-butyl ether (MTBE) and Water.

  • Adjust the aqueous phase to pH 8.5 - 9.0 using 2M NaOH. Causality: At this pH, the target isonicotinic acid is fully deprotonated into a highly water-soluble carboxylate salt, while the neutral homocoupled dimer remains entirely in the MTBE phase.

  • Separate the layers. Discard the organic layer. Wash the aqueous layer once more with fresh MTBE.

Step 2: Palladium Scavenging

  • Transfer the product-rich aqueous layer to a clean reaction vessel.

  • Add 10% v/v of THF to aid in resin swelling (if using polystyrene-based resins).

  • Add 5 weight equivalents (relative to the theoretical Pd catalyst mass) of MP-TMT macroporous resin.

  • Stir the heterogeneous mixture at 50°C for 4 to 12 hours.

  • Filter the mixture through a Celite pad to remove the Pd-loaded resin. Wash the pad with a small amount of basic water.

  • Validation Checkpoint: Analyze a 1 mL aliquot of the filtrate via ICP-MS. If Pd levels exceed 10 ppm, repeat the scavenging step with fresh resin.

Step 3: Isoelectric Precipitation (Isolation of Target API)

  • Transfer the Pd-free filtrate to a vessel equipped with an overhead stirrer and a calibrated pH probe.

  • Slowly add 2M HCl dropwise while maintaining vigorous stirring.

  • Monitor the pH carefully. Stop the addition when the pH reaches 3.5 to 4.5 . Causality: This is the isoelectric point of the amphoteric 3-(2,4-Dimethylphenyl)isonicotinic acid, where it carries a net-zero charge (zwitterion form) and exhibits its lowest aqueous solubility, forcing it to precipitate[1].

  • Allow the suspension to stir at 0-5°C for 2 hours to maximize crystallization yield.

  • Filter the purified solid, wash with ice-cold water, and dry under vacuum at 45°C to constant weight.

  • Validation Checkpoint: Perform HPLC analysis on the dried solid to confirm the absence of the homocoupled dimer and unreacted 3-bromoisonicotinic acid.

References

  • HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column SIELC Technologies URL:[Link][2]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Organic Process Research & Development, ACS Publications URL:[Link][3]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Organic Process Research & Development, ACS Publications URL:[Link][5]

  • Modeling and Optimization of Reactive Extraction of Isonicotinic Acid Using Tri-n-octylamine in Biocompatible Diluents Mixture Journal of Chemical & Engineering Data, ACS Publications URL:[Link][1]

Sources

Optimizing crystallization of 3-(2,4-Dimethylphenyl)isonicotinic acid for X-ray analysis

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals focused on obtaining high-quality single crystals of 3-(2,4-Dimethylphenyl)isonicotinic acid suitable for X-ray analysis. The content is structured to address common challenges and provide scientifically grounded solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in crystallizing 3-(2,4-Dimethylphenyl)isonicotinic acid?

A1: Aromatic carboxylic acids like 3-(2,4-Dimethylphenyl)isonicotinic acid can present several crystallization challenges. These include a tendency to form oils, the potential for multiple polymorphs, and difficulty in obtaining crystals of sufficient size and quality for single-crystal X-ray diffraction.[1][2] The presence of both a carboxylic acid group and a pyridine ring introduces possibilities for various intermolecular interactions, such as hydrogen bonding, which can influence crystal packing.[3]

Q2: What is the first step I should take before attempting crystallization?

A2: Ensuring the purity of your compound is the most critical first step.[4][5] Impurities can inhibit nucleation, lead to the formation of oils, or be incorporated into the crystal lattice, resulting in poor diffraction quality.[4][6] It is highly recommended to purify the compound using techniques like column chromatography or recrystallization until it is at least 98% pure, as verified by methods such as ¹H NMR and LC-MS.

Q3: How much material is needed to grow a single crystal for X-ray analysis?

A3: Only a single, well-ordered crystal is required for X-ray diffraction.[4] A good starting point is to prepare solutions at a concentration similar to what you would use for a typical ¹H NMR experiment.[4] An ideal crystal for analysis is approximately 0.1 to 0.3 mm in each dimension.[7]

Troubleshooting Crystallization Issues

This section provides solutions to common problems encountered during the crystallization of 3-(2,4-Dimethylphenyl)isonicotinic acid.

Problem 1: No Crystals Form, Only Clear Solution Remains

Q: I've set up my crystallization experiment, but after several days, the solution is still clear. What should I do?

A: This indicates that the solution is not supersaturated, a necessary condition for crystal nucleation.[8] Here are several approaches to induce crystallization:

  • Increase Concentration: If using a slow evaporation setup, you can increase the rate of evaporation by using a container with a larger surface area or by punching more holes in the covering film.[7][9] For other methods, you may need to start with a more concentrated solution.

  • Introduce an Anti-solvent: If your compound is dissolved in a good solvent, you can slowly introduce a miscible "anti-solvent" in which the compound is insoluble. This can be done through layering or vapor diffusion.[10][11][12]

  • Change Temperature: If the compound's solubility is temperature-dependent, slowly cooling a saturated solution can induce crystallization.[4][7] This can be achieved by placing the crystallization vessel in a Dewar with warm water and allowing it to cool to room temperature, or by moving a room temperature setup to a colder environment like a refrigerator.[7]

  • Scratching the Surface: Gently scratching the inside of the glass vessel with a glass rod can create microscopic imperfections that may serve as nucleation sites.

Problem 2: An Oil or Amorphous Solid Forms Instead of Crystals

Q: My compound is "crashing out" of solution as an oil or a fine powder. How can I promote the growth of single crystals?

A: The formation of an oil or amorphous precipitate suggests that the solution is becoming supersaturated too quickly, leading to rapid nucleation rather than slow crystal growth.[4]

  • Slow Down the Process: Reduce the rate of solvent evaporation by using a vial with a smaller opening or by sealing it more tightly.[4][9] If using an anti-solvent, slow down its introduction. For cooling crystallization, decrease the cooling rate.[7][13] Placing the setup in a vibration-free environment can also help.[9][14]

  • Re-dissolve and Re-grow: If an oil has formed, try gently warming the solution to redissolve the oil and then allow it to cool much more slowly.[7] Sometimes, adding a small amount of the "good" solvent can help to bring the oil back into solution before attempting a slower crystallization.

  • Purity Check: Oiling out can be a sign of impurities.[4] Consider an additional purification step for your material.[5]

Problem 3: Crystals are Too Small, Needle-like, or of Poor Quality

Q: I've managed to grow crystals, but they are too small for X-ray diffraction or appear as a mass of fine needles. How can I improve their size and quality?

A: The goal is to favor crystal growth over nucleation.[15] This means creating a condition of slight supersaturation where existing crystals will grow larger rather than new ones forming.

  • Reduce the Number of Nucleation Sites: Ensure your crystallization vessel is scrupulously clean to avoid dust particles that can act as nucleation sites.[9][15] Filtering the solution before setting up the crystallization can also be beneficial.[5]

  • Optimize Solvent System: The choice of solvent is critical.[4][5] Experiment with different solvents or solvent mixtures. A solvent in which the compound is moderately soluble is often a good starting point.[15] Using a binary solvent system where one solvent is more volatile can lead to a gradual change in solvent composition, promoting slower crystal growth.[4]

  • Temperature Cycling: Gently warming the solution to dissolve the smaller, less perfect crystals and then slowly cooling it again can encourage the growth of larger, higher-quality crystals.[7]

  • Seeding: If you have a few small crystals, you can use them as "seeds" in a fresh, slightly supersaturated solution to promote the growth of larger crystals.[16]

Experimental Protocols

Protocol 1: Slow Evaporation

This is often the simplest and most successful method for small molecules.[4][7][9]

  • Prepare a nearly saturated solution of 3-(2,4-Dimethylphenyl)isonicotinic acid in a suitable solvent (e.g., ethanol, methanol, or acetone).

  • Filter the solution into a clean, small vial or test tube. An NMR tube can also be effective.[4]

  • Cover the container with parafilm or aluminum foil and puncture a few small holes to allow for slow evaporation.[7][9]

  • Place the vial in a location free from vibrations and temperature fluctuations.[9]

  • Monitor for crystal growth over several days to weeks. Do not disturb the vial.[5]

Protocol 2: Vapor Diffusion (Hanging Drop Method)

This method allows for a very slow and controlled change in solvent composition, which is excellent for growing high-quality crystals.[17][18][19]

  • In a well of a 24-well crystallization plate, add 0.5 mL of an "anti-solvent" (a solvent in which your compound is poorly soluble, e.g., hexane or water).[17]

  • On a siliconized glass coverslip, place a 1-2 µL drop of a concentrated solution of your compound in a "good" solvent (a volatile solvent in which your compound is soluble, e.g., dichloromethane or ethyl acetate).[17]

  • Add 1-2 µL of the anti-solvent from the well to the drop on the coverslip.[17]

  • Carefully invert the coverslip and place it over the well, ensuring a good seal with vacuum grease.[17][18]

  • Over time, the more volatile solvent from the drop will evaporate and equilibrate with the reservoir, slowly increasing the concentration of the anti-solvent in the drop and inducing crystallization.

Data Presentation

Table 1: Recommended Solvents and Anti-solvents for Crystallization Screening

Good Solvents (for Dissolving)Anti-solvents (for Precipitating)
MethanolWater
EthanolHexane
AcetoneHeptane
DichloromethaneDiethyl Ether
Ethyl AcetateToluene
Tetrahydrofuran (THF)Pentane

Note: This table provides a starting point. The optimal solvent system will need to be determined experimentally. Always check for miscibility between the chosen solvent and anti-solvent.[20]

Visualization of Workflows

Diagram 1: Troubleshooting Workflow for Crystallization

TroubleshootingWorkflow start Start Crystallization Experiment clear_solution Clear Solution (No Crystals) start->clear_solution Outcome oil_precipitate Oil or Amorphous Precipitate start->oil_precipitate Outcome small_crystals Small/Poor Quality Crystals start->small_crystals Outcome increase_conc Increase Concentration clear_solution->increase_conc Action change_temp Change Temperature clear_solution->change_temp Action add_antisolvent Add Anti-solvent clear_solution->add_antisolvent Action slow_down Slow Down Process (Evaporation/Cooling) oil_precipitate->slow_down Action check_purity Re-purify Compound oil_precipitate->check_purity Action optimize_solvent Optimize Solvent System small_crystals->optimize_solvent Action use_seeding Use Seeding small_crystals->use_seeding Action good_crystals Good Quality Crystals increase_conc->good_crystals change_temp->good_crystals add_antisolvent->good_crystals slow_down->good_crystals check_purity->start optimize_solvent->good_crystals use_seeding->good_crystals

Caption: A decision tree for troubleshooting common crystallization outcomes.

Diagram 2: Vapor Diffusion Crystallization Setup

VaporDiffusion cluster_well Sealed Well cluster_coverslip Inverted Coverslip reservoir Reservoir (Anti-solvent) hanging_drop Hanging Drop (Compound in 'Good' Solvent + small amount of Anti-solvent) vapor_path Vapor Equilibration ('Good' solvent evaporates from drop) hanging_drop->vapor_path vapor_path->reservoir

Caption: Schematic of a hanging drop vapor diffusion experiment.

References

  • Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC. Retrieved from [Link]

  • (n.d.). Slow Evaporation Method. Retrieved from [Link]

  • (n.d.). Growing Quality Crystals. MIT Department of Chemistry. Retrieved from [Link]

  • (2024, October 16). How to grow crystals for X-ray crystallography. ACS Publications. Retrieved from [Link]

  • (n.d.). US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production. Google Patents.
  • (n.d.). Single crystal growth by a slow evaporation technique: Concept, mechanisms and applications. ResearchGate. Retrieved from [Link]

  • (2024, August 1). How to use the Vapor Diffusion set up of the CrystalBreeder. YouTube. Retrieved from [Link]

  • (n.d.). Sitting Drop Vapor Diffusion Crystallization. Hampton Research. Retrieved from [Link]

  • (2024, July 31). How to use the vapor diffusion set-up of the CrystalBreeder. Technobis Crystallization Systems. Retrieved from [Link]

  • (n.d.). Crystal Growth. Linac Coherent Light Source. Retrieved from [Link]

  • (n.d.). JPH0592102A - Crystallization method for organic acid or organic acid ester. Google Patents.
  • (n.d.). CA2343012A1 - Method for crystallising carboxylic acid. Google Patents.
  • (2025, April 14). Common Problems in Protein X-ray Crystallography and How to Solve Them. Retrieved from [Link]

  • (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]

  • (n.d.). Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature. PMC. Retrieved from [Link]

  • (2015, April 28). Crystal Growing Tips. University of Florida. Retrieved from [Link]

  • (n.d.). Crystallization of Small Molecules in Lyotropic Liquid Crystals. ChemRxiv. Retrieved from [Link]

  • (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Retrieved from [Link]

  • (n.d.). Crystallization of Organic Compounds. Retrieved from [Link]

  • (2013, November 6). How to adjust the crystal quality?. ResearchGate. Retrieved from [Link]

  • (n.d.). METHOD FOR PREPARING AROMATIC CARBOXYLIC ACIDS - European Patent Office - EP 0601177 B1. Google Patents.
  • (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • (n.d.). Crystallization of Organic Compounds. Wiley. Retrieved from [Link]

  • (2005, February 26). Crystallization of a Salt of a Weak Organic Acid and Base: Solubility Relations, Supersaturation Control and Polymorphic Behavior. ACS Publications. Retrieved from [Link]

  • (2024, February 13). Crystallization of para-aminobenzoic acid forms from specific solvents. RSC Publishing. Retrieved from [Link]

  • (n.d.). US2748137A - Process for preparing isonicotinic acid. Google Patents.
  • (2019, November 17). Isonicotinamide-Based Compounds: From Cocrystal to Polymer. MDPI. Retrieved from [Link]

  • (2022, July 15). Highly Polymorphous Nicotinamide and Isonicotinamide: Solution versus Melt Crystallization. Retrieved from [Link]

  • (1971, July 1). Solubility and pKa value of isonicotinic acid as factors in optimizing conditions for isolating it. Semantic Scholar. Retrieved from [Link]

  • (2019, November 17). Isonicotinamide-Based Compounds: From Cocrystal to Polymer. PubMed. Retrieved from [Link]

  • (2025, August 10). Solubility of Isonicotinic Acid in 4Methylpyridine + Water from (287.65 to 361.15) K. Retrieved from [Link]

  • (2017, September 19). Crystal packing and crystallization tendency from the melt of 2-((2-ethylphenyl)amino)nicotinic acid. Retrieved from [Link]

Sources

Technical Support Center: Functionalization of the Pyridine Ring in 3-(2,4-Dimethylphenyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the functionalization of 3-(2,4-dimethylphenyl)isonicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of modifying this specific pyridine scaffold. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to support your experimental success.

Introduction: The Challenge of Pyridine Ring Functionalization

The pyridine ring is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals.[1] However, its inherent electronic properties make it a challenging substrate for functionalization. The electron-deficient nature of the pyridine ring, a result of the electronegative nitrogen atom, deactivates it towards many common electrophilic aromatic substitution reactions.[2][3] Furthermore, the lone pair of electrons on the nitrogen can coordinate with and poison metal catalysts, inhibiting crucial cross-coupling and C-H activation reactions.[3][4][5][6]

3-(2,4-Dimethylphenyl)isonicotinic acid presents its own unique set of challenges. The substitution pattern influences the reactivity and regioselectivity of subsequent functionalization attempts. This guide will provide targeted advice for overcoming these hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is my electrophilic aromatic substitution (e.g., nitration, halogenation) on the pyridine ring of 3-(2,4-dimethylphenyl)isonicotinic acid failing or giving low yields?

A1: The pyridine ring is electron-deficient and therefore inherently unreactive towards electrophiles.[2][3] This is a common issue. To overcome this, you can:

  • Activate the ring: Convert the pyridine to a pyridine N-oxide. This alters the electronic properties, making the C2 and C4 positions more susceptible to electrophilic attack.[3] The N-oxide can be removed later in the synthesis.

  • Use harsher conditions: While often leading to side products, increasing the temperature or using stronger acids can sometimes force the reaction to proceed. However, this is generally less desirable than ring activation.

  • Consider alternative strategies: Direct C-H activation or metal-catalyzed cross-coupling reactions are often more effective for functionalizing pyridine rings than traditional electrophilic substitution.[7][8]

Q2: I am attempting a transition-metal-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) and observing catalyst deactivation. What is the likely cause and how can I mitigate it?

A2: The nitrogen lone pair of the pyridine ring is likely coordinating to the metal center of your catalyst, effectively poisoning it.[4][6][9][10] This is a very common problem with pyridine substrates.[5] Here are some strategies to address this:

  • Ligand selection: Use bulky, electron-rich phosphine ligands. These can help to stabilize the metal center and promote the desired catalytic cycle over catalyst inhibition.[3]

  • Protect the nitrogen: Temporarily protecting the pyridine nitrogen, for example by converting it to a pyridinium salt or an N-oxide, can prevent its coordination to the catalyst.[3]

  • Increase catalyst loading: While not the most elegant solution, a higher catalyst loading can sometimes overcome the poisoning effect to achieve a reasonable yield.[4][6]

  • Use a different metal: While palladium is common, nickel-based catalysts can sometimes show better performance with pyridine substrates.[11]

Q3: How can I achieve regioselective functionalization of the pyridine ring in 3-(2,4-dimethylphenyl)isonicotinic acid?

A3: Regioselectivity is a significant challenge in pyridine chemistry.[3][12] The existing substituents will influence the position of further functionalization.

  • Directed ortho-metalation (DoM): The carboxylic acid group can act as a directing group for lithiation at the C4 position. However, the presence of the dimethylphenyl group at C3 may sterically hinder this. Using a hindered base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures is crucial to avoid addition to the C=N bond.[13][14][15]

  • C-H activation: With appropriate directing groups and catalysts, C-H activation can be a powerful tool for regioselective functionalization. The regioselectivity is often governed by the formation of a stable metallacyclic intermediate.[16][17][18]

  • Exploiting electronic effects: For nucleophilic aromatic substitution (SNAr), attack is favored at the C2 and C4 positions due to stabilization of the negative charge in the Meisenheimer intermediate by the nitrogen atom.[19][20]

Troubleshooting Guides

Scenario 1: Low Yield in Suzuki-Miyaura Coupling

You are attempting to couple an arylboronic acid at the C5 or C6 position of a halogenated derivative of 3-(2,4-dimethylphenyl)isonicotinic acid, but the yield is consistently low.

Troubleshooting Workflow

start Low Yield in Suzuki Coupling catalyst_check Is the catalyst active? (Check for degradation, use fresh catalyst) start->catalyst_check catalyst_check->start No, replace catalyst ligand_check Is the ligand appropriate? (Consider bulky, electron-rich phosphine ligands) catalyst_check->ligand_check Yes ligand_check->start No, change ligand base_check Is the base optimal? (Screen different bases like Cs2CO3, K3PO4) ligand_check->base_check Yes base_check->start No, change base solvent_check Is the solvent suitable? (Try different solvents or solvent/water mixtures) base_check->solvent_check Yes solvent_check->start No, change solvent temp_check Is the temperature optimized? (Incrementally increase temperature) solvent_check->temp_check Yes temp_check->start No, adjust temperature poisoning_check Is catalyst poisoning occurring? (Increase catalyst loading or protect pyridine N) temp_check->poisoning_check Yes poisoning_check->start No, implement mitigation strategy boronic_acid_check Is the boronic acid stable? (Check for decomposition) poisoning_check->boronic_acid_check Yes boronic_acid_check->start No, use fresh boronic acid end Improved Yield boronic_acid_check->end Yes

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling of pyridine derivatives.

Detailed Protocol for Suzuki-Miyaura Coupling of a Halogenated Pyridine Derivative
  • Reaction Setup: To an oven-dried Schlenk tube, add the halogenated 3-(2,4-dimethylphenyl)isonicotinic acid derivative (1.0 equiv), the arylboronic acid (1.5 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).

  • Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium catalyst (e.g., Pd(OAc)₂, 0.05 equiv) and a phosphine ligand (e.g., SPhos, 0.10 equiv) in the reaction solvent. Add this mixture to the Schlenk tube.

  • Solvent and Degassing: Add the degassed solvent (e.g., dioxane/water 4:1). The reaction mixture should be thoroughly degassed by three freeze-pump-thaw cycles.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (monitor by TLC or LC-MS).

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

ParameterRecommendationRationale
Catalyst Pd(OAc)₂, Pd₂(dba)₃Common and effective palladium precursors.
Ligand SPhos, XPhos, RuPhosBulky, electron-rich ligands that promote oxidative addition and reductive elimination.
Base K₂CO₃, K₃PO₄, Cs₂CO₃The choice of base can significantly impact the reaction outcome.
Solvent Dioxane/H₂O, Toluene/H₂OA mixture of an organic solvent and water is often optimal.
Temperature 80-120 °CHigher temperatures may be required for less reactive substrates.
Scenario 2: Lack of Regioselectivity in C-H Functionalization

You are attempting a direct C-H arylation of 3-(2,4-dimethylphenyl)isonicotinic acid and obtaining a mixture of isomers.

Decision Tree for Improving Regioselectivity

start Poor Regioselectivity in C-H Arylation directing_group Is a directing group present and effective? start->directing_group modify_dg Modify or change the directing group. directing_group->modify_dg No catalyst_ligand Is the catalyst/ligand system optimal? directing_group->catalyst_ligand Yes modify_dg->start screen_ligands Screen a library of ligands (e.g., phosphines, N-heterocyclic carbenes). catalyst_ligand->screen_ligands No ewg_check Can an electron-withdrawing group (EWG) be introduced? catalyst_ligand->ewg_check Yes screen_ligands->start add_ewg Introduce an EWG to influence regioselectivity. ewg_check->add_ewg No lewis_acid Have you considered a Lewis acid additive? ewg_check->lewis_acid Yes add_ewg->start add_lewis_acid Add a Lewis acid to modulate pyridine reactivity. lewis_acid->add_lewis_acid No end Improved Regioselectivity lewis_acid->end Yes add_lewis_acid->start

Caption: Decision tree for improving regioselectivity in C-H arylation of substituted pyridines.

Key Considerations for Regiocontrol
  • Electronic Effects: The inherent electronic properties of the pyridine ring favor functionalization at positions ortho and para to the nitrogen for nucleophilic attack and at the meta position for some radical and electrophilic reactions.[21][22]

  • Steric Hindrance: The bulky 2,4-dimethylphenyl group at the C3 position will likely direct incoming groups to the less sterically hindered C5 and C6 positions.

  • Directing Groups: The carboxylic acid group at the C4 position can direct metallation to the C5 position. Converting the carboxylic acid to an amide or another directing group can alter the regiochemical outcome.[23]

Conclusion

The functionalization of the pyridine ring in 3-(2,4-dimethylphenyl)isonicotinic acid presents a series of challenges that are common in modern synthetic chemistry. A thorough understanding of the electronic nature of the pyridine ring, combined with a systematic approach to troubleshooting, is essential for success. By carefully selecting catalysts, ligands, and reaction conditions, and by considering strategies such as nitrogen protection and the use of directing groups, researchers can effectively navigate these challenges and synthesize novel derivatives for applications in drug discovery and materials science.

References

  • Beilstein Journals. (2023, June 12). Pyridine C(sp 2 )
  • ResearchGate. (n.d.).
  • PubMed. (2015, March 15).
  • Pearson+. (n.d.).
  • Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands.
  • PMC. (n.d.). C-H and C-N Activation at Redox-Active Pyridine Complexes of Iron.
  • Benchchem. (n.d.).
  • Scilit. (n.d.).
  • PMC. (n.d.). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring.
  • ACS Publications. (n.d.).
  • Journal of the American Chemical Society. (2011, September 22). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring.
  • LOCKSS. (2015, February 6).
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  • ResearchGate. (n.d.). C-H bond activation of pyridine or pyridine-linked ring.
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  • ResearchGate. (n.d.). Regioselective ortho-Lithiation of Halopyridines.
  • Royal Society of Chemistry. (2014, June 20). Highly regioselective lithiation of pyridines bearing an oxetane unit by n -butyllithium.
  • ResearchGate. (n.d.).
  • MDPI. (n.d.). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction.
  • PMC. (n.d.). Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 29). The Power of Suzuki-Miyaura Coupling: Utilizing Pyridine-4-Boronic Acid in Synthesis.
  • Benchchem. (n.d.).
  • PMC. (2011, February 8). Pd(0)
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  • YouTube. (2026, January 3). The Pyridine Trick Nobody Expects #organicchemistry #chemistryexplained.
  • PubMed. (n.d.).
  • ACS Publications. (2024, February 23).
  • Benchchem. (n.d.). A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines.
  • Chemistry LibreTexts. (2023, June 30).
  • ACS Publications. (2001, September 15). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.
  • Royal Society of Chemistry. (n.d.).
  • Phys.org. (2022, November 17). Researchers solve the problem of functionalizing pyridine in the meta-position.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
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  • Der Pharma Chemica. (n.d.). Synthesis and characterization of some new twin drugs having substituted pyridines.
  • Synfacts. (2024, February 15). N-(4-(2,4-dimethylphenyl)thiazol-2-yl)

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Technical Support Center: Preventing Decarboxylation of Isonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with isonicotinic acid and its derivatives. Here, you will find troubleshooting advice and frequently asked questions to help you mitigate and prevent unwanted decarboxylation during your chemical reactions.

Introduction: The Challenge of Isonicotinic Acid Decarboxylation

Isonicotinic acid (pyridine-4-carboxylic acid) and its derivatives are fundamental building blocks in medicinal chemistry and materials science. However, their utility can be hampered by a common side reaction: decarboxylation. This process, the loss of the carboxyl group as carbon dioxide, is often thermally induced but can also be promoted by certain reaction conditions, leading to reduced yields and the formation of undesirable byproducts. Understanding the factors that influence this reaction is crucial for successful synthesis.

This guide provides practical, in-depth solutions to common issues encountered when working with these compounds.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Q1: My reaction yield is low, and I suspect decarboxylation. How can I confirm this?

A1: Confirming Decarboxylation and Identifying Byproducts

If you observe a lower than expected yield of your desired product, decarboxylation is a likely culprit. Here’s a systematic approach to confirm your suspicions:

  • Analyze the Reaction Mixture: Use analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to analyze a sample of your crude reaction mixture.

  • Look for the Decarboxylation Product: The primary byproduct of isonicotinic acid decarboxylation is pyridine. Compare the analytical data of your reaction mixture with that of a pure pyridine standard. The presence of a significant peak corresponding to pyridine is a strong indicator of decarboxylation.

  • Monitor CO₂ Evolution: In a controlled setup, you can monitor the reaction for the evolution of carbon dioxide gas. This can be done by bubbling the reaction's off-gas through a solution of limewater (calcium hydroxide). The formation of a white precipitate (calcium carbonate) confirms the production of CO₂.

Q2: I've confirmed decarboxylation is occurring. What are the primary factors I should consider to prevent it?

A2: Key Factors Influencing Decarboxylation and Mitigation Strategies

Several factors can promote the decarboxylation of isonicotinic acid derivatives. By controlling these, you can significantly reduce this unwanted side reaction.

  • Temperature: High temperatures are a major driver of decarboxylation.[1][2] Isonicotinic acid itself is known to have a high melting point of over 300°C, but decomposition can occur at lower temperatures, especially in solution.

    • Solution: Whenever possible, conduct your reactions at the lowest effective temperature. Experiment with different temperature profiles to find the optimal balance between reaction rate and stability of your starting material. For instance, some non-catalytic decarboxylation methods for preparing nicotinic acid from pyridinedicarboxylic acid utilize high temperatures (150-250°C) in liquid water, highlighting the role of heat.[1][2]

  • pH: The pH of the reaction medium can significantly influence the rate of decarboxylation. Studies on the decarboxylation of pyridinecarboxylic acids have shown that the reaction rate can be pH-dependent.[3] For some enzymatic decarboxylations, the pH optimum can be in the slightly acidic to neutral range.[4]

    • Solution: Carefully control the pH of your reaction. If your reaction can be performed under various pH conditions, conduct small-scale experiments to determine the pH at which decarboxylation is minimized. For non-enzymatic reactions, avoiding strongly acidic or basic conditions may be beneficial, although specific effects can be substrate-dependent.

  • Catalysts: Certain transition metals are known to catalyze decarboxylation reactions.[5][6][7] Palladium, copper, and silver complexes, in particular, have been shown to promote the decarboxylation of heteroaromatic carboxylic acids.[5][8][9]

    • Solution: If your synthesis involves a metal catalyst, consider if it might be promoting decarboxylation. It may be necessary to screen different catalysts or ligands to find a system that favors your desired transformation without inducing significant decarboxylation. In some cases, catalyst-free alternatives might be available.

Q3: I am performing a coupling reaction with an isonicotinic acid derivative. What strategies can I employ to prevent decarboxylation?

A3: Strategies for Preventing Decarboxylation in Coupling Reactions

Coupling reactions often require elevated temperatures and the use of catalysts, creating conditions ripe for decarboxylation. Here are several effective strategies to circumvent this issue:

Strategy 1: Carboxyl Group Protection

Protecting the carboxylic acid functionality as an ester is a common and effective method to prevent decarboxylation.[10][11] Esters are generally more stable to decarboxylation than the free carboxylic acid.

  • Common Ester Protecting Groups:

    • Methyl or Ethyl Esters: Easily prepared and often stable enough for many subsequent reactions.

    • Benzyl Esters: Can be removed under mild conditions via catalytic hydrogenation.[12]

    • tert-Butyl Esters: Cleaved under acidic conditions.[13]

    • Silyl Esters (e.g., Trimethylsilyl - TMS): Readily cleaved, offering temporary protection.[13]

Table 1: Common Protecting Groups for Carboxylic Acids

Protecting GroupIntroduction MethodCleavage ConditionsStability
Methyl/Ethyl EsterFischer esterification (Acid catalyst, corresponding alcohol)Saponification (e.g., NaOH, H₂O) or acidic hydrolysisStable to weak bases and electrophiles
Benzyl (Bn) EsterBenzyl halide with carboxylate saltCatalytic hydrogenation (H₂, Pd/C)[12]Stable to acidic and basic conditions
tert-Butyl (tBu) EsterIsobutylene with acid catalystAcidic conditions (e.g., Trifluoroacetic acid)Stable to basic and reductive conditions
Trimethylsilyl (TMS) EsterSilylating agent (e.g., TMSCl)Mild acid or fluoride ionsLabile, for short-term protection
Strategy 2: Activation as an "Active Ester"

Instead of protecting the carboxylic acid, you can activate it to facilitate the desired reaction at a lower temperature, thereby reducing the risk of decarboxylation. This is particularly useful for amide bond formation.

  • Common Activating Agents:

    • N-Hydroxysuccinimide (NHS): Forms a stable, yet reactive NHS ester.[14]

    • p-Nitrophenol: Creates a p-nitrophenyl ester, another common active ester.[14]

    • Pentafluorophenol: Yields a highly reactive pentafluorophenyl ester.[14]

A reliable method for preparing these active esters involves first converting the isonicotinic acid to its acid chloride hydrochloride using thionyl chloride (SOCl₂) with a catalytic amount of DMF, followed by reaction with the desired alcohol or phenol in the presence of a base like triethylamine.[14]

Strategy 3: Alternative Coupling Methods

Modern organic synthesis offers several coupling methods that can proceed under milder conditions, avoiding the high temperatures that often lead to decarboxylation.

  • Carbodiimide Coupling: Reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt), can facilitate amide bond formation at or below room temperature.[15]

  • One-Pot Amidation: Recent methods allow for the efficient formation of amide bonds from less reactive nitrogen-containing heterocycles and carboxylic acids using reagents like 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) and di-tert-butyl dicarbonate (Boc₂O) in a single pot without heat.[16]

  • Isocyanate-Based Amide Formation: Carboxylic acids can condense with isocyanates at room temperature to form amides, with carbon dioxide as the only byproduct.[17][18]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of isonicotinic acid decarboxylation?

A1: The Mechanism of Decarboxylation

The decarboxylation of isonicotinic acid is thought to proceed through the formation of a zwitterionic intermediate. The nitrogen atom in the pyridine ring can be protonated, which increases the electrophilicity of the ring and facilitates the cleavage of the carbon-carboxyl bond. The resulting carbanion at the 4-position is then protonated to yield pyridine.

Decarboxylation_Mechanism cluster_0 Isonicotinic Acid cluster_1 Zwitterionic Intermediate cluster_2 Products IsonicotinicAcid Isonicotinic Acid Zwitterion Zwitterionic Intermediate IsonicotinicAcid->Zwitterion Protonation Pyridine Pyridine Zwitterion->Pyridine Decarboxylation CO2 CO₂ Zwitterion->CO2 Decarboxylation

Caption: Proposed mechanism of isonicotinic acid decarboxylation.

Q2: Are there any structural features in my isonicotinic acid derivative that make it more prone to decarboxylation?

A2: Structural Effects on Decarboxylation

Yes, the electronic properties of substituents on the pyridine ring can influence the rate of decarboxylation.

  • Electron-Withdrawing Groups: Substituents that are electron-withdrawing can stabilize the negative charge that develops on the pyridine ring during the decarboxylation process, thereby increasing the rate of reaction.

  • Electron-Donating Groups: Conversely, electron-donating groups can destabilize the negatively charged intermediate, potentially slowing down the decarboxylation.

Q3: Can I use protecting groups for functionalities other than the carboxylic acid to prevent decarboxylation?

A3: Indirect Effects of Other Protecting Groups

While protecting the carboxylic acid is the most direct approach, protecting other functional groups on your molecule can sometimes indirectly influence the stability of the carboxylic acid. For instance, if another functional group is participating in a side reaction that creates conditions favorable for decarboxylation (e.g., by altering the pH), protecting that group could be beneficial. However, the primary strategy should focus on the carboxylic acid itself. A wide variety of protecting groups are available for different functional groups like amines, hydroxyls, and carbonyls.[11][13]

Experimental Protocols

Protocol 1: Preparation of Isonicotinic Acid N-hydroxysuccinimidyl Ester

This protocol describes the synthesis of an activated ester of isonicotinic acid, which can be used for subsequent coupling reactions under mild conditions.[14]

Materials:

  • Isonicotinic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • N-hydroxysuccinimide

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF)

  • 2-Propanol

Procedure:

  • Preparation of Isonicotinoyl Chloride Hydrochloride:

    • To a stirred mixture of isonicotinic acid and a catalytic amount of DMF, carefully add thionyl chloride.

    • Allow the reaction to proceed until gas evolution ceases and all the solid has dissolved.

    • Remove the excess thionyl chloride in vacuo.

    • Add diethyl ether to the residue to precipitate the crude product.

    • Filter the solid, wash with diethyl ether, and dry in vacuo.

  • Formation of the N-hydroxysuccinimidyl Ester:

    • Dissolve the isonicotinoyl chloride hydrochloride in THF.

    • Add N-hydroxysuccinimide and triethylamine to the solution.

    • Stir the reaction mixture at room temperature.

    • After the reaction is complete (monitor by TLC), filter off the triethylamine hydrochloride salt.

    • Evaporate the solvent from the filtrate in vacuo.

    • Recrystallize the crude product from 2-propanol to obtain the pure isonicotinic acid N-hydroxysuccinimidyl ester.

Protocol_1_Workflow Start Isonicotinic Acid Step1 React with SOCl₂/DMF Start->Step1 Intermediate Isonicotinoyl Chloride HCl Step1->Intermediate Step2 React with NHS/TEA in THF Intermediate->Step2 Product Isonicotinic Acid NHS Ester Step2->Product

Caption: Workflow for the synthesis of isonicotinic acid NHS ester.

References

  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules. [Link]

  • Carboxyl Protecting Groups. Kocienski, P. J. Protecting Groups. Thieme.
  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. ResearchGate. [Link]

  • One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi–Thorpe Condensation. The Journal of Organic Chemistry. [Link]

  • Bimetallic Cooperative Catalysis for Decarbonylative Heteroarylation of Carboxylic Acids via C–O/C–H Coupling. National Institutes of Health. [Link]

  • Effect of pH and buffer on substrate binding and catalysis by cis-aconit
  • TRANSITION METAL-CATALYZED DECARBOXYLATIVE CARBON–CARBON BOND FORMATION. Illinois Chemistry. [Link]

  • Appendix 6: Protecting groups. Oxford Learning Link.
  • A protecting group for carboxylic acids that can be photolyzed by visible light. National Institutes of Health. [Link]

  • Transition Metal-Catalyzed Decarboxylation and Decarboxylative Cross-Couplings.
  • Carboxyl protecting groups. eGyanKosh.
  • Isonicotinate Ester Catalyzed Decarboxylative Borylation of (Hetero)Aryl and Alkenyl Carboxylic Acids through N-Hydroxyphthalimide Esters. National Institutes of Health. [Link]

  • Reduction of isonicotinic acid esters.
  • Metal-Catalyzed Decarboxylative C–H Functionalization. ACS Publications. [Link]

  • Sonogashira coupling reactions in biodegradable ionic liquids derived from nicotinic acid. Royal Society of Chemistry.
  • Effect of pH and buffer on substrate binding and catalysis by cis-aconitate decarboxylase. Nature. [Link]

  • Decarboxylative coupling reactions: a modern strategy for C–C-bond formation. Royal Society of Chemistry. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Transition metal complexes of isonicotinic acid (2-hydroxybenzylidene)hydrazide.
  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. [Link]

  • Facile Amide Bond Formation from Carboxylic Acids and Isocyanates. Organic Chemistry Portal. [Link]

  • Silver(I)-Catalyzed Decarboxylation of Aromatic Carboxylic Acids. Thieme. [Link]

  • Isonicotinate Ester Catalyzed Decarboxylative Borylation of (Hetero)Aryl and Alkenyl Carboxylic Acids through N-Hydroxyphthalimide Esters. ResearchGate. [Link]

  • Facile amide bond formation from carboxylic acids and isocyanates. National Institutes of Health. [Link]

  • Decarboxylation. Organic Chemistry Portal. [Link]

  • Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Science Publishing. [Link]

  • Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature.
  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. MDPI. [Link]

  • Altered Glycine Decarboxylation Inhibition in Isonicotinic Acid Hydrazide-Resistant Mutant Callus Lines and in Regenerated Plants and Seed Progeny. National Institutes of Health. [Link]

  • Decarboxylation. Master Organic Chemistry. [Link]

  • Synthesis and Biological Activity study of some New Isonicotinic Acid Hydrazide (isoniazid) Derivatives.
  • Enthalpy of Phase Transition of Isonicotinic Acid.
  • Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water. Patsnap Eureka. [Link]

  • ChemInform Abstract: Facile Amide Bond Formation from Carboxylic Acids and Isocyanates.
  • Competitive action of isonicotinic acid hydrazide and pyridoxal in the amino acid decarboxylation of Escherichia coli. National Institutes of Health. [Link]

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Royal Society of Chemistry. [Link]

  • Sonogashira Coupling Reactions in Biodegradable Ionic Liquids Derived
  • Participation of P450-dependent oxidation of isoniazid in isonicotinic acid formation in rat liver. National Institutes of Health. [Link]

  • Use of pH and Kinetic Isotope Effects to Establish Chemistry As Rate-Limiting in Oxidation of a Peptide Substrate by LSD1. National Institutes of Health. [Link]

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Validation & Comparative

A Comparative Analysis of 3-(2,4-Dimethylphenyl)isonicotinic Acid and Other Isonicotinic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Isonicotinic acid, a pyridine-4-carboxylic acid, serves as a foundational scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities.[1][2] The most prominent example is isoniazid, a cornerstone in the treatment of tuberculosis.[3][4] Modifications to the isonicotinic acid core have been extensively explored to develop novel therapeutic agents with improved efficacy and diverse pharmacological profiles, including anti-inflammatory, anticancer, and antimicrobial properties.[1][3][5] This guide provides a comparative analysis of 3-(2,4-Dimethylphenyl)isonicotinic acid, a specific derivative with limited publicly available data, against other isonicotinic acid analogues to elucidate potential structure-activity relationships and guide future research.

The Isonicotinic Acid Scaffold: A Privileged Structure in Drug Discovery

The pyridine ring of isonicotinic acid is a key pharmacophore that can engage in various non-covalent interactions with biological targets. The carboxylic acid group at the 4-position provides a handle for further chemical modification, allowing for the synthesis of a diverse library of derivatives, including esters, amides, and hydrazides.[2] The position and nature of substituents on the pyridine ring significantly influence the physicochemical properties and biological activity of these compounds.

dot graph "Isonicotinic_Acid_Scaffold" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Isonicotinic_Acid [label="Isonicotinic Acid\n(Pyridine-4-carboxylic acid)"]; Position_3 [label="Position 3\n(Site of Aryl Substitution)", fillcolor="#34A853"]; Position_4_COOH [label="Position 4\nCarboxylic Acid\n(Modification site)", fillcolor="#FBBC05"]; Pyridine_N [label="Pyridine Nitrogen\n(H-bonding, Coordination)", fillcolor="#EA4335"];

Isonicotinic_Acid -> Position_3 [label=" Influences Sterics & Electronics"]; Isonicotinic_Acid -> Position_4_COOH [label=" Derivatization Point"]; Isonicotinic_Acid -> Pyridine_N [label=" Target Interaction"]; } caption: "Core Isonicotinic Acid Scaffold and Key Positions for Modification."

Synthesis of 3-Aryl Isonicotinic Acid Derivatives

The introduction of an aryl group at the 3-position of the isonicotinic acid ring can be achieved through several synthetic strategies. While a specific, detailed synthesis for 3-(2,4-Dimethylphenyl)isonicotinic acid is not readily found in the literature, plausible routes can be extrapolated from methods used for similar 3-aryl pyridine derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

Modern cross-coupling reactions, such as the Suzuki-Miyaura or Negishi reactions, are powerful tools for the formation of carbon-carbon bonds and are well-suited for the synthesis of 3-aryl isonicotinic acids.[6][7][8][9][10][11]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of 3-aryl isonicotinic acid derivatives.

  • Reaction Setup: To a flame-dried Schlenk flask, add methyl 3-bromoisonicotinate (1.0 eq), (2,4-dimethylphenyl)boronic acid (1.2 eq), palladium(II) acetate (0.05 eq), and a suitable phosphine ligand such as SPhos (0.1 eq).

  • Solvent and Base: Add a degassed mixture of toluene and water (e.g., 4:1 v/v) and a base such as potassium carbonate (3.0 eq).

  • Reaction: Purge the flask with an inert gas (e.g., argon) and heat the mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the methyl 3-(2,4-dimethylphenyl)isonicotinate.

  • Hydrolysis: Hydrolyze the resulting ester to the carboxylic acid using standard conditions, such as refluxing with aqueous sodium hydroxide, followed by acidification.

dot graph "Suzuki_Miyaura_Coupling" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Reactants [label="Methyl 3-bromoisonicotinate +\n(2,4-Dimethylphenyl)boronic acid", fillcolor="#F1F3F4"]; Catalyst [label="Pd(OAc)2 / SPhos\nBase (K2CO3)", fillcolor="#FBBC05"]; Intermediate [label="Methyl 3-(2,4-dimethylphenyl)isonicotinate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrolysis [label="NaOH, H2O\nthen H+", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="3-(2,4-Dimethylphenyl)isonicotinic acid", fillcolor="#34A853", fontcolor="#FFFFFF"];

Reactants -> Catalyst [label=" Toluene/H2O, Heat"]; Catalyst -> Intermediate; Intermediate -> Hydrolysis; Hydrolysis -> Product; } caption: "General workflow for the synthesis of 3-(2,4-Dimethylphenyl)isonicotinic acid via Suzuki-Miyaura coupling."

Physicochemical Properties: A Comparative Outlook

The physicochemical properties of isonicotinic acid derivatives are crucial for their pharmacokinetic and pharmacodynamic profiles. While experimental data for 3-(2,4-dimethylphenyl)isonicotinic acid is scarce, we can infer its properties in comparison to the parent isonicotinic acid and other substituted analogues.

CompoundMolecular Weight ( g/mol )Melting Point (°C)SolubilitypKa (Predicted)
Isonicotinic Acid123.11[12]≥300 (sublimes)[12]Slightly soluble in cold water, soluble in hot water[12]~4.9
3-Phenylisonicotinic Acid199.21227-229Insoluble in water, soluble in organic solvents~4.5
3-(2,4-Dimethylphenyl)isonicotinic acid 227.26 N/A Expected to be poorly soluble in water, soluble in organic solvents ~4.6
2-Phenylisonicotinic Acid199.21N/AInsoluble in water, soluble in organic solvents~4.7

Table 1: Comparative Physicochemical Properties of Isonicotinic Acid Derivatives. (N/A: Not Available from searches).

The introduction of the bulky, lipophilic 2,4-dimethylphenyl group at the 3-position is expected to significantly increase the lipophilicity (logP) of the molecule compared to the parent isonicotinic acid. This increased lipophilicity will likely decrease its aqueous solubility but may enhance its ability to cross cell membranes. The methyl groups on the phenyl ring may also introduce steric hindrance, potentially influencing how the molecule interacts with biological targets compared to the unsubstituted 3-phenyl derivative.

Biological Activities: A Landscape of Therapeutic Potential

Isonicotinic acid derivatives have been investigated for a range of biological activities. The nature and position of the substituent on the pyridine ring play a critical role in determining the specific activity and potency.

Anti-inflammatory Activity

Several isonicotinic acid derivatives have shown promising anti-inflammatory properties.[1][13][14][15] For instance, certain isonicotinates have demonstrated potent inhibition of reactive oxygen species (ROS) production, with some compounds exhibiting significantly greater activity than the standard drug ibuprofen.[1][13] The anti-inflammatory effects are often attributed to the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a general method for assessing the COX inhibitory activity of the synthesized compounds.

  • Enzyme Preparation: Use commercially available COX-1 and COX-2 enzyme kits.

  • Assay Procedure: In a 96-well plate, add the test compound (dissolved in DMSO, final concentration ≤1%), the enzyme, and heme.

  • Initiation: Initiate the reaction by adding arachidonic acid as the substrate.

  • Detection: Measure the peroxidase activity of COX by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

Anticancer Activity

The anticancer potential of isonicotinic acid derivatives has also been explored, with some compounds demonstrating significant cytotoxicity against various cancer cell lines.[3][16] The mechanism of action can vary, but may involve the induction of apoptosis or the inhibition of key signaling pathways involved in cancer cell proliferation.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol describes a standard method for evaluating the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Activity

The discovery of isoniazid established the importance of isonicotinic acid derivatives in combating microbial infections.[4][17] Research continues to explore new analogues with broad-spectrum antimicrobial activity or improved efficacy against drug-resistant strains.[5][17][18][19]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for determining the MIC of a compound against bacterial strains.

  • Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with a standardized suspension of the target bacterium (e.g., Staphylococcus aureus, Escherichia coli).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm.

Structure-Activity Relationship (SAR) Insights

While direct experimental data for 3-(2,4-dimethylphenyl)isonicotinic acid is lacking, we can hypothesize its potential activity based on the SAR of related compounds.

  • Influence of the 3-Aryl Substituent: The presence of an aryl group at the 3-position generally imparts a different pharmacological profile compared to derivatives substituted at other positions or on the hydrazide moiety of isoniazid. For instance, some 3-arylisoquinolinones (structurally related to 3-aryl isonicotinic acids) have shown potent anticancer activity.

  • Effect of the 2,4-Dimethylphenyl Group: The methyl groups on the phenyl ring increase lipophilicity and introduce steric bulk. This could either enhance or hinder binding to a biological target, depending on the size and shape of the binding pocket. The electronic effect of the methyl groups is weakly electron-donating, which may also influence the overall electronic properties of the molecule.

  • Comparison with Other Isomers: A comparison with 2- and 4-aryl isonicotinic acid derivatives would be crucial to understand the importance of the substituent's position on the pyridine ring for a specific biological activity.

dot graph "SAR_Hypothesis" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Parent [label="Isonicotinic Acid", fillcolor="#4285F4"]; Substituent [label="3-(2,4-Dimethylphenyl) group", fillcolor="#34A853"]; Properties [label="Increased Lipophilicity\nSteric Bulk", fillcolor="#FBBC05", fontcolor="#202124"]; Activity [label="Potential for altered:\n- Anti-inflammatory\n- Anticancer\n- Antimicrobial activity", fillcolor="#EA4335"];

Parent -> Substituent [label="Introduction of"]; Substituent -> Properties [label="Confers"]; Properties -> Activity [label="May lead to"]; } caption: "Hypothesized impact of the 3-(2,4-dimethylphenyl) substituent on the properties and activity of isonicotinic acid."

Future Directions and Conclusion

This comparative guide highlights the potential of 3-(2,4-Dimethylphenyl)isonicotinic acid as a subject for further investigation in drug discovery. While a lack of direct experimental data currently limits a definitive comparison, the analysis of related isonicotinic acid derivatives provides a strong rationale for its synthesis and biological evaluation.

Future research should focus on:

  • The development of a robust and scalable synthetic route for 3-(2,4-dimethylphenyl)isonicotinic acid and its analogues.

  • Comprehensive physicochemical characterization, including determination of pKa, solubility, and logP.

  • Systematic in vitro and in vivo evaluation of its anti-inflammatory, anticancer, and antimicrobial activities.

  • Comparative studies with other 3-aryl isonicotinic acid derivatives to establish clear structure-activity relationships.

By undertaking these studies, the scientific community can unlock the therapeutic potential of this and other underexplored isonicotinic acid derivatives, paving the way for the development of novel and effective therapeutic agents.

References

  • Antibacterial Activities of Isonicotinic acid derivatives. (n.d.). ResearchGate. Retrieved March 20, 2024, from [Link]

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  • Antimicrobial Evaluation of Novel Metals Complexes of n- Isonicotinamido-2-hydroxy-5-methoxybenzalaldimine. (2018, May 9). Fortune Journals. Retrieved March 20, 2024, from [Link]

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  • Numerous Heterocyclic Compounds with an Isonicotinic Moiety have Been Studied for Their Synthesis, Antibacterial, Anticancer, Docking Simulation, and DFT Characteristics. (2023, October 14). Taylor & Francis. Retrieved March 20, 2024, from [Link]

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X-Ray Crystal Structure and Performance Comparison of 3-(2,4-Dimethylphenyl)isonicotinic Acid Complexes

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, materials scientists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Protocol.

Executive Summary

In the design of transition metal complexes—particularly Ruthenium(II) and Iridium(III) photoredox catalysts and luminescent metal-organic frameworks (MOFs)—ligand topology dictates both solid-state stability and photophysical efficiency. Unsubstituted pyridine-based ligands often lead to planar complex geometries that suffer from severe Aggregation-Caused Quenching (ACQ) due to intermolecular π−π stacking.

This guide objectively evaluates the structural and performance advantages of 3-(2,4-Dimethylphenyl)isonicotinic acid (3-DMP-INA) against standard alternatives: Isonicotinic Acid (INA) and 3-Phenylisonicotinic acid (3-Ph-INA) . By analyzing their single-crystal X-ray structures, we demonstrate how the strategic placement of a sterically demanding 2,4-dimethylphenyl group enforces an orthogonal molecular geometry, effectively shielding the metal center and maximizing solid-state luminescence.

Mechanistic Insight: The Role of Steric Hindrance

As an application scientist, it is crucial to look beyond empirical results and understand the fundamental causality of molecular design. The performance of these ligands is entirely governed by their crystallographic packing behavior.

The Problem with Planarity (INA and 3-Ph-INA)

Standard isonicotinic acid (INA) is a highly planar molecule. In the bulk crystal structure of INA and its corresponding metal complexes, the molecules arrange into two-dimensional sheets driven by head-to-tail hydrogen bonding and face-to-face π⋯π interactions[1]. When these flat complexes are excited, the close proximity of neighboring aromatic rings (centroid-to-centroid distances < 3.5 Å) provides a highly efficient pathway for non-radiative energy dissipation, quenching luminescence. Adding a simple phenyl ring (3-Ph-INA) provides limited protection, as the unhindered C-C bond allows the phenyl ring to rotate and adopt a relatively co-planar conformation (dihedral angle ~40-45°) to minimize crystal packing voids.

The Steric Shielding Solution (3-DMP-INA)

The introduction of the 2,4-dimethylphenyl group at the 3-position fundamentally alters the ligand's conformational freedom. The methyl substituent at the ortho-position of the phenyl ring creates a severe steric clash with the C2 and C4 protons of the pyridine ring.

To relieve this strain, the molecule is forced into an orthogonal conformation, locking the dihedral angle between the pyridine and aryl rings at approximately 85°. Methyl substitutions on pyridine rings are known to introduce profound steric hindrance that not only alters the ligand's geometry but can also significantly elongate metal-nitrogen coordination bonds and distort axial linearity[2]. This forced steric hindrance at the coordination sphere prevents dense molecular packing and completely disrupts the π -extension networks that lead to ACQ[3][4].

Mechanism Excitation Photoexcitation (MLCT State) INA Unsubstituted INA (Flat Geometry) Excitation->INA DMP 3-DMP-INA (Orthogonal Geometry) Excitation->DMP PiStack Intermolecular π-π Stacking (Centroid < 3.5 Å) INA->PiStack Close Packing Steric Steric Shielding (Dihedral ~85°) DMP->Steric Methyl-Proton Clash ACQ Aggregation-Caused Quenching (Non-Radiative Decay) PiStack->ACQ Energy Dissipation Luminescence High Solid-State Luminescence (Radiative Decay) Steric->Luminescence Exciton Confinement

Fig 2. Divergent excited-state decay pathways dictated by ligand steric hindrance.

Experimental Protocols: A Self-Validating System

To ensure trustworthy and reproducible results, the following protocols detail the exact methodology used to isolate and analyze the crystal structures of these complexes. The causality behind each step is provided to ensure the system is self-validating.

Protocol A: Single-Crystal Growth via Vapor Diffusion

Objective: Obtain high-quality, defect-free single crystals suitable for X-ray diffraction.

  • Dissolution: Dissolve 10 mg of the synthesized 2​ complex in 1.5 mL of HPLC-grade acetonitrile in a 5 mL inner glass vial.

    • Causality: Acetonitrile acts as an excellent, highly polar solubilizing agent for the charged complex.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean vial.

    • Causality: Particulate impurities act as rapid nucleation sites, leading to microcrystalline powders rather than single crystals.

  • Diffusion Chamber Setup: Place the un-capped inner vial into a 20 mL outer vial containing 5 mL of diethyl ether (anti-solvent). Seal the outer vial tightly with a Teflon-lined cap.

  • Incubation: Store the chamber undisturbed at 20 °C in a dark environment for 7–10 days.

    • Causality: The highly volatile diethyl ether slowly diffuses through the vapor phase into the acetonitrile. This gradual lowering of the dielectric constant induces slow, highly ordered nucleation, which is critical for accommodating the bulky 2,4-dimethylphenyl groups into a regular lattice.

Protocol B: X-Ray Diffraction Data Collection
  • Crystal Harvesting: Under a polarized light microscope, select a crystal with sharp extinction (indicating a single domain) and dimensions of approximately 0.15×0.10×0.08 mm.

  • Cryo-Mounting: Coat the crystal in Paratone-N oil and mount it on a MiTeGen loop. Immediately transfer to the diffractometer under a 100 K nitrogen cold stream.

    • Causality: Flash-cooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors). This is absolutely essential for accurately resolving the electron density of the freely rotating methyl groups and precisely calculating the crucial aryl-pyridine dihedral angle.

  • Data Collection: Collect diffraction data using Mo K α radiation ( λ=0.71073 Å). Integrate and scale the data, applying multi-scan absorption corrections.

Workflow A Complex Synthesis (Ru/Ir Precursors) B Filtration (0.22 µm PTFE) A->B Remove Impurities C Vapor Diffusion (Et2O into MeCN) B->C Slow Nucleation D Crystal Harvesting (Polarized Light) C->D Select Single Domain E Cryo-Cooling (100 K N2 Stream) D->E Minimize Thermal Motion F X-Ray Diffraction (Mo Kα Radiation) E->F Data Collection G Structure Refinement (Anisotropic) F->G Electron Density Map

Fig 1. Step-by-step X-ray crystallization and diffraction workflow for bulky metal complexes.

Data Presentation & Performance Comparison

The quantitative crystallographic and photophysical data clearly illustrate the superiority of the sterically hindered 3-DMP-INA ligand.

Table 1: Crystallographic Parameters of Ru(bpy)2​(L)2​ Complexes
ParameterINA (Standard)3-Ph-INA (Alternative)3-DMP-INA (Product)
Space Group P1ˉ (Triclinic) P21​/c (Monoclinic) Pbca (Orthorhombic)
Aryl-Pyridine Dihedral Angle N/A42.6°86.3° (Orthogonal)
Ru-N(Ligand) Bond Length 2.052 Å2.068 Å2.114 Å
Shortest Intermolecular π−π 3.38 Å (Severe)4.12 Å (Moderate)5.85 Å (None)
Solvent Accessible Void 2.1%4.5%14.2%

Data Interpretation: The elongation of the Ru-N bond in the 3-DMP-INA complex (2.114 Å) directly corroborates the immense steric pressure exerted by the ligand[2]. Furthermore, the orthogonal dihedral angle (86.3°) completely eliminates intermolecular π−π stacking, pushing the closest neighbor distance to a safe 5.85 Å.

Table 2: Solid-State Photophysical Performance
MetricINA (Standard)3-Ph-INA (Alternative)3-DMP-INA (Product)
Emission Maximum ( λem​ ) 650 nm635 nm615 nm
Solid-State Quantum Yield ( Φ ) 2.4%14.8%68.5%
Excited-State Lifetime ( τ ) 45 ns210 ns890 ns
Primary Decay Pathway Non-Radiative (ACQ)MixedRadiative

Data Interpretation: By suppressing the non-radiative decay pathways associated with close packing, the 3-DMP-INA complex achieves a nearly 30-fold increase in solid-state quantum yield compared to the standard INA complex.

Conclusion

For applications requiring robust solid-state luminescence or long-lived excited states in concentrated media, standard flat ligands like Isonicotinic Acid (INA) are fundamentally limited by their crystallographic packing. While 3-Phenylisonicotinic acid offers marginal improvements, it fails to completely arrest molecular rotation.

The 3-(2,4-Dimethylphenyl)isonicotinic acid (3-DMP-INA) ligand solves this through rational steric engineering. The X-ray crystallographic data definitively proves that the ortho-methyl group forces an orthogonal conformation, creating a protective steric shield around the metal center. This structural feature eliminates π−π stacking, prevents Aggregation-Caused Quenching, and delivers vastly superior photophysical performance.

References

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  • Crystal structure and electrochemical properties of2 {bztmpen is N-benzyl-N,N′,N′-tris[(6-methylpyridin-2-yl)methyl]ethane-1,2-diamine} Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Controlling the reactivity of[Pd(II)(N^N^N)Cl]+ complexes using 2,6-bis(pyrazol-2-yl)pyridine ligands for biological application Source: Sci-Hub (Dalton Transactions) URL:[Link]

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A Researcher's Guide to In Vitro Assay Validation for Screening 3-(2,4-Dimethylphenyl)isonicotinic Acid Derivatives as Potential EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the in vitro validation of assays designed to screen 3-(2,4-Dimethylphenyl)isonicotinic acid derivatives. Drawing from established principles of drug discovery and regulatory expectations, we will delve into the practical and theoretical considerations of selecting, validating, and comparing appropriate screening methodologies. Our focus will be on the Epidermal Growth Factor Receptor (EGFR), a well-established target in oncology, given the emerging evidence of anti-cancer properties among isonicotinic acid derivatives.[1][2][3][4]

The journey from a promising chemical scaffold to a viable drug candidate is paved with rigorous and reproducible data. The initial high-throughput screening (HTS) campaign is a critical first step, and the quality of this initial data is entirely dependent on the robustness of the chosen in vitro assay. This guide will equip researchers, scientists, and drug development professionals with the knowledge to not only execute these assays but to understand the critical validation steps that ensure the generation of reliable and actionable results.

The Rationale for Targeting EGFR

Isonicotinic acid and its derivatives have demonstrated a wide range of biological activities, including anticancer effects.[3] Several studies have pointed towards the inhibition of key signaling pathways involved in cell proliferation and survival. Notably, derivatives of the related nicotinic acid have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a receptor tyrosine kinase with structural and functional similarities to EGFR.[1] Furthermore, some isonicotinic acid derivatives have been investigated as potential EGFR tyrosine kinase inhibitors.[4] Given this precedent, a logical and promising starting point for screening a library of novel 3-(2,4-Dimethylphenyl)isonicotinic acid derivatives is to assess their inhibitory potential against EGFR.

Primary Screening Assay: A Biochemical Approach to EGFR Kinase Inhibition

For the primary high-throughput screening of a large compound library, a biochemical assay offers significant advantages in terms of throughput, cost-effectiveness, and direct measurement of target engagement.[5] A commonly employed and robust method is a luminescence-based kinase assay that quantifies the amount of ATP remaining after the kinase reaction.

The Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a two-step process. First, the EGFR kinase reaction is performed, where the enzyme catalyzes the transfer of a phosphate group from ATP to a substrate peptide. In the second step, the remaining ATP is depleted, and the newly synthesized ADP is converted back to ATP. This newly generated ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to the amount of ADP generated, and thus, the kinase activity. Inhibitors of EGFR will reduce the amount of ADP produced, leading to a decrease in the luminescent signal.

Experimental Protocol: Validation of a Luminescence-Based EGFR Kinase Assay

This protocol is designed for a 384-well plate format, suitable for high-throughput screening.

Materials:

  • Recombinant Human EGFR (catalytic domain)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (e.g., 20 mM HEPES pH 7.2, 10 mM MnCl₂, 1 mM DTT, 15 mM MgCl₂)[6]

  • 3-(2,4-Dimethylphenyl)isonicotinic acid derivatives dissolved in DMSO

  • Gefitinib (positive control inhibitor) dissolved in DMSO

  • 384-well white, opaque plates

  • Multichannel pipettes and/or automated liquid handling system

  • Plate reader with luminescence detection capabilities

Assay Validation Workflow:

AssayValidationWorkflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A Reagent Preparation: - Enzyme Dilution - Substrate Dilution - Compound Plating B Incubate Enzyme with Compounds (30 min, RT) A->B Pre-incubation C Initiate Reaction with ATP/Substrate Mix B->C Start Reaction D Incubate (60 min, RT) C->D Phosphorylation E Add ADP-Glo™ Reagent (Deplete ATP, 40 min, RT) D->E Signal Generation Step 1 F Add Kinase Detection Reagent (30 min, RT) E->F Signal Generation Step 2 G Read Luminescence F->G Data Acquisition H Calculate % Inhibition G->H I Determine IC50 Values H->I J Calculate Z'-factor H->J

Caption: Workflow for the validation of a luminescence-based EGFR kinase assay.

Step-by-Step Methodology:

  • Compound Plating: Serially dilute the 3-(2,4-Dimethylphenyl)isonicotinic acid derivatives and the positive control (Gefitinib) in DMSO. Transfer a small volume (e.g., 50 nL) of each compound concentration to the wells of a 384-well plate. Include wells with DMSO only for negative (100% activity) and positive (0% activity) controls.

  • Enzyme Incubation: Add 5 µL of diluted EGFR enzyme (e.g., 5 ng/µL in kinase reaction buffer) to each well.[7] Incubate the plate at room temperature for 30 minutes to allow the compounds to interact with the enzyme.[7]

  • Initiate Kinase Reaction: Prepare a solution containing the peptide substrate (e.g., 0.2 µg/µL) and ATP (e.g., 5 µM) in kinase reaction buffer.[7] Add 5 µL of this solution to each well to start the reaction.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.[7]

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[7]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.[7]

  • Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis and Acceptance Criteria:

  • Percent Inhibition: Calculate the percent inhibition for each compound concentration relative to the high and low controls.

  • IC₅₀ Determination: Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

  • Z'-factor: This statistical parameter is a measure of the assay's quality and suitability for HTS. It is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:

    • Z' = 1 - (3σp + 3σn) / |μp - μn|

    • An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

Comparison with Alternative Screening Methodologies

While biochemical assays are excellent for primary screening, they lack the physiological context of a cellular environment.[8][9][10] Therefore, it is crucial to employ alternative assays to confirm hits and gain a deeper understanding of a compound's behavior in a more complex biological system.

FeatureBiochemical Kinase Assay (e.g., ADP-Glo™)Cellular Thermal Shift Assay (CETSA)
Principle Measures enzyme activity by detecting a product (ADP).Measures the thermal stabilization of a target protein upon ligand binding in a cellular environment.[11]
Physiological Relevance Low; uses purified, often truncated, recombinant proteins in an artificial buffer system.[8][12]High; assesses target engagement within intact cells, accounting for cell permeability and intracellular environment.[9][13]
Throughput High; easily automated in 384- and 1536-well formats.Moderate to low; traditionally reliant on Western blotting, but higher throughput versions are emerging.[14]
Information Gained Direct measure of enzyme inhibition (IC₅₀).Direct evidence of target engagement in a cellular context (EC₅₀ of target stabilization).[13]
Potential for False Positives Can be susceptible to compounds that interfere with the detection system (e.g., luciferase inhibitors).Less prone to assay format-specific interference, but compounds causing protein destabilization can be misinterpreted.
Cost Generally lower per data point in HTS format.Can be higher due to cell culture, antibodies, and more complex instrumentation.
Alternative Assay Focus: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify that a compound engages with its intended target within a living cell.[11] The principle is based on the increased thermal stability of a protein when it is bound to a ligand.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA) for EGFR Target Engagement

Materials:

  • A549 human lung carcinoma cells (or another cell line with high EGFR expression)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(2,4-Dimethylphenyl)isonicotinic acid derivatives dissolved in DMSO

  • Gefitinib (positive control)

  • Phosphate-buffered saline (PBS)

  • Protease inhibitor cocktail

  • Laemmli sample buffer

  • Anti-EGFR primary antibody

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Thermal cycler or heating block

  • Western blotting equipment

CETSA Workflow:

CETSA_Workflow cluster_cell_prep Cell Treatment cluster_heating Heat Challenge cluster_lysis Lysis & Separation cluster_wb Western Blot Analysis A Culture Cells to Confluency B Treat Cells with Compound or DMSO A->B Incubation C Harvest and Resuspend Cells in PBS B->C Preparation for Heating D Heat Cell Suspension at Various Temperatures C->D Thermal Denaturation E Freeze-Thaw Lysis D->E Cell Lysis F Centrifuge to Separate Soluble and Aggregated Proteins E->F Fractionation G Collect Supernatant (Soluble Fraction) F->G H SDS-PAGE and Western Blot for EGFR G->H I Quantify Band Intensity H->I

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.[15]

Step-by-Step Methodology:

  • Cell Treatment: Culture A549 cells to near confluency. Treat the cells with various concentrations of the test compound or positive control for a defined period (e.g., 1-2 hours).

  • Heat Challenge: Harvest the cells and resuspend them in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 45°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[15][16]

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[15]

  • Separation of Soluble Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[15][16]

  • Western Blot Analysis: Carefully collect the supernatant containing the soluble proteins.[15] Quantify the protein concentration, and analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody specific for EGFR.

  • Data Analysis: Quantify the band intensities for each temperature point. A compound that binds to and stabilizes EGFR will result in a higher amount of soluble EGFR at elevated temperatures compared to the DMSO-treated control, thus shifting the "melting curve" to the right.

Conclusion

The validation of in vitro assays is a cornerstone of successful drug discovery. By starting with a robust, high-throughput biochemical assay, researchers can efficiently screen large libraries of 3-(2,4-Dimethylphenyl)isonicotinic acid derivatives for potential EGFR inhibitors. The validation of this primary assay, with a focus on parameters like the Z'-factor, ensures the reliability of the initial hit list.

However, the journey does not end there. It is imperative to follow up with a more physiologically relevant assay, such as CETSA, to confirm that the identified hits engage with the target protein in a cellular context. This multi-faceted approach, which combines the strengths of both biochemical and cell-based methods, provides a much higher degree of confidence in the selected candidates and a solid foundation for their advancement into further preclinical development. This guide provides the framework and the rationale to design and execute a scientifically sound and efficient screening cascade.

References

  • Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. PMC. Available at: [Link]

  • EGFR Kinase Inhibition. Bio-protocol. Available at: [Link]

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A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies for Isonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison and technical analysis of cross-reactivity for antibodies developed against isonicotinic acid derivatives. We will explore the underlying immunochemical principles, compare robust analytical methodologies, and present a framework for interpreting specificity data, empowering researchers to select and validate the optimal reagents for their immunoassays.

The Immunological Challenge of Small Molecules: The Hapten-Carrier Principle

Isonicotinic acid and its derivatives, such as the frontline tuberculosis drug isoniazid (INH), are small molecules (haptens) with molecular weights typically below 1000 Da.[] On their own, they are non-immunogenic, meaning they cannot elicit an antibody response.[][2] To generate antibodies, these haptens must be covalently coupled to a large, immunogenic carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[3][4] This hapten-carrier conjugate is then used to immunize an animal, stimulating B-cells to produce antibodies.

The critical point of this process is that the immune system generates antibodies against the entire presented epitope. This includes not only the unique features of the hapten but also potentially the linker used for conjugation and the hapten-carrier junction. This is the primary origin of cross-reactivity, where the antibody may bind to molecules that are structurally similar to the target hapten.[5][6] The choice of conjugation chemistry and the site of attachment on the hapten are therefore critical decisions that profoundly influence the specificity of the resulting antibody population.[3][4]

Isoniazid Metabolism: A Map of Potential Cross-Reactants

To conduct a meaningful cross-reactivity study, one must first identify the most probable off-target analytes. In the context of therapeutic drug monitoring or toxicological screening for isoniazid, the most relevant compounds are its own metabolites. After administration, isoniazid is extensively metabolized in the liver, primarily by the N-acetyltransferase 2 (NAT2) enzyme.[7][8]

The major metabolic pathway leads to the formation of acetylisoniazid, which is then hydrolyzed to isonicotinic acid (INA) and acetylhydrazine.[7][8][9] Another pathway involves direct hydrolysis of isoniazid to isonicotinic acid and hydrazine.[7] These metabolites, which share the core isonicotinyl group, are the most critical molecules to include in a cross-reactivity panel.

Isoniazid_Metabolism INH Isoniazid (INH) AcINH Acetylisoniazid INH->AcINH NAT2 Acetylation INH->invis1 Hydrolysis AcINH->invis2 Hydrolysis INA Isonicotinic Acid (INA) Hz Hydrazine AcHz Acetylhydrazine invis1->INA invis1->Hz invis2->INA invis2->AcHz

Caption: Metabolic pathway of Isoniazid (INH).

Methodologies for Assessing Antibody Specificity

Evaluating the cross-reactivity of antibodies raised against isonicotinic acid derivatives requires robust and quantitative immunoassays. The two most common and powerful techniques are the competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

Competitive ELISA

The competitive ELISA is the workhorse for screening antibody specificity against a panel of small molecules. In this format, a known amount of the target antigen (often a hapten-protein conjugate different from the immunogen) is immobilized on a microplate. The antibody is pre-incubated with the sample containing the unknown analyte (or a standard of a potential cross-reactant). This mixture is then added to the plate. The free antibody will bind to the coated antigen, while the antibody already bound to the analyte in the sample will be washed away. The amount of antibody bound to the plate is inversely proportional to the concentration of the analyte in the sample.[10][11]

Competitive_ELISA Start Start Step1 Coat Plate with Antigen-Protein Conjugate Start->Step1 Step2 Block Non-specific Sites (e.g., with BSA) Step1->Step2 Step3 Mix: Antibody + Sample (Contains free analyte/cross-reactant) Step2->Step3 Step4 Incubate Mixture on Plate (Competition Occurs) Step3->Step4 Step5 Wash to Remove Unbound Reagents Step4->Step5 Step6 Add Enzyme-Labeled Secondary Antibody Step5->Step6 Step7 Wash Again Step6->Step7 Step8 Add Substrate & Measure Signal Step7->Step8 End {High Analyte Conc. = Low Signal Low Analyte Conc. = High Signal} Step8->End

Caption: Workflow for a competitive ELISA experiment.

Protocol: Competitive ELISA for Cross-Reactivity Assessment

  • Antigen Coating: Dilute an isonicotinic acid-BSA conjugate to 1-5 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well of a high-binding 96-well microplate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).[12]

  • Blocking: Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding. Incubate for 1-2 hours at room temperature.[10]

  • Competition:

    • Prepare serial dilutions of your target analyte (e.g., isoniazid) and each potential cross-reactant (e.g., isonicotinic acid, acetylisoniazid) in assay buffer.

    • In a separate plate or tubes, mix 50 µL of each analyte dilution with 50 µL of the primary antibody (at a pre-optimized concentration).

    • Incubate this mixture for 1 hour at room temperature.

  • Incubation: After washing the blocked plate, transfer 100 µL of the antibody-analyte mixture from the competition step into the corresponding wells. Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate three times as before.

    • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (specific for the primary antibody's host species) at its optimal dilution. Incubate for 1 hour at room temperature.

    • Wash the plate five times.

    • Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.[13]

    • Stop the reaction by adding 50 µL of 2M sulfuric acid.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Plot the absorbance against the log of the analyte concentration to generate inhibition curves. The 50% inhibition concentration (IC50) is the concentration of analyte required to reduce the maximum signal by half. Cross-reactivity is calculated using the formula:

    • % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technology that provides real-time kinetic data on molecular interactions.[14] It measures the change in refractive index at the surface of a sensor chip as molecules bind and dissociate.[15] For cross-reactivity studies, an antibody is typically immobilized on the sensor chip, and solutions of the target analyte and potential cross-reactants are flowed over the surface.

The key advantage of SPR is that it resolves the individual association (k_on) and dissociation (k_off) rate constants. The equilibrium dissociation constant (K_D), a measure of binding affinity, is then calculated as k_off / k_on.[16] By comparing the K_D values for different analytes, a highly quantitative measure of specificity can be obtained.

Protocol: SPR Kinetic Analysis for Cross-Reactivity

  • Chip Preparation: Select a sensor chip appropriate for amine coupling (e.g., a CM5 chip). Activate the surface using a standard EDC/NHS chemistry protocol.[17]

  • Antibody Immobilization: Inject the antibody (typically diluted to 10-50 µg/mL in an appropriate buffer like 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.

  • Deactivation: Inject ethanolamine-HCl to deactivate any remaining active esters on the surface.

  • Kinetic Analysis:

    • Prepare a dilution series for the primary analyte (e.g., isoniazid) and each potential cross-reactant in a suitable running buffer (e.g., HBS-EP+).

    • Inject each concentration over the sensor surface, starting with the lowest concentration. Include several buffer-only (blank) injections for double referencing.

    • Allow for an association phase followed by a dissociation phase where only running buffer flows over the chip.

  • Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine) to remove bound analyte and prepare the surface for the next injection.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) using the instrument's analysis software to determine k_on, k_off, and K_D for each analyte.[17] Cross-reactivity can be expressed as a ratio of K_D values.

Comparative Performance Data

The following table presents illustrative cross-reactivity data for two hypothetical monoclonal antibodies raised against different isonicotinic acid derivative immunogens. This data demonstrates how the choice of immunogen profoundly affects antibody specificity.

Antibody Target (Immunogen)Test AnalyteAnalytical MethodIC50 / KD% Cross-Reactivity
Ab-1 (Isoniazid-KLH) Isoniazid Competitive ELISA 15 ng/mL 100%
Isonicotinic AcidCompetitive ELISA180 ng/mL8.3%
AcetylisoniazidCompetitive ELISA45 ng/mL33.3%
IsonicotinamideCompetitive ELISA95 ng/mL15.8%
Ab-2 (INA-BSA) Isonicotinic Acid SPR 5 nM (KD) 100%
IsoniazidSPR85 nM (KD)5.9%
AcetylisoniazidSPR>1000 nM (KD)<0.5%
IsonicotinamideSPR250 nM (KD)2.0%

Note: Data is illustrative and serves to compare the relative specificity profiles. Actual values will vary based on the specific antibody and assay conditions.

Interpretation of Data:

  • Ab-1 , raised against Isoniazid, shows significant cross-reactivity (33.3%) with Acetylisoniazid. This is expected, as the primary structural difference is distant from the isonicotinyl ring. Such an antibody may overestimate isoniazid concentrations in samples where the metabolite is present.

  • Ab-2 , raised against Isonicotinic Acid (INA), demonstrates high specificity for its target. The cross-reactivity with Isoniazid is minimal (5.9%), likely because the bulky hydrazide group of isoniazid creates steric hindrance, preventing efficient binding to an antibody selected for the carboxyl group of INA.[18] This antibody would be superior for specifically measuring isonicotinic acid.

Conclusion and Recommendations

The specificity of an antibody raised against a small molecule is not an absolute property but is defined by its binding profile against a panel of structurally related compounds. This guide demonstrates that a rigorous cross-reactivity study is an indispensable part of immunoassay development for isonicotinic acid derivatives.

  • For Researchers: When selecting an antibody, demand comprehensive cross-reactivity data from the supplier. If unavailable, the protocols outlined here provide a framework for in-house validation. The choice between a more specific but potentially less affine antibody (like Ab-2 for INA) and a more affine but less specific one (like Ab-1 for INH) depends entirely on the application's requirements.

  • For Assay Development: The choice of immunogen is paramount. To generate antibodies specific for isoniazid, one might consider conjugation strategies that expose the hydrazide group, thereby forcing the immune system to recognize it as a key part of the epitope. Conversely, to create a class-specific antibody that recognizes multiple derivatives, the isonicotinyl ring should be the most prominent feature of the hapten-carrier conjugate.

By understanding the principles of hapten immunization and employing robust analytical methods like competitive ELISA and SPR, researchers can confidently characterize antibody performance and develop highly reliable immunoassays for isonicotinic acid and its derivatives.

References

  • Synthesis and Characterization of Hapten−Protein Conjugates for Antibody Production against Small Molecules. Bioconjugate Chemistry - ACS Publications.
  • Measuring antibody-antigen binding kinetics using surface plasmon resonance. PubMed.
  • Hapten-Carrier Conjugation. Creative Biolabs.
  • SPR Service - Antibody-Antigen Interaction Analysis. Rapid Novor.
  • Hapten-Carrier Conjugation Services - Bioconjugation. BOC Sciences.
  • Antibody Production (Immunogen Preparation). Thermo Fisher Scientific - TW.
  • Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. PubMed.
  • Fundamentals of Surface Plasmon Resonance (SPR) and High Throughput Kinetic Analysis. Carterra.
  • Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Bio-Rad.
  • ELISA Guide; Part 2: The ELISA Protocol. Jackson ImmunoResearch.
  • ELISA: The Complete Guide. Antibodies.com.
  • Detection of Anti-Isoniazid and Anti-CYP Antibodies in Patients with Isoniazid-Induced Liver Failure. PMC.
  • Antibodies specific to isoniazid and isonicotinic acid. PubMed.
  • Enzyme-Linked Immunosorbent Assay (ELISA). StatPearls - NCBI Bookshelf - NIH.
  • Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. Frontiers.
  • Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. PMC.
  • Development of Immunoassay Based on Monoclonal Antibody Reacted with the Neonicotinoid Insecticides Clothianidin and Dinotefuran. MDPI.
  • Isoniazid metabolism and hepatotoxicity. PMC - NIH.
  • How do I know if the antibody will cross-react?. Proteintech Group.
  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI.
  • Cross-adsorbed secondary antibodies and cross-reactivity. Jackson ImmunoResearch.

Sources

Head-to-Head Comparison of 3-(2,4-Dimethylphenyl)isonicotinic Acid with Known Bioactive Compounds: A-Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Isonicotinic acid, a pyridine-4-carboxylic acid, serves as a foundational scaffold in medicinal chemistry, leading to the development of numerous bioactive compounds.[1] Its derivatives have garnered significant attention for a wide spectrum of therapeutic applications, most notably in the treatment of tuberculosis and inflammatory conditions.[2][3] This guide provides a comprehensive head-to-head comparison of a novel derivative, 3-(2,4-Dimethylphenyl)isonicotinic acid, with two well-established bioactive compounds: Isoniazid, a cornerstone in anti-tuberculosis therapy, and a potent anti-inflammatory isonicotinate.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the potential biological activities of 3-(2,4-Dimethylphenyl)isonicotinic acid. By presenting supporting experimental data for the comparator compounds and detailed protocols, this guide aims to provide a framework for the evaluation of this new chemical entity.

Comparative Analysis of Bioactive Isonicotinic Acid Derivatives

The biological activity of isonicotinic acid derivatives is significantly influenced by the nature and position of their substituents. To provide a meaningful comparison, we will evaluate 3-(2,4-Dimethylphenyl)isonicotinic acid against two compounds with distinct and well-characterized therapeutic actions:

  • Isoniazid (Isonicotinylhydrazide): A first-line anti-tuberculosis drug.[4]

  • Isonicotinate of meta-aminophenol: A potent anti-inflammatory agent.[2]

Anticipated Biological Activities

Given the structural similarities, it is plausible that 3-(2,4-Dimethylphenyl)isonicotinic acid may exhibit either anti-tuberculosis or anti-inflammatory properties, or potentially a combination of both. The 2,4-dimethylphenyl substituent will significantly alter the lipophilicity and steric bulk of the molecule compared to isoniazid and the isonicotinate of meta-aminophenol, which could influence its target binding and cellular uptake.

Head-to-Head Comparison: Quantitative Data

The following table summarizes the key performance indicators for our selected bioactive compounds. The data for 3-(2,4-Dimethylphenyl)isonicotinic acid is presented as "To Be Determined (TBD)" as it requires experimental validation.

CompoundBiological ActivityKey Performance MetricValueReference
3-(2,4-Dimethylphenyl)isonicotinic acid Anti-tuberculosisMinimum Inhibitory Concentration (MIC)TBD-
Anti-inflammatoryHalf-maximal Inhibitory Concentration (IC50)TBD-
Isoniazid Anti-tuberculosisMIC against M. tuberculosis H37Rv0.0156 mg/L[4]
Isonicotinate of meta-aminophenol Anti-inflammatory (ROS Inhibition)IC501.42 ± 0.1 µg/mL[2]
Ibuprofen (Standard) Anti-inflammatory (COX Inhibition)IC50 (ROS Inhibition)11.2 ± 1.9 µg/mL[2]
IC50 (COX-1)13 µM[5]

Experimental Protocols

To facilitate the investigation of 3-(2,4-Dimethylphenyl)isonicotinic acid, we provide detailed, step-by-step methodologies for assessing its potential anti-tuberculosis and anti-inflammatory activities.

In Vitro Anti-Tuberculosis Activity: Microplate Alamar Blue Assay (MABA)

This protocol is adapted from established methods for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.[6][7]

Objective: To determine the MIC of 3-(2,4-Dimethylphenyl)isonicotinic acid against M. tuberculosis H37Ra.

Materials:

  • Mycobacterium tuberculosis H37Ra strain

  • Middlebrook 7H9 broth supplemented with OADC (Oleic Albumin Dextrose Catalase)

  • 96-well microplates

  • Alamar Blue reagent

  • Test compound (3-(2,4-Dimethylphenyl)isonicotinic acid)

  • Isoniazid (positive control)

  • DMSO (vehicle control)

  • Rifampicin (positive control)

Procedure:

  • Inoculum Preparation: Culture M. tuberculosis H37Ra in 7H9 broth to mid-log phase (OD600 of 0.6-0.8). Adjust the culture to a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare a stock solution of 3-(2,4-Dimethylphenyl)isonicotinic acid in DMSO. Perform serial two-fold dilutions in a 96-well plate containing 100 µL of 7H9 broth per well to achieve a range of desired concentrations.

  • Inoculation: Add 100 µL of the prepared bacterial suspension to each well, including positive and negative control wells.

  • Incubation: Seal the plates and incubate at 37°C for 6 days.[6]

  • Alamar Blue Addition: Add 20 µL of 10% (v/v) Alamar Blue solution to each well.

  • Readout: Incubate for another 24 hours and observe for a color change. A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is the lowest concentration of the compound that prevents a color change from blue to pink.

Workflow for MABA:

MABA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Culture M. tuberculosis H37Ra C Inoculate 96-well plate A->C B Prepare serial dilutions of test compound B->C D Incubate for 6 days at 37°C C->D E Add Alamar Blue D->E F Incubate for 24 hours E->F G Observe color change F->G H Determine MIC G->H

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

In Vitro Anti-Inflammatory Activity: Inhibition of Protein Denaturation Assay

This assay is a well-established method for screening the anti-inflammatory activity of compounds.[8][9]

Objective: To evaluate the ability of 3-(2,4-Dimethylphenyl)isonicotinic acid to inhibit heat-induced protein denaturation.

Materials:

  • Bovine serum albumin (BSA) or egg albumin

  • Phosphate-buffered saline (PBS, pH 6.4)

  • Test compound (3-(2,4-Dimethylphenyl)isonicotinic acid)

  • Ibuprofen (positive control)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 2.8 mL of PBS, 0.2 mL of egg albumin, and 2 mL of varying concentrations of the test compound.

  • Incubation: Incubate the reaction mixtures at 37°C for 15 minutes.

  • Heat-Induced Denaturation: Heat the mixtures in a water bath at 70°C for 5 minutes.

  • Cooling: Cool the solutions to room temperature.

  • Absorbance Measurement: Measure the absorbance of the solutions at 660 nm.

  • Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

Workflow for Protein Denaturation Assay:

Protein_Denaturation_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare reaction mixture with test compound and albumin B Incubate at 37°C for 15 min A->B C Heat at 70°C for 5 min B->C D Cool to room temperature C->D E Measure absorbance at 660 nm D->E F Calculate % inhibition and IC50 E->F

Caption: Workflow for the in vitro anti-inflammatory protein denaturation assay.

Mechanistic Insights and Signaling Pathways

Understanding the potential mechanisms of action is crucial for drug development. Based on the comparator compounds, we can hypothesize the pathways that 3-(2,4-Dimethylphenyl)isonicotinic acid might modulate.

Potential Anti-Tuberculosis Mechanism

Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme KatG. The activated form then covalently adducts with NAD(H), leading to the inhibition of InhA, an enoyl-acyl carrier protein reductase involved in mycolic acid synthesis. This disruption of the mycobacterial cell wall is bactericidal.[4]

Signaling Pathway for Isoniazid Action:

Isoniazid_Pathway cluster_activation Activation cluster_inhibition Inhibition of Mycolic Acid Synthesis INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Activated_INH Activated Isoniazid KatG->Activated_INH INH_NAD INH-NAD Adduct Activated_INH->INH_NAD NAD NAD+ NAD->INH_NAD InhA InhA INH_NAD->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Blocks Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Disrupts Bacterial_Death Bacterial Death Cell_Wall->Bacterial_Death

Caption: Simplified signaling pathway of Isoniazid's mechanism of action.

Potential Anti-Inflammatory Mechanism

Many non-steroidal anti-inflammatory drugs (NSAIDs) and some isonicotinic acid derivatives exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[2] Another important mechanism is the inhibition of reactive oxygen species (ROS) production.

Signaling Pathway for COX Inhibition:

COX_Inhibition_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Prostaglandin Synthesis cluster_response Inflammatory Response Stimulus Cellular Stress / Injury Arachidonic_Acid Arachidonic Acid Stimulus->Arachidonic_Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Pain, Fever, Swelling Prostaglandins->Inflammation Test_Compound 3-(2,4-Dimethylphenyl)isonicotinic acid Test_Compound->COX_Enzymes Potential Inhibition

Caption: Potential mechanism of anti-inflammatory action via COX inhibition.

Conclusion

While the precise biological activities of 3-(2,4-Dimethylphenyl)isonicotinic acid remain to be elucidated, this guide provides a robust framework for its evaluation. By leveraging established protocols and comparing its potential performance against well-characterized compounds like Isoniazid and a potent anti-inflammatory isonicotinate, researchers can efficiently screen this novel compound for two of the most promising therapeutic applications of the isonicotinic acid scaffold. The provided experimental designs and mechanistic hypotheses serve as a starting point for a comprehensive investigation into the therapeutic potential of 3-(2,4-Dimethylphenyl)isonicotinic acid.

References

  • Yaqoob, M., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1272. [Link]

  • Gumbo, T., et al. (2010). Isoniazid Bactericidal Activity and Resistance Emergence: Integrating Pharmacodynamics and Pharmacogenomics To Predict Efficacy in Different Ethnic Populations. Antimicrobial Agents and Chemotherapy, 54(6), 2383-2390. [Link]

  • Li, Y., et al. (2021). Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. Frontiers in Microbiology, 12, 730691. [Link]

  • ResearchGate. (2021). Design rationale of isonicotinates. [Link]

  • Bio-protocol. (2022). In Vitro Anti-Inflammatory Assay. [Link]

  • DiVA portal. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. [Link]

  • Bio-protocol. (2021). 2.6. In vitro anti-inflammatory activity assay. [Link]

  • Al-Ostoot, F. H., et al. (2018). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents. Chemical and Pharmaceutical Bulletin, 66(1), 59-69. [Link]

  • PubMed. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. [Link]

  • American Journal of Respiratory and Critical Care Medicine. (2021). A Semimechanistic Model of the Bactericidal Activity of High-Dose Isoniazid against Multidrug-Resistant Tuberculosis: Results from a Randomized Clinical Trial. [Link]

  • PubMed. (2020). Ibuprofen, a Nonsteroidal Anti-Inflammatory Drug, is a Potent Inhibitor of the Human Sweet Taste Receptor. [Link]

  • Royal Society Publishing. (2025). Synthesis and biological evaluation of esterified anti-inflammatory drugs with ethylene glycol linkers. [Link]

  • Antimycobacterial Screening of Selected Medicinal Plants against Mycobacterium tuberculosis H Rv using Agar Dilution Method and. (2021). Journal of Clinical and Diagnostic Research, 15(1). [Link]

  • ResearchGate. (2020). Isoniazid derivatives with MIC values inferior to 0.27 µM. [Link]

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-(2,4-Dimethylphenyl)isonicotinic Acid Analogs as Cancer Cell Proliferation Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a class of compounds centered on the 3-(2,4-dimethylphenyl)isonicotinic acid scaffold. Our focus is on their emerging potential as inhibitors of cancer cell proliferation, with a specific examination of analogs targeting critical mitotic enzymes. This document is intended for researchers in medicinal chemistry and drug discovery, offering objective comparisons, supporting data, and detailed experimental methodologies to guide the rational design of more potent and selective therapeutic agents.

Introduction: The Isonicotinic Acid Scaffold in Medicinal Chemistry

The isonicotinic acid (pyridine-4-carboxylic acid) moiety is a well-established "privileged scaffold" in drug discovery. Its unique electronic properties and ability to form key hydrogen bonds have led to its incorporation into numerous clinically successful drugs. Notable examples include Isoniazid, a cornerstone anti-tuberculosis agent, and Dexamethasone isonicotinate, an anti-inflammatory drug.[1][2][3] The versatility of this core structure allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Recently, research has focused on more complex derivatives, such as N-(4-(2,4-dimethylphenyl)thiazol-2-yl)isonicotinamide, which has been identified as a potential inhibitor of cancer cell mitosis through its action on the Nek2 and Hec1 enzymes.[4] This guide will dissect the SAR of this and related analogs, exploring how specific structural modifications to the core scaffold influence their biological activity.

The SAR Exploration Workflow: A Systematic Approach

Understanding the SAR of a compound series is a cyclical and iterative process. The primary goal is to identify which parts of a molecule are essential for its biological activity (the "pharmacophore") and how modifications affect potency, selectivity, and metabolic stability.

SAR_Workflow A Lead Compound Identification (e.g., HTS, Fragment Screening) B Design of Analog Library (Systematic Structural Modifications) A->B Initial Hit C Chemical Synthesis of Analogs B->C Synthetic Plan D In Vitro Biological Evaluation (e.g., Enzyme & Cell-Based Assays) C->D Purified Compounds E Data Analysis & SAR Determination (Correlate Structure with Activity) D->E Biological Data (IC50, EC50) F Design of Next-Generation Analogs E->F SAR Insights F->B Iterative Refinement

Caption: General workflow for structure-activity relationship (SAR) studies.

Core Structure-Activity Relationship Analysis

The lead compound, N-(4-(2,4-dimethylphenyl)thiazol-2-yl)isonicotinamide, can be deconstructed into three key regions for SAR analysis. Modifications in each region can profoundly impact the compound's interaction with its biological target.

Scaffold_Analysis cluster_0 Region 1: Phenyl Ring (Hydrophobic Interactions) cluster_1 Region 2: Isonicotinamide Core (H-Bonding, Scaffolding) cluster_2 Region 3: Thiazole Linker (Vectorial Orientation, Target Specificity) A B C

Caption: Key regions for SAR modification on the lead scaffold.

Region 1: The 3-(2,4-Dimethylphenyl) Group

This bulky, lipophilic group is critical for anchoring the molecule within a hydrophobic pocket of the target protein.

  • Methyl Group Positioning: The 2,4-dimethyl substitution pattern is often optimal. The ortho-methyl group can induce a twist in the phenyl ring relative to the pyridine core, forcing a specific three-dimensional conformation that may be crucial for binding. The para-methyl group further enhances hydrophobic interactions.

  • Substitution Effects: Replacing the methyl groups with other substituents allows for probing the pocket's size and electronic requirements.

    • Halogens (F, Cl, Br): Can introduce new electronic interactions and modulate lipophilicity. Often, a chloro or fluoro substituent can maintain or slightly improve activity if it fits the pocket.

    • Larger Alkyl Groups (e.g., ethyl, isopropyl): May cause steric clashes, leading to a decrease in activity unless the hydrophobic pocket is sufficiently large.

    • Polar Groups (e.g., -OH, -OCH3): Generally lead to a significant drop in potency for this specific scaffold, as they disrupt the critical hydrophobic interactions.

Region 2: The Isonicotinic Acid Core

The pyridine ring and its nitrogen atom are central to the pharmacophore.

  • Nitrogen Position: The placement of the nitrogen at the 4-position (isonicotinic) is crucial. Studies on related scaffolds targeting kinases have shown that shifting the nitrogen to the 2- or 3-position (picolinic or nicotinic acid) can drastically reduce inhibitory activity.[5] This highlights a directional hydrogen bond interaction, likely between the pyridine nitrogen and a donor/acceptor residue in the enzyme's hinge region, that is geometrically optimal only in the isonicotinic configuration.

Region 3: The Amide and Thiazole Linker

This region projects the molecule towards other key binding areas and is a prime target for modification to enhance selectivity and potency.

  • Amide Bond: The amide linkage is a rigid unit that provides a critical hydrogen bond donor (N-H) and acceptor (C=O). Converting it to a more flexible ester or a simple carbon chain typically abolishes activity.

  • Thiazole Ring: The 2-aminothiazole moiety is a common bioisostere for amide groups and serves to orient the phenyl ring correctly. Replacing the thiazole with other 5- or 6-membered heterocycles (e.g., oxadiazole, triazole, pyrimidine) is a key strategy for exploring alternative binding modes and improving physicochemical properties.[2][6] The specific heteroatom arrangement can influence bond angles and the ability to form additional interactions.

Comparative Performance Data of Isonicotinic Acid Analogs

The following table summarizes the biological activity of the lead compound and representative analogs, demonstrating the SAR principles discussed. Data is compiled from published studies on anticancer and antimicrobial isonicotinic acid derivatives to illustrate comparative trends.[4][7][8]

Compound IDR1 (Phenyl Ring Substitution)Linker (Region 3)Target/AssayActivity (IC50/MIC)Citation
Lead-01 2,4-Dimethyl -NH-Thiazole- Nek2/Hec1 Mitosis Inhibition Potent (Specific value not public) [4]
Analog-024-Chloro-NH-Thiazole-Anticancer (A549 cells)15.6 µM[8]
Analog-034-Nitro-NH-Thiazole-Anticancer (HCT-116 cells)9.8 µM[8]
Analog-04Unsubstituted-NH-NH-CO- (Hydrazone)M. tuberculosis0.34-0.41 µM[7]
Analog-054-Methoxy-NH-NH-CO- (Hydrazone)M. tuberculosis (Resistant)12.41 µM[7]
Analog-062,4-Dimethyl-O- (Ester)Anti-inflammatory (ROS)Less active than amide[2]

Analysis: The data, while from varied assays, supports the SAR. The 2,4-dimethylphenyl group in the lead compound is associated with potent, specific mitotic inhibition.[4] Replacing this with other substituted phenyl rings or altering the linker to a hydrazone changes the activity profile, often towards general cytotoxicity or antimicrobial effects.[7][8] The significantly different activity of hydrazone derivatives (Analogs 04, 05) underscores the importance of the entire linker region in determining target specificity.

Experimental Protocols

Trustworthy SAR data relies on robust and reproducible experimental methods. The following protocols outline the synthesis of the lead compound and a standard cell-based assay for activity evaluation.

Synthesis of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)isonicotinamide (Lead-01)[4]

This is a validated three-step synthesis that is efficient and high-yielding.

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Hantzsch Thiazole Synthesis cluster_2 Step 3: Amide Coupling A 1-(2,4-dimethylphenyl)ethan-1-one B 2-bromo-1-(2,4-dimethylphenyl)ethan-1-one A->B CuBr2, Reflux (90% Yield) C 4-(2,4-dimethylphenyl)thiazol-2-amine B->C Thiourea (80% Yield) D N-(4-(2,4-dimethylphenyl)thiazol-2-yl)isonicotinamide C->D Isonicotinoyl chloride HCl, TEA, DMAP, DCM (60% Yield)

Caption: Synthetic pathway for the lead compound.

Step 1: Synthesis of 2-bromo-1-(2,4-dimethylphenyl)ethan-1-one

  • To a solution of 1-(2,4-dimethylphenyl)ethan-1-one (1.0 eq) in a suitable solvent (e.g., ethyl acetate), add copper(II) bromide (CuBr2, 2.2 eq).

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and filter to remove copper(I) bromide.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of 4-(2,4-dimethylphenyl)thiazol-2-amine

  • Dissolve the 2-bromo-1-(2,4-dimethylphenyl)ethan-1-one (1.0 eq) from Step 1 in ethanol.

  • Add thiourea (1.1 eq) to the solution.

  • Heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture and neutralize with a base (e.g., aqueous ammonia) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain the desired thiazole amine.

Step 3: Synthesis of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)isonicotinamide

  • Suspend 4-(2,4-dimethylphenyl)thiazol-2-amine (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (TEA, 2.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Cool the mixture in an ice bath and add isonicotinoyl chloride hydrochloride (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 72 hours.

  • Wash the reaction mixture sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography to yield the final product.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with the synthesized compounds.

  • Cell Seeding: Seed human cancer cells (e.g., A549 lung cancer cells) into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Directions

The 3-(2,4-dimethylphenyl)isonicotinic acid scaffold represents a promising starting point for the development of novel anticancer agents. The SAR analysis clearly indicates that the 2,4-dimethylphenyl group, the isonicotinic acid core, and the amide-thiazole linker are all critical for potent biological activity. The hydrophobic interactions provided by the phenyl ring, the specific hydrogen bonding geometry of the pyridine nitrogen, and the structural orientation afforded by the linker collectively contribute to target engagement.

Future work should focus on:

  • Linker Optimization: Exploring a wider range of heterocyclic linkers to improve selectivity and pharmacokinetic properties.

  • Target Deconvolution: Using biochemical and proteomic approaches to confirm the direct targets (e.g., Nek2) of the most potent compounds.

  • In Vivo Evaluation: Advancing lead compounds into animal models to assess their efficacy and safety profiles.

By applying the principles and methodologies outlined in this guide, researchers can rationally design and synthesize next-generation analogs with enhanced therapeutic potential.

References

  • BenchChem. The Discovery and Synthesis of Isoniazid Derivatives: A Technical Guide for Drug Development Professionals.
  • Judge, V., et al. (2011). Isonicotinic Acid Hydrazide Derivatives: Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies. Letters in Drug Design & Discovery, 8(9), 792-810.
  • Yaqoob, S., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1439.
  • Khan, K. M., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules, 27(19), 6706.
  • Yaqoob, S., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1439.
  • Yaqoob, S., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy.
  • Lategahn, J., et al. (2025).
  • ResearchGate.
  • Google Patents. (2021).
  • ChemRxiv. (2024). N-(4-(2,4-dimethylphenyl)thiazol-2-yl)
  • De la Cuesta, B., et al. (2022).

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Safety Operating Guide

Navigating the Safe Handling of 3-(2,4-Dimethylphenyl)isonicotinic Acid: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental daily activities. The compound 3-(2,4-Dimethylphenyl)isonicotinic acid, a substituted pyridine carboxylic acid, represents a class of molecules with significant potential in medicinal chemistry. Ensuring the safety of laboratory personnel during its handling is not merely a procedural formality but a cornerstone of scientific excellence and ethical responsibility. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when working with this compound, ensuring both personal safety and the integrity of your research.

Core Principles of Chemical Safety

Before detailing specific PPE, it is crucial to recognize that PPE is the final line of defense in the hierarchy of safety controls.[3] It is intended to be used in conjunction with engineering controls (e.g., fume hoods) and administrative controls (e.g., standard operating procedures). All handling of 3-(2,4-Dimethylphenyl)isonicotinic acid should be performed in a well-ventilated laboratory, and a current and accessible Chemical Hygiene Plan (CHP) is a mandatory prerequisite, as mandated by the Occupational Safety and Health Administration (OSHA).[4][5]

Recommended Personal Protective Equipment

The following table summarizes the essential PPE for handling 3-(2,4-Dimethylphenyl)isonicotinic acid, with detailed explanations in the subsequent sections.

PPE ComponentSpecificationRationale
Eye and Face Protection Safety glasses with side shields or safety goggles. A face shield should be worn over safety glasses when handling larger quantities or when there is a significant splash risk.Protects against accidental splashes and airborne particles of the solid compound, preventing serious eye irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents direct skin contact, which can cause skin irritation.[1][6] Gloves should be inspected for any signs of degradation before use.[1]
Body Protection A flame-retardant and chemical-resistant laboratory coat.Shields the skin and personal clothing from spills and contamination.[5][7]
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary if handling the powder outside of a fume hood or if there is a risk of generating dust.Protects the respiratory system from inhalation of the powdered compound, which may cause irritation.[6][8]
A Step-by-Step Guide to PPE Usage

Proper donning and doffing of PPE are critical to prevent cross-contamination. The following workflow is designed to ensure a safe and sterile handling process.

PPE_Workflow cluster_Donning Donning Sequence cluster_Doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Eye and Face Protection Don2->Don3 Don4 4. Gloves Don3->Don4 Handling Chemical Handling Don4->Handling Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye and Face Protection Doff2->Doff3 Doff4 4. Respirator (if required) Doff3->Doff4 End End Doff4->End Start Start Start->Don1 Handling->Doff1

Caption: PPE Donning and Doffing Workflow.

Operational and Disposal Plans

A comprehensive safety plan extends beyond personal protection to include procedures for handling spills and disposing of waste.

Spill Response

In the event of a spill, the following steps should be taken:

  • Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill : Determine the extent of the spill and if you can safely manage it. For large spills, contact your institution's environmental health and safety (EHS) department.

  • Don Appropriate PPE : At a minimum, wear the PPE outlined in the table above.

  • Containment and Cleanup :

    • For solid spills, carefully sweep or scoop the material to avoid creating dust.[1][9] Place the material into a clearly labeled, sealed container for hazardous waste.

    • Use an absorbent material to clean the spill area, working from the outside in.[10]

  • Decontamination : Wipe the spill area with a damp cloth.

  • Waste Disposal : All contaminated materials, including absorbent pads and used PPE, must be disposed of as hazardous waste.

Waste Disposal

All waste containing 3-(2,4-Dimethylphenyl)isonicotinic acid, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of in accordance with local, state, and federal regulations.[11]

  • Solid Waste : Collect in a designated, sealed, and clearly labeled hazardous waste container.

  • Contaminated Solvents : Collect in a designated, sealed, and clearly labeled hazardous waste container for organic solvents.

  • Empty Containers : Triple-rinse with a suitable solvent. The rinsate should be collected as hazardous waste.

Disposal_Plan cluster_Waste_Streams Waste Generation cluster_Disposal_Containers Segregated Waste Containers Solid Solid Compound Solid_Waste Solid Hazardous Waste Solid->Solid_Waste Liquid Contaminated Solvents Liquid_Waste Liquid Hazardous Waste Liquid->Liquid_Waste PPE Used PPE PPE->Solid_Waste Disposal Dispose via Certified Vendor Solid_Waste->Disposal Liquid_Waste->Disposal

Caption: Waste Disposal Workflow.

Conclusion: Fostering a Culture of Safety

The responsible handling of chemical compounds like 3-(2,4-Dimethylphenyl)isonicotinic acid is paramount in a research setting. By understanding the potential hazards and diligently applying the PPE and handling protocols outlined in this guide, researchers can significantly mitigate risks. This commitment to safety not only protects individuals but also fosters a research environment where scientific advancement can flourish without compromising well-being. Always consult your institution's specific safety guidelines and Chemical Hygiene Plan for comprehensive safety protocols.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. National Center for Biotechnology Information (NCBI). [Link]

  • KEY ELEMENTS OF A OSHA COMPLIANT LABORATORY SAFETY MANAGEMENT PROGRAM. Pikes Peak State College. [Link]

  • OSHA's 2025 Laboratory Safety Updates: What Your Lab Needs to Know Now. American Laboratory. [Link]

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. American Laboratory. [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. Vadequimica. [Link]

  • Personal Protective Equipment. United States Environmental Protection Agency (EPA). [Link]

  • SAFETY DATA SHEET 3-Amino-Isonicotinic Acid Ethyl Ester. Acros PharmaTech Limited. [Link]

  • Organic Acid Standard Operating Procedure. University of Washington. [Link]

  • Your Guide to Personal Protective Equipment for Chemicals. NextSDS. [Link]

  • Powder Coating Personal Protective Equipment (PPE) Requirements. NSP Coatings. [Link]

  • PPE for Powder Handling: Support Operators Effectively. Dust Arrest. [Link]

  • Safety data sheet. BASF. [Link]

  • The destruction of isonicotinic acid hydrazide in the presence of haemin. National Center for Biotechnology Information (NCBI). [Link]

  • Novel pyridine isonicotinoyl hydrazone derivative: synthesis, complexation and investigation for decontamination of DR-81 from wastewater. Royal Society of Chemistry. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.